Product packaging for Arecaidine hydrobromide(Cat. No.:CAS No. 6013-57-6)

Arecaidine hydrobromide

Cat. No.: B024025
CAS No.: 6013-57-6
M. Wt: 222.08 g/mol
InChI Key: BZFFCPUUBJMUSS-UHFFFAOYSA-N
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Description

Arecaidine hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C7H12BrNO2 and its molecular weight is 222.08 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12BrNO2 B024025 Arecaidine hydrobromide CAS No. 6013-57-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.BrH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFFCPUUBJMUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208874
Record name Arecaidine hydrobromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6013-57-6
Record name Arecaidine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006013576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arecaidine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARECAIDINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19780T71TJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Arecaidine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine hydrobromide, a pyridine alkaloid derived from the areca nut, exhibits a dual mechanism of action primarily targeting two distinct neurotransmitter systems: the γ-aminobutyric acid (GABA)ergic and the cholinergic systems. Its primary mode of action is the potent inhibition of GABA uptake, which leads to an increase in synaptic GABA concentrations and potentiation of GABAergic neurotransmission. Concurrently, arecaidine and its derivatives demonstrate activity as agonists at muscarinic acetylcholine receptors (mAChRs), with a noted preference for the M2 subtype. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways associated with this compound.

Core Mechanism of Action: Dual Neurotransmitter System Modulation

This compound's pharmacological profile is characterized by its interaction with key components of both inhibitory and excitatory neurotransmitter systems.

Inhibition of GABA Uptake

The most well-documented action of arecaidine is its potent inhibition of GABA reuptake from the synaptic cleft.[1][2][3] This action increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing the activity of GABA at its receptors.

  • Molecular Target: Arecaidine primarily targets the GABA transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[4][5]

  • Mechanism: It acts as a competitive inhibitor at the GABA binding site on the transporter.[2] Additionally, arecaidine has been identified as a substrate for the H+-coupled amino acid transporter 1 (PAT1, SLC36A1), through which it competitively inhibits the uptake of other substrates like L-proline.[2][3]

Muscarinic Acetylcholine Receptor Agonism

Arecaidine and its synthetic derivatives also function as agonists at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems.

  • Receptor Subtype Selectivity: While not extensively profiled across all subtypes, arecaidine is recognized as an M2 receptor agonist.[6] Synthetic derivatives of arecaidine have been developed as potent M1 and M2 receptor agonists.[7][8][9] This suggests that the arecaidine scaffold is amenable to modifications that can alter its receptor subtype selectivity.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for arecaidine and its key derivatives. It is important to note that specific data for this compound is limited, and much of the available information pertains to arecaidine itself or its esters.

Table 1: Inhibition of GABA Uptake

CompoundTransporterAssay SystemIC50Reference
ArecaidineGABA UptakeSlices of cat spinal cord-[1]
GuvacineGABA UptakeSlices of cat spinal cord-[1]
NNC-711GAT-1Cloned human GAT-10.04 µM[5]
TiagabineGAT-1Cloned human GAT-10.07 µM[5]

Table 2: Muscarinic Receptor Agonist Potency

CompoundReceptor Subtype(s)Tissue/SystemPotency (-log EC50)Reference
Arecaidine Propargyl Ester (APE)M1Pithed rat (ganglionic)-[7][8]
Arecaidine Propargyl Ester (APE)M2Guinea-pig isolated atria8.22[7][8]
Arecaidine Propargyl Ester (APE)M2Guinea-pig isolated ileum7.77[7][8]
Arecaidine 2-butynyl esterM2--[9]

Note: EC50 is the concentration of an agonist that gives a response halfway between the baseline and maximum response.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

[³H]GABA Uptake Inhibition Assay

This protocol describes a method to determine the inhibitory potency of this compound on GABA uptake in a cellular or synaptosomal preparation.

Objective: To quantify the IC50 value of this compound for the inhibition of GABA transporters.

Materials:

  • Test compound: this compound

  • Radioligand: [³H]GABA

  • Cell line expressing GABA transporters (e.g., HEK293-GAT1) or synaptosomal preparation

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Inhibitor for defining non-specific uptake (e.g., a high concentration of a known GAT-1 inhibitor like tiagabine)

  • 96-well microplates

  • Scintillation cocktail and counter

Procedure:

  • Cell/Synaptosome Preparation: Culture cells to near confluence in 96-well plates. For synaptosomes, prepare a crude synaptosomal pellet from brain tissue homogenate.

  • Assay Setup:

    • Aspirate the culture medium and wash the cells with assay buffer.

    • Add assay buffer to each well.

    • Add varying concentrations of this compound to the test wells.

    • Add buffer only to the total uptake wells.

    • Add a saturating concentration of a known GAT-1 inhibitor to the non-specific uptake wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Uptake: Add [³H]GABA to all wells to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 10-20 minutes) with gentle agitation.

  • Termination of Uptake: Rapidly wash the cells multiple times with ice-cold assay buffer to remove unbound [³H]GABA.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well.

    • Add scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific [³H]GABA uptake against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Objective: To determine the Ki of this compound at M1-M5 muscarinic receptor subtypes.

Materials:

  • Test compound: this compound

  • Radioligand: A subtype-selective muscarinic antagonist (e.g., [³H]N-methylscopolamine for overall muscarinic binding, or more specific radioligands if available)

  • Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Displacer for non-specific binding (e.g., a high concentration of atropine)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from the respective cell lines and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Varying concentrations of this compound (or buffer for total binding, or a high concentration of atropine for non-specific binding).

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse Exocytosis GAT1 GAT-1 Transporter GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Transport GABA_reuptake->GABA_vesicle Repackaging GABA_synapse->GAT1 Binding GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Activation Arecaidine Arecaidine Hydrobromide Arecaidine->GAT1 Inhibition Postsynaptic_effect Inhibitory Postsynaptic Potential (IPSP) GABA_receptor->Postsynaptic_effect Cl- influx

Caption: Mechanism of GABA Uptake Inhibition by this compound.

Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane M2_receptor M2 Muscarinic Receptor G_protein Gi/o Protein M2_receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Arecaidine Arecaidine Hydrobromide Arecaidine->M2_receptor Agonist Binding ATP ATP ATP->AC Substrate Downstream_effects Cellular Response (e.g., decreased heart rate) cAMP->Downstream_effects Decreased signaling

Caption: this compound Action on M2 Muscarinic Receptor Signaling Pathway.

Conclusion

This compound possesses a multifaceted mechanism of action, primarily characterized by its potent inhibition of GABA uptake via GAT-1 and its agonistic activity at muscarinic acetylcholine receptors, particularly the M2 subtype. The enhancement of GABAergic inhibition, coupled with the modulation of cholinergic pathways, underlies its complex pharmacological effects. Further research is warranted to fully elucidate the binding affinities and functional potencies of this compound at all muscarinic receptor subtypes and to explore the therapeutic potential of its dual-action profile in various neurological and psychiatric disorders. The experimental protocols and signaling pathway diagrams provided herein serve as a foundational resource for researchers in this field.

References

Arecaidine Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 6013-57-6

This technical guide provides an in-depth overview of arecaidine hydrobromide, a potent inhibitor of gamma-aminobutyric acid (GABA) uptake. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

PropertyValueSource
CAS Number 6013-57-6[1]
Molecular Formula C₇H₁₂BrNO₂[1]
Molecular Weight 222.08 g/mol [1]
Melting Point (Arecaidine) 223-224 °C
Aqueous Solubility Data not available
Appearance White to off-white powder or crystals[2]

Pharmacological Profile

Arecaidine is a well-documented inhibitor of GABA uptake, which is a primary mechanism for terminating the action of the inhibitory neurotransmitter GABA in the central nervous system. By blocking the GABA transporters (GATs), arecaidine increases the concentration and duration of GABA in the synaptic cleft, leading to enhanced GABAergic neurotransmission.

Mechanism of Action: GABA Uptake Inhibition

The primary mechanism of action of arecaidine is the competitive inhibition of GABA transporters. These transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. Inhibition of this process leads to an accumulation of GABA in the synapse, thereby potentiating the inhibitory effects of GABA on neuronal excitability.

The signaling pathway for GABA uptake and its inhibition by arecaidine is depicted in the following diagram:

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_transporter GABA Transporter (GAT) GABA_synapse GABA GABA_release->GABA_synapse GABA_synapse->GABA_transporter Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Neuronal_Inhibition Neuronal Inhibition GABA_receptor->Neuronal_Inhibition Arecaidine This compound Arecaidine->GABA_transporter Inhibits

GABA Uptake Inhibition by Arecaidine
Quantitative Pharmacological Data

Specific IC₅₀ and Kᵢ values for this compound are not consistently reported in the readily available literature. However, studies on arecaidine and related compounds that inhibit GABA uptake provide a basis for its potency. Researchers are encouraged to determine these values empirically for their specific experimental systems.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro GABA Uptake Assay Using Synaptosomes

This protocol describes a method to measure the inhibition of [³H]GABA uptake by this compound in isolated nerve terminals (synaptosomes).

Experimental Workflow:

GABA_Uptake_Workflow A 1. Isolate brain synaptosomes B 2. Pre-incubate synaptosomes with this compound A->B C 3. Add [³H]GABA to initiate uptake B->C D 4. Incubate at 37°C C->D E 5. Terminate uptake by rapid filtration D->E F 6. Wash to remove unbound [³H]GABA E->F G 7. Measure radioactivity by liquid scintillation counting F->G H 8. Calculate % inhibition and IC50 value G->H

Workflow for In Vitro GABA Uptake Assay

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from the desired brain region (e.g., cortex or hippocampus) of rodents using a standard sucrose gradient centrifugation method.

  • Pre-incubation: Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer) and pre-incubate aliquots with varying concentrations of this compound for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate GABA uptake by adding a fixed concentration of radiolabeled [³H]GABA.

  • Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.

  • Termination of Uptake: Terminate the uptake process by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake at each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Competitive Radioligand Binding Assay for GABA Transporters

This protocol outlines a method to determine the binding affinity (Kᵢ) of this compound to GABA transporters using a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the GABA transporter of interest (e.g., GAT1) or from brain tissue.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand that binds to the GABA transporter (e.g., [³H]tiagabine), and a range of concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Microdialysis for Measuring Extracellular GABA Levels

This protocol describes an in vivo microdialysis procedure to measure changes in extracellular GABA concentrations in a specific brain region of an anesthetized or freely moving animal following the administration of this compound.[3][4][5][6]

Methodology:

  • Surgical Implantation: Stereotaxically implant a microdialysis probe into the target brain region of the animal.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular GABA levels.

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.

  • GABA Analysis: Analyze the GABA concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.

  • Data Analysis: Express the post-drug GABA levels as a percentage of the baseline levels and analyze the time course of the effect of this compound on extracellular GABA.

Pharmacokinetic Properties

Limited pharmacokinetic data is available specifically for this compound. However, studies on arecaidine provide some insights. Following administration, arecoline (a related compound) is rapidly metabolized to arecaidine. The major metabolites of arecaidine are excreted in the urine. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the GABAergic system in the central nervous system. Its potent inhibition of GABA uptake makes it a useful compound for studying the physiological and behavioral consequences of enhanced GABAergic neurotransmission. The experimental protocols provided in this guide offer a starting point for researchers to further explore the pharmacological properties of this compound. It is crucial for investigators to carefully characterize the specific parameters, such as IC₅₀ and Kᵢ values, within their own experimental setups to ensure accurate and reproducible results.

References

The Origin of Arecaidine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine hydrobromide is a synthetically derived salt of arecaidine, an alkaloid with significant pharmacological interest due to its activity as a GABA uptake inhibitor. While arecaidine is found naturally in the nuts of the Areca catechu palm, its hydrobromide salt is exclusively a product of laboratory synthesis, designed to enhance stability and facilitate research applications. This technical guide details the origin of this compound, beginning with its natural precursor, arecoline, abundant in the areca nut. It provides an in-depth overview of the extraction of arecoline, its chemical conversion to arecaidine via hydrolysis, and the final synthesis into this compound. This document includes detailed experimental protocols, quantitative data, and visualizations of the chemical synthesis pathway and its primary neurological mechanism of action to serve as a comprehensive resource for the scientific community.

Introduction: From Natural Alkaloid to Synthetic Salt

This compound originates from a multi-step process that begins with the fruit of the Areca catechu palm, commonly known as the areca or betel nut. The nut is rich in several alkaloids, with arecoline being the most abundant.[1] Arecaidine itself is also present in the nut, but typically at lower concentrations than arecoline.[2]

The synthetic pathway to this compound leverages the more abundant arecoline as a starting material. The process involves two primary chemical transformations:

  • Extraction and Hydrolysis: Arecoline is first extracted from the areca nut. The ester functional group of arecoline is then hydrolyzed to yield arecaidine, a carboxylic acid. This hydrolysis can be achieved under acidic or basic conditions.[3][4]

  • Salt Formation: The resulting arecaidine is then reacted with hydrobromic acid (HBr) to form the stable, crystalline salt, this compound. This salt form offers improved handling, stability, and solubility characteristics for experimental use.[1]

Quantitative Data

The concentration of key alkaloids in areca nuts can vary significantly based on factors such as geographical origin, nut maturity, and processing methods. The following table summarizes typical quantitative data found in the literature.

ParameterValueSource(s)
Alkaloid Content in Areca Nut (dry weight)
Arecoline0.3% - 0.6%[1]
ArecaidineLower concentrations than arecoline[2]
Synthesis Yields (Illustrative)
Arecoline Extraction from NutsVariable, dependent on method[5]
Hydrolysis of Arecoline to ArecaidineHigh, often quantitative[6]
Physical Properties of this compound
Molecular FormulaC₇H₁₂BrNO₂[7]
Molecular Weight222.08 g/mol [7]

Experimental Protocols

The following protocols provide detailed methodologies for the laboratory-scale synthesis of this compound, starting from arecoline hydrobromide, which serves as a readily available precursor.

Protocol 1: Acid Hydrolysis of Arecoline Hydrobromide to Arecaidine

This protocol is adapted from a procedure for the synthesis of the hydrochloride salt and is directly applicable for producing arecaidine from its hydrobromide precursor.[3]

Reagents and Materials:

  • Arecoline hydrobromide (C₈H₁₃NO₂·HBr)

  • Concentrated Hydrochloric Acid (HCl) (Can be substituted with concentrated HBr for direct synthesis, though purification of the free base is often an intermediate step)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of arecoline hydrobromide (approx. 236 mg) in 2.0 mL of concentrated hydrochloric acid.

  • Heat the mixture at 50°C overnight with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the acid and water. This will yield crude arecaidine hydrochloride (or hydrobromide if HBr is used).

  • The crude arecaidine salt is typically neutralized to the free base for purification before conversion to the final hydrobromide salt. To do this, dissolve the crude salt in water, basify with a suitable base (e.g., sodium carbonate) to pH > 9, and extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Drying the organic extracts over a drying agent (e.g., Na₂SO₄) and evaporating the solvent will yield arecaidine free base.

Protocol 2: Synthesis and Crystallization of this compound

This protocol describes the conversion of purified arecaidine free base into its hydrobromide salt.

Reagents and Materials:

  • Arecaidine (free base)

  • Absolute Ethanol (or other low molecular weight alcohol like methanol or isopropanol)[1]

  • 48% Hydrobromic Acid (HBr)

  • Diethyl ether

  • Crystallization dish or beaker

  • Stir plate and stir bar

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Dissolve the purified arecaidine free base in a minimal amount of absolute ethanol. For example, dissolve 1.0 mmol (approx. 141 mg) of arecaidine in 2-3 mL of ethanol. Gentle warming may be required.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a stoichiometric amount of 48% hydrobromic acid dropwise. The goal is to achieve a weakly acidic solution.

  • To induce crystallization, slowly add diethyl ether to the ethanolic solution until incipient turbidity (slight cloudiness) is observed.

  • Clarify the solution by adding a few drops of ethanol until the cloudiness just disappears.

  • Cover the container and allow it to stand in a cold environment (e.g., refrigerator or ice bath) for several hours to overnight to allow for complete crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of a cold ethanol-ether mixture, followed by a wash with cold diethyl ether to remove any residual soluble impurities.[4]

  • Dry the purified this compound crystals under vacuum or in a desiccator.

Visualization of Pathways

Chemical Synthesis Workflow

The following diagram illustrates the logical workflow from the natural source to the final synthetic product.

G ArecaNut Areca catechu Nut Extraction Extraction ArecaNut->Extraction Arecoline Arecoline (Ester) Extraction->Arecoline Hydrolysis Hydrolysis (e.g., Acid/Base) Arecoline->Hydrolysis Arecaidine Arecaidine (Carboxylic Acid) Hydrolysis->Arecaidine SaltFormation Salt Formation (+ HBr) Arecaidine->SaltFormation FinalProduct This compound (Salt) SaltFormation->FinalProduct G Mechanism of Action of Arecaidine at a GABAergic Synapse cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Glial Cell GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GABA Transporter (GAT-1) GABA_receptor GABA-A Receptor Cl_channel Cl- Influx (Hyperpolarization) GABA_receptor->Cl_channel Activates GAT3 GABA Transporter (GAT-2/3, BGT-1) GABA_synapse->GAT1 Reuptake GABA_synapse->GABA_receptor Binds GABA_synapse->GAT3 Uptake Arecaidine Arecaidine Arecaidine->GAT1 Inhibits Arecaidine->GAT3 Inhibits

References

Arecaidine Hydrobromide: A Technical Guide to its Function as a GABA Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine, a pyridine alkaloid derived from the areca nut, is a potent inhibitor of γ-aminobutyric acid (GABA) uptake. This technical guide provides an in-depth analysis of arecaidine hydrobromide's mechanism of action, supported by quantitative data and detailed experimental methodologies. By competitively inhibiting GABA transporters, arecaidine increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby modulating neuronal excitability. This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of GABAergic modulators.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through specific GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing its inhibitory effects. This mechanism is a key target for the development of therapeutic agents for conditions such as epilepsy and anxiety.

Arecaidine, also known as N-methylguvacine, is a natural alkaloid found in the nuts of the Areca catechu palm.[1] It is structurally related to other GABA reuptake inhibitors like guvacine and nipecotic acid.[1] Arecaidine has been shown to be a potent inhibitor of GABA uptake, making its hydrobromide salt a compound of significant interest for neurological research and drug development.[2][3] This guide will delve into the technical aspects of this compound's function as a GABA uptake inhibitor.

Mechanism of Action

This compound exerts its effect by acting as a competitive inhibitor of GABA transporters. This means that arecaidine binds to the same site on the transporter protein as GABA, thereby preventing the reuptake of GABA from the synaptic cleft into the neuron or glial cell. This leads to an accumulation of GABA in the extracellular space, resulting in enhanced activation of GABA receptors and a subsequent increase in inhibitory neurotransmission.

In addition to its action on GATs, arecaidine is also a substrate for the H+-coupled amino acid transporter 1 (PAT1, also known as SLC36A1), and it competitively inhibits the uptake of L-proline through this transporter.[2][3]

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABA_receptor GABA Receptor GABA->GABA_receptor GAT GABA Transporter (GAT) GABA->GAT Normal Uptake Arecaidine Arecaidine Hydrobromide Arecaidine->GAT Competitive Inhibition Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal

Mechanism of Action of this compound.

Quantitative Data

While extensive quantitative data for this compound's inhibition of specific GABA transporter subtypes is limited in publicly available literature, some key values have been reported for arecaidine.

ParameterValueCell Line/SystemTransporterReference
Affinity Constant (for arecaidine)3.8 mMHeLa cellshPAT1[4][5]

Note: This table will be updated as more specific quantitative data for this compound's interaction with GAT subtypes becomes available.

Experimental Protocols

The following sections describe detailed methodologies for key experiments used to characterize this compound as a GABA uptake inhibitor.

In Vitro [³H]GABA Uptake Inhibition Assay

This assay is a standard method to quantify the inhibitory effect of a compound on GABA uptake.

Objective: To determine the IC50 value of this compound for the inhibition of GABA uptake in a specific cell line or tissue preparation.

Materials:

  • This compound

  • Radiolabeled GABA: [³H]GABA

  • Cell line expressing GABA transporters (e.g., HEK293 cells transfected with GAT1, GAT2, or GAT3) or primary neuronal/glial cultures or brain tissue slices (e.g., from cat spinal cord or cerebellum).

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and counter

Procedure:

  • Cell/Tissue Preparation: Culture cells to confluency in appropriate multi-well plates. For tissue slices, prepare thin slices using a vibratome.

  • Pre-incubation: Wash the cells/slices with assay buffer. Pre-incubate with varying concentrations of this compound for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well/tube to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) to allow for GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells/slices with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Cell Lysis: Lyse the cells/homogenize the tissue to release the intracellular [³H]GABA.

  • Quantification: Add the lysate/homogenate to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

start Start: Prepare Cells/Tissue Expressing GATs preincubation Pre-incubate with varying concentrations of Arecaidine HBr start->preincubation initiate_uptake Add [³H]GABA to initiate uptake preincubation->initiate_uptake incubate Incubate for a defined period initiate_uptake->incubate terminate Terminate uptake with ice-cold buffer wash incubate->terminate lyse Lyse cells/homogenize tissue terminate->lyse quantify Quantify radioactivity with scintillation counting lyse->quantify analyze Analyze data to determine IC50 quantify->analyze

Experimental Workflow for [³H]GABA Uptake Assay.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound is the GABAergic system. By inhibiting GABA reuptake, arecaidine indirectly modulates the activity of postsynaptic GABA receptors (GABA-A and GABA-B), leading to an overall increase in inhibitory signaling in the brain.

Arecaidine This compound GAT_Inhibition Inhibition of GABA Transporters (GATs) Arecaidine->GAT_Inhibition GABA_Increase Increased Extracellular GABA Concentration GAT_Inhibition->GABA_Increase GABA_Receptor_Activation Enhanced Activation of Postsynaptic GABA Receptors GABA_Increase->GABA_Receptor_Activation Neuronal_Inhibition Increased Neuronal Inhibition GABA_Receptor_Activation->Neuronal_Inhibition Therapeutic_Potential Therapeutic Potential (e.g., Anticonvulsant, Anxiolytic) Neuronal_Inhibition->Therapeutic_Potential

Logical Pathway of Arecaidine's Pharmacological Effect.

Conclusion

This compound is a valuable research tool for investigating the role of GABAergic neurotransmission in the central nervous system. Its mechanism as a competitive inhibitor of GABA uptake is well-established, although further research is needed to fully characterize its selectivity and potency at different GAT subtypes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of arecaidine and its derivatives in the development of novel therapeutics for neurological and psychiatric disorders.

References

The Pharmacological Profile of Arecaidine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine hydrobromide, a primary metabolite of the psychoactive alkaloid arecoline found in the areca nut, is a compound of significant pharmacological interest. This technical guide provides an in-depth overview of the pharmacological profile of arecaidine, with a focus on its molecular targets, mechanism of action, pharmacokinetics, and metabolism. Arecaidine primarily functions as a potent inhibitor of γ-aminobutyric acid (GABA) uptake, thereby enhancing GABAergic neurotransmission. Additionally, it and its derivatives interact with muscarinic acetylcholine receptors (mAChRs), exhibiting a complex profile of activities. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

Arecaidine is a pyridine alkaloid and the major metabolite of arecoline, the primary psychoactive component of the areca nut (Areca catechu)[1]. The consumption of areca nut is widespread in many parts of Asia, and understanding the pharmacological effects of its constituents is of considerable public health and scientific importance. This compound is a salt form of arecaidine, often used in research due to its stability and solubility. This guide focuses on the pharmacological properties of the active arecaidine moiety.

The primary pharmacological actions of arecaidine are centered on two key neurotransmitter systems: the GABAergic and the cholinergic systems. Its ability to inhibit GABA reuptake positions it as a modulator of inhibitory neurotransmission, while its interactions with muscarinic acetylcholine receptors suggest a broader range of effects on the central and peripheral nervous systems.

Mechanism of Action

Inhibition of GABA Uptake

Arecaidine is a potent inhibitor of GABA transporters (GATs)[2][3][4][5]. By blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, arecaidine increases the concentration and prolongs the action of GABA at its receptors. This enhancement of GABAergic signaling leads to a net inhibitory effect on neuronal excitability. Studies have shown that arecaidine and the related compound guvacine inhibit the uptake of GABA in slices of the cat spinal cord[6].

Modulation of Muscarinic Acetylcholine Receptors

Arecaidine and its derivatives also interact with muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5). The nature of this interaction can vary depending on the specific derivative and the receptor subtype. For instance, various esters of arecaidine have been shown to act as agonists at M1, M2, and M3 receptors[7][8]. Conversely, certain stereoisomers of hydrobenzoin esters of arecaidine have been identified as antagonists at the M1 receptor[9]. This complex pharmacology suggests that arecaidine's overall effect on the cholinergic system is nuanced and may involve both agonistic and antagonistic actions depending on the metabolic context and the specific derivatives formed.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for arecaidine and its derivatives. It is important to note that much of the specific binding and functional data has been generated using esters of arecaidine, which are structurally related and provide valuable insight into the potential activity of arecaidine itself.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Arecaidine Derivatives
CompoundReceptor SubtypeKi (nM)SpeciesReference
(R,R)-hydrobenzoin ester of arecaidineM199 ± 19Human[9]
(S,S)-hydrobenzoin ester of arecaidineM1800 ± 200Human[9]
racemic (R,S)-hydrobenzoin ester of arecaidineM1380 ± 90Human[9]
Flavones/FlavonolsM140,000 - 110,000Human[10]
AcetylcholineM159,000Human[10]
Table 2: Muscarinic Receptor Functional Activity (EC50) of Arecaidine Derivatives
CompoundReceptor SubtypeEC50 (nM)Species/TissueReference
Arecoline HydrobromideM17Not Specified
Arecoline HydrobromideM295Not Specified
Arecoline HydrobromideM311Not Specified
Arecoline HydrobromideM4410Not Specified
Arecoline HydrobromideM569Not Specified

Note: Data for arecoline hydrobromide is included to provide context for the parent compound of arecaidine.

Table 3: GABA Transporter Inhibition
CompoundTransporterIC50SpeciesReference
This compoundGABA TransporterPotent Inhibitor (Specific IC50 not found)General[2][4]
Tiagabine hydrochloride (Reference)GAT-167 nMRat (synaptosomes)[2]

Pharmacokinetics and Metabolism

Absorption and Distribution

Studies in mice have shown that the route of administration (oral vs. intraperitoneal) does not significantly alter the qualitative metabolic profile of arecaidine[1]. This suggests that arecaidine is well-absorbed following oral administration. Arecoline, the precursor to arecaidine, has been shown to induce changes in the permeability of the blood-brain barrier in rats, which may have implications for the central nervous system distribution of arecaidine[11]. The diffusion of arecaidine across mucosal membranes, such as the buccal and vaginal mucosa, has been studied, with its ionization characteristics influencing its permeability[12].

Metabolism

Arecaidine is the primary metabolite of arecoline, formed through hydrolysis. Arecaidine itself is further metabolized through several pathways, including N-oxidation, mercapturic acid formation, conjugation with glycine and glycerol, and double-bond reduction to yield N-methylnipecotic acid[1]. In mice, a significant portion of administered arecaidine is excreted as N-methylnipecotic acid[1].

Signaling Pathways

GABAergic Signaling Pathway

Arecaidine's inhibition of GABA transporters (GATs) leads to an accumulation of GABA in the synaptic cleft. This excess GABA then acts on postsynaptic GABAA and GABAB receptors. Activation of GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and causing rapid inhibition. Activation of GABAB receptors, which are G protein-coupled receptors, leads to downstream signaling cascades that can include the opening of potassium channels and inhibition of adenylyl cyclase, resulting in a slower, more prolonged inhibitory effect.

GABAergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT GABA Transporter (GAT) Arecaidine Arecaidine Hydrobromide Arecaidine->GAT Inhibition GABA_synapse->GAT Reuptake GABAaR GABAA Receptor GABA_synapse->GABAaR Binds GABAbR GABAB Receptor GABA_synapse->GABAbR Binds Cl_channel Cl- Influx GABAaR->Cl_channel K_channel K+ Efflux GABAbR->K_channel AC_inhibit Inhibition of Adenylyl Cyclase GABAbR->AC_inhibit Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization

Caption: GABAergic Signaling Pathway and the Action of Arecaidine.
Muscarinic Acetylcholine Receptor Signaling Pathway

The interaction of arecaidine derivatives with muscarinic acetylcholine receptors (mAChRs) can trigger various intracellular signaling cascades depending on the receptor subtype. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Muscarinic_Signaling cluster_ligand cluster_receptor Muscarinic Receptors cluster_gprotein G Proteins cluster_effector Effectors cluster_second_messenger Second Messengers & Downstream Effects Arecaidine_derivative Arecaidine Derivative M1_M3_M5 M1, M3, M5 Arecaidine_derivative->M1_M3_M5 M2_M4 M2, M4 Arecaidine_derivative->M2_M4 Gq_11 Gq/11 M1_M3_M5->Gq_11 Gi_o Gi/o M2_M4->Gi_o PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for muscarinic receptor subtypes using a competition binding assay[9][13][14].

Objective: To determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of atropine or scopolamine).

  • Assay buffer (e.g., phosphate-buffered saline, PBS).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of the radioligand and the non-specific binding control at the desired concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand, and either the vehicle (for total binding), the non-specific binding control, or a specific concentration of this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Serial dilutions of Arecaidine HBr - Radioligand solution - Non-specific binding control setup_plate Set up 96-well plate: - Add membranes, radioligand, and test compound/controls prep_reagents->setup_plate prep_membranes Prepare Cell Membranes (Expressing M1-M5 receptors) prep_membranes->setup_plate incubate Incubate to reach equilibrium setup_plate->incubate filter_wash Filter and wash to separate bound and free radioligand incubate->filter_wash scintillation Scintillation Counting (Measure radioactivity) filter_wash->scintillation calculate_binding Calculate Specific Binding scintillation->calculate_binding plot_curve Plot Competition Curve (% Inhibition vs. [Arecaidine]) calculate_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calculate_ki

Caption: Experimental Workflow for a Muscarinic Receptor Radioligand Binding Assay.
[3H]GABA Uptake Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory effect of a test compound on GABA uptake into synaptosomes or cells expressing GABA transporters[15][16].

Objective: To determine the IC50 of this compound for the inhibition of GABA uptake.

Materials:

  • Synaptosomal preparation or cells expressing GABA transporters (e.g., GAT-1).

  • [3H]GABA.

  • Test compound (this compound).

  • Reference inhibitor (e.g., nipecotic acid or tiagabine).

  • Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and the reference inhibitor in the uptake buffer. Prepare a solution of [3H]GABA.

  • Cell/Synaptosome Plating: Plate the cells or add the synaptosomal preparation to the wells of a 96-well plate.

  • Pre-incubation: Pre-incubate the cells/synaptosomes with either the vehicle or different concentrations of this compound or the reference inhibitor for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Uptake: Add [3H]GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate for a defined period (e.g., 3-10 minutes) to allow for GABA uptake. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells/synaptosomes with ice-cold uptake buffer to remove extracellular [3H]GABA.

  • Cell Lysis and Scintillation Counting: Lyse the cells/synaptosomes and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [3H]GABA uptake for each concentration of this compound compared to the control (vehicle-treated) wells. Plot the percentage of inhibition against the logarithm of the concentration of this compound. Determine the IC50 value from the resulting dose-response curve using non-linear regression.

GABA_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Serial dilutions of Arecaidine HBr - [3H]GABA solution pre_incubate Pre-incubate cells with Arecaidine HBr or vehicle prep_reagents->pre_incubate prep_cells Prepare Synaptosomes or Cells Expressing GATs prep_cells->pre_incubate initiate_uptake Initiate uptake by adding [3H]GABA pre_incubate->initiate_uptake incubate Incubate for a defined time initiate_uptake->incubate terminate_uptake Terminate uptake by washing incubate->terminate_uptake scintillation Cell Lysis and Scintillation Counting terminate_uptake->scintillation calculate_inhibition Calculate % Inhibition of Uptake scintillation->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental Workflow for a [3H]GABA Uptake Inhibition Assay.

Conclusion

This compound exhibits a compelling pharmacological profile centered on the potentiation of GABAergic neurotransmission through the inhibition of GABA transporters and complex interactions with the muscarinic cholinergic system. The available data from arecaidine and its derivatives suggest a compound with significant potential for modulating neuronal activity. The quantitative data, while primarily from related compounds, provides a strong foundation for predicting the activity of this compound. The detailed experimental protocols and pathway diagrams presented in this guide are intended to facilitate further investigation into the precise mechanisms of action and therapeutic potential of this intriguing alkaloid. Future research should focus on obtaining more definitive quantitative data for this compound itself and further elucidating its effects in in vivo models of neurological and psychiatric disorders.

References

Discovery and history of Arecaidine hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Arecaidine Hydrobromide

Introduction

This compound is the hydrobromide salt of arecaidine, a bioactive alkaloid naturally present in the nut of the areca palm, Areca catechu.[1][2] Its history is intrinsically linked to that of arecoline, the most abundant alkaloid in the areca nut, from which arecaidine is derived. Arecoline is the methyl ester of arecaidine. Historically, areca nut and its extracts have been used in traditional medicine for centuries, particularly in Southern and Southeast Asia, for purposes such as promoting digestion and as an anthelmintic (anti-parasitic) agent.[1][2]

The isolation of the primary alkaloid, arecoline, was first described by Jahns in 1888.[3][4] Subsequently, related alkaloids, including arecaidine, were identified. Arecoline itself is an oily, volatile liquid, and its conversion into a salt, such as arecoline hydrobromide or this compound, increases its stability for storage and use.[5] While arecoline has been studied for its cholinergic properties, arecaidine has been identified as a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[6] This guide provides a comprehensive overview of the discovery, chemical properties, and key experimental methodologies associated with this compound for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a crystalline solid. Its key properties are summarized in the table below, compiled from various chemical databases and suppliers.

PropertyValueSource
IUPAC Name 1-methyl-1,2,3,6-tetrahydropyridine-3-carboxylic acid;hydrobromidePubChem[7]
CAS Number 6013-57-6DC Chemicals, SCBT[8][9]
Molecular Formula C₇H₁₂BrNO₂PubChem, SCBT[7][9]
Molecular Weight 222.08 g/mol PubChem, SCBT[7][9]
Synonyms Arecaine Hydrobromide, 1,2,5,6-Tetrahydro-1-methyl-nicotinic Acid HydrobromideSCBT[9]
Parent Compound Arecaidine (CID 10355)PubChem[7]

Historical Context and Discovery

The journey to understanding arecaidine begins with the study of the areca nut. The use of areca nut preparations in traditional Chinese and Ayurvedic medicine is ancient.[1][2] Scientific investigation into its chemical constituents began in the late 19th century.

Discovery_Timeline cluster_Areca Areca Catechu (Areca Nut) cluster_Alkaloids Alkaloid Isolation & Derivatization cluster_Pharmacology Pharmacological Investigation ArecaNut Traditional Use (Centuries) Arecoline Arecoline Isolation (Jahns, 1888) ArecaNut->Arecoline Arecaidine Identification of Arecaidine (as a related alkaloid/metabolite) Arecoline->Arecaidine Hydrolysis VetUse Veterinary Use (Anthelmintic) (Early 20th Century) Arecoline->VetUse ArecaidineHBr Formation of this compound (for stability) Arecaidine->ArecaidineHBr Reaction with HBr GABA Identification as GABA Uptake Inhibitor Arecaidine->GABA

Caption: Logical relationship from traditional use to modern pharmacological understanding.

The first alkaloid isolated from the areca nut was arecoline, accomplished by Jahns in 1888.[3][4] Arecoline hydrobromide was historically produced from areca nuts by extraction with acidified water, followed by several purification steps, as documented in the 1911 German Pharmacopoeia.[3][4] Arecaidine was identified as a related alkaloid; it is the N-methylated derivative of guvacine, another areca alkaloid, and the free acid of arecoline. Early applications of areca-derived alkaloids, primarily arecoline hydrobromide, were in veterinary medicine as an effective agent against tapeworms in dogs.[1][4]

Experimental Protocols

Isolation and Preparation of this compound from Areca catechu

This protocol describes the extraction of total alkaloids from areca nuts, the conversion of arecoline to arecaidine, and the subsequent formation of the hydrobromide salt. The process is adapted from historical extraction methods and standard organic chemistry techniques.[3][4][10]

Isolation_Workflow start Start step1 1. Material Preparation (Dried, powdered areca nuts) start->step1 step2 2. Acidic Extraction (e.g., with acidified water) step1->step2 step3 3. Basification (e.g., with NaOH to free alkaloids) step2->step3 step4 4. Organic Solvent Extraction (e.g., with Diethyl Ether) step3->step4 step5 5. Hydrolysis (Saponification) (Reflux with aq. NaOH to convert Arecoline to Sodium Arecaidinate) step4->step5 step6 6. Neutralization & Acidification (Add HBr to pH 4-5) step5->step6 step7 7. Concentration & Crystallization (Vacuum concentration to precipitate crystals) step6->step7 step8 8. Purification (Recrystallization from alcohol) step7->step8 end End (Pure this compound) step8->end

Caption: Experimental workflow for the isolation and preparation of Arecaidine HBr.

Methodology:

  • Material Preparation: Dried areca nuts are ground into a fine powder to maximize the surface area for extraction.

  • Acidic Extraction: The powdered material is suspended in acidified water (e.g., pH 4).[10] The acidic conditions protonate the alkaloids, forming water-soluble salts, which are extracted from the plant matrix.

  • Basification: The aqueous extract is filtered, and the pH is raised to the alkaline range (pH 9-10) using a base like sodium hydroxide (NaOH). This deprotonates the alkaloids, converting them into their free-base form, which have lower water solubility.

  • Organic Solvent Extraction: The basified aqueous solution is extracted with a water-immiscible organic solvent, such as diethyl ether or dichloromethane. The alkaloid free bases partition into the organic layer. The organic extracts are combined and concentrated under reduced pressure to yield a crude alkaloid mixture, which is rich in arecoline.

  • Hydrolysis of Arecoline to Arecaidine: The crude alkaloid extract is refluxed with an aqueous solution of a strong base (e.g., NaOH). This saponifies the methyl ester of arecoline, yielding the sodium salt of arecaidine (sodium arecaidinate).

  • Acidification with Hydrobromic Acid: The reaction mixture is cooled, and hydrobromic acid (HBr) is added carefully to neutralize the excess NaOH and then to acidify the solution to a pH of approximately 4-7.[5] This protonates the carboxylate group and forms the hydrobromide salt of the arecaidine base.

  • Crystallization: The resulting aqueous solution is concentrated under vacuum. As the solvent is removed, the solubility of this compound decreases, leading to its crystallization.[5]

  • Purification: The crude crystals are collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Synthesis of Arecaidine from Arecoline Hydrobromide

For researchers who have arecoline hydrobromide as a starting material, it can be readily converted to arecaidine.

Methodology:

  • Free Base Formation: Arecoline hydrobromide is dissolved in a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the HBr and generate the arecoline free base.[11]

  • Extraction: The aqueous layer is extracted multiple times with a solvent like dichloromethane (CH₂Cl₂) to isolate the oily arecoline free base. The organic layers are combined, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[11]

  • Hydrolysis: The resulting arecoline is hydrolyzed, typically by refluxing with hydrochloric acid (HCl) or another strong acid, to cleave the methyl ester and form arecaidine hydrochloride.

  • Salt Conversion (Optional): If this compound is the desired final product, the free arecaidine can be obtained by neutralizing the hydrochloride salt and re-extracting, followed by treatment with hydrobromic acid as described in the isolation protocol.

Mechanism of Action: GABA Uptake Inhibition

While arecoline is primarily known as a muscarinic and nicotinic acetylcholine receptor agonist, its metabolite, arecaidine, exhibits a different pharmacological profile. Research has demonstrated that arecaidine is a potent inhibitor of the uptake of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[6]

GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft presynaptic Presynaptic Terminal postsynaptic Postsynaptic Neuron GABA_vesicle GABA presynaptic->GABA_vesicle Release GAT1 GABA Transporter (GAT1) GABA_vesicle->GAT1 Reuptake GABA_receptor GABA Receptor GABA_vesicle->GABA_receptor Binding Arecaidine Arecaidine Arecaidine->GAT1 Blocks

Caption: Mechanism of Arecaidine as a GABA uptake inhibitor at the synapse.

By blocking the GABA transporters (GATs) located on the presynaptic terminal and surrounding glial cells, arecaidine prevents the reuptake of GABA from the synaptic cleft. This leads to an increased concentration and prolonged presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a target for various anxiolytic and anticonvulsant drugs.

References

The Psychoactive Profile of Arecaidine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine hydrobromide, a principal psychoactive alkaloid of the areca nut and a primary metabolite of arecoline, exhibits a complex pharmacological profile centered on its interactions with central cholinergic and GABAergic systems. This technical guide provides an in-depth analysis of the psychoactive effects of this compound, detailing its mechanisms of action, receptor binding affinities, and downstream signaling consequences. The information is curated to support research and development initiatives in neuropharmacology and drug discovery. This document synthesizes quantitative data into comparative tables, outlines detailed experimental protocols for its study, and presents visual diagrams of key signaling pathways and experimental workflows.

Introduction

Arecaidine is a tertiary amine derived from the hydrolysis of arecoline, the most abundant alkaloid in the areca nut (Areca catechu)[1]. Chewed by millions worldwide for its psychoactive effects, the areca nut's pharmacological actions are largely attributed to these alkaloids. This compound, the hydrobromide salt of arecaidine, serves as a more stable form for research purposes[2]. Its psychoactive properties are primarily mediated through its activity as a muscarinic acetylcholine receptor ligand and as an inhibitor of γ-aminobutyric acid (GABA) uptake[3][4]. Understanding the nuanced interactions of arecaidine with these neurotransmitter systems is crucial for elucidating its psychoactive effects and exploring its therapeutic potential.

Physicochemical Properties

PropertyValueReference
IUPAC Name 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid;hydrobromide[5]
Molecular Formula C₈H₁₄BrNO₂[5]
Molecular Weight 236.11 g/mol [2][5]
Melting Point 171–175°C[5]
Solubility Soluble in water[5]

Psychoactive Mechanisms of Action

This compound's psychoactive effects stem from its dual action on two major neurotransmitter systems in the central nervous system: the cholinergic and GABAergic systems.

Muscarinic Acetylcholine Receptor Modulation

Arecaidine and its derivatives act as ligands for muscarinic acetylcholine receptors (mAChRs), a family of G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine in the brain. The binding affinity of arecaidine derivatives varies across the five muscarinic receptor subtypes (M1-M5), suggesting a potential for subtype-selective effects.

Inhibition of GABA Uptake

Arecaidine is a potent inhibitor of GABA transporters (GATs), particularly GAT-1[3][4]. By blocking the reuptake of GABA from the synaptic cleft, arecaidine increases the extracellular concentration of this primary inhibitory neurotransmitter. This enhancement of GABAergic tone contributes significantly to its psychoactive profile.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for arecaidine and its derivatives, providing insights into their receptor binding affinities and functional potencies.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Arecaidine Derivatives
CompoundM1 (nM)M2 (nM)M3 (nM)M4 (nM)M5 (nM)Reference
(R,R)-hydrobenzoin ester of arecaidine99 ± 191900 ± 300---[6]
(S,S)-hydrobenzoin ester of arecaidine800 ± 2008000 ± 2000---[6]
(rac)-hydrobenzoin ester of arecaidine380 ± 903700 ± 1000---[6]

Note: Data for this compound itself is limited; these derivatives provide insight into the scaffold's potential for muscarinic receptor interaction.

Table 2: Functional Potency (EC₅₀) of Arecoline Hydrobromide at Muscarinic Receptors
Receptor SubtypeEC₅₀ (nM)Reference
M17
M295
M311
M4410
M569

Note: Arecoline is the parent compound of arecaidine. These values indicate the agonist potency at the different muscarinic receptor subtypes.

Table 3: Pharmacokinetic Parameters of Arecoline Hydrobromide (precursor to Arecaidine)
ParameterValueAnimal ModelRouteReference
Cmax60.61 ng/mLBeagle DogOral (3 mg/kg)[5]
Tmax120.07 minBeagle DogOral (3 mg/kg)[5]
t₁/₂69.32 minBeagle DogOral (3 mg/kg)[5]
Peak Brain Concentration (Arecoline)7.9 nmol/gMouseIP (15 mg/kg)[2]
Time to Peak Brain Concentration3 minMouseIP (15 mg/kg)[2]

Signaling Pathways

Muscarinic Receptor Signaling

The interaction of arecaidine with muscarinic receptors initiates a cascade of intracellular events. The specific signaling pathway activated depends on the receptor subtype. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

muscarinic_signaling cluster_m1_m3_m5 M1/M3/M5 Receptor Pathway cluster_m2_m4 M2/M4 Receptor Pathway Arecaidine_M1 Arecaidine M1_Receptor M1/M3/M5 Receptor Arecaidine_M1->M1_Receptor Binds Gq11 Gq/11 M1_Receptor->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Arecaidine_M2 Arecaidine M2_Receptor M2/M4 Receptor Arecaidine_M2->M2_Receptor Binds Gi Gi/o M2_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Decreases

Muscarinic Receptor Signaling Pathways

GABAergic Signaling Pathway Modulation

By inhibiting GABA transporters (primarily GAT-1), arecaidine increases the concentration of GABA in the synaptic cleft. This leads to enhanced activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors on the postsynaptic neuron. Activation of GABA-A receptors results in an influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Activation of GABA-B receptors, which are GPCRs, leads to the inhibition of adenylyl cyclase and the opening of potassium channels, also resulting in an inhibitory postsynaptic potential.

gaba_signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_extracellular ↑ Extracellular GABA GABA_release->GABA_extracellular GAT1 GABA Transporter (GAT-1) Arecaidine Arecaidine Arecaidine->GAT1 Inhibits GABA_extracellular->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_extracellular->GABA_A_Receptor Activates GABA_B_Receptor GABA-B Receptor GABA_extracellular->GABA_B_Receptor Activates Cl_influx Cl⁻ Influx GABA_A_Receptor->Cl_influx Gi_protein Gi/o GABA_B_Receptor->Gi_protein Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization AC_inhibition ↓ Adenylyl Cyclase Gi_protein->AC_inhibition K_efflux K⁺ Efflux Gi_protein->K_efflux K_efflux->Hyperpolarization

Modulation of GABAergic Signaling

Experimental Protocols

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from standard methods for assessing ligand binding to GPCRs[7][8][9].

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., 1 µM atropine).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in polyethylenimine).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order: assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either this compound or the non-specific binding control.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Arecaidine Dilutions - Buffers start->prep_reagents incubation Incubate Plate: - Membranes - Radioligand - Arecaidine/Control prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Fluid washing->scintillation counting Liquid Scintillation Counting scintillation->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki counting->analysis end End analysis->end

Radioligand Binding Assay Workflow

In Vivo Single-Unit Electrophysiology in Rodents

This protocol provides a general framework for recording the activity of single neurons in response to this compound administration. Specific stereotaxic coordinates will depend on the brain region of interest (e.g., striatum, prefrontal cortex).

Objective: To characterize the effects of this compound on the firing rate and pattern of individual neurons in a specific brain region.

Materials:

  • Adult rodent (e.g., mouse or rat).

  • Stereotaxic apparatus.

  • Anesthesia (e.g., isoflurane, ketamine/xylazine).

  • High-impedance microelectrodes.

  • Electrophysiology recording system (amplifier, data acquisition system).

  • This compound solution for injection (intraperitoneal or intracerebroventricular).

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic apparatus.

  • Perform a craniotomy over the target brain region.

  • Slowly lower the microelectrode to the desired depth, monitoring for neuronal activity.

  • Once a stable single-unit recording is established, record baseline neuronal activity for a sufficient period (e.g., 15-30 minutes).

  • Administer this compound at the desired dose.

  • Continue recording neuronal activity for an extended period post-injection (e.g., 60-120 minutes) to observe changes in firing rate, bursting activity, and other electrophysiological parameters.

  • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the electrode placement.

  • Analyze the recorded data by sorting spikes to isolate single units and comparing pre- and post-drug firing characteristics.

Elevated Plus Maze for Anxiolytic/Anxiogenic Effects

The elevated plus maze is a standard behavioral assay to assess anxiety-like behavior in rodents[10][11][12].

Objective: To evaluate the dose-dependent anxiolytic or anxiogenic effects of this compound.

Materials:

  • Elevated plus maze apparatus.

  • Rodents (mice or rats).

  • This compound solution for injection (intraperitoneal).

  • Vehicle control (e.g., saline).

  • Video tracking software.

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle control at various doses to different groups of animals.

  • After a predetermined pre-treatment time (e.g., 30 minutes), place the animal in the center of the elevated plus maze, facing an open arm.

  • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

  • Record the animal's behavior using video tracking software.

  • Key parameters to analyze include:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to control for general locomotor effects).

  • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

Conclusion

This compound presents a compelling profile as a psychoactive compound with significant effects on both the cholinergic and GABAergic systems. Its ability to modulate muscarinic receptors and inhibit GABA uptake provides a foundation for its complex behavioral effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the neuropharmacology of arecaidine and its potential as a lead compound for novel therapeutics targeting neurological and psychiatric disorders. Further research is warranted to fully elucidate its subtype selectivity at muscarinic receptors, its precise effects on different GABA transporter subtypes, and its detailed dose-response relationships in various behavioral paradigms.

Disclaimer: this compound is a research chemical. This information is intended for educational and research purposes only and does not constitute medical advice. The use of areca nut and its derivatives is associated with significant health risks.

References

Preliminary In-Vitro Studies on Arecaidine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arecaidine is a bioactive alkaloid derived from the areca nut, the fruit of the Areca catechu palm. It is the primary hydrolytic metabolite of arecoline, another major alkaloid in the nut.[1][2] While much research has focused on arecoline, arecaidine itself exhibits distinct pharmacological activities, drawing interest from researchers in neuropharmacology and drug development. Arecaidine hydrobromide is a salt form of arecaidine, often used in experimental settings for its stability and solubility.[1][3][4] This technical guide provides an in-depth overview of preliminary in-vitro studies on arecaidine, focusing on its metabolic formation, neuropharmacological effects, and antiparasitic potential. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support further research and development.

In-Vitro Metabolism: Hydrolysis of Arecoline to Arecaidine

The primary route of arecaidine formation is through the hydrolysis of arecoline, a reaction catalyzed predominantly by carboxylesterase (CES) enzymes in the liver.[1][5] In-vitro studies using human liver microsomes (HLM) and cytosol (HLC) have been crucial in quantifying the kinetics of this metabolic conversion.

Quantitative Data: Arecoline Hydrolysis Kinetics

The following table summarizes the key kinetic parameters for the conversion of arecoline to arecaidine in human liver fractions.

ParameterValueMatrixSource
Vmax 783 nmol/min/mgHLM[5]
Km >8000 µMHLM[5]
Apparent Intrinsic Clearance (Clint, in-vitro) 90 µL/min/mgHLM[5]
Apparent Intrinsic Clearance (Clint, in-vivo extrapolated) 57.8 mL/min/kgHLM[1]
Apparent Intrinsic Clearance (Clint, in-vivo extrapolated) 11.6 mL/min/kgHLC[1]
Arecoline Elimination Half-life 16 (± 0.4) minHLM[5]
Experimental Protocol: Arecoline Hydrolysis Assay

This protocol outlines the methodology used to determine the kinetics of arecoline hydrolysis in human liver microsomes.[1][5]

  • Reagents and Preparation:

    • Arecoline hydrobromide stock solution.

    • Pooled Human Liver Microsomes (HLM), typically at a concentration of 20 mg/mL.

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Quenching solution (e.g., acetonitrile) to stop the reaction.

    • Internal standard for analytical quantification.

  • Incubation Procedure:

    • A master mix containing phosphate buffer and HLM (e.g., final protein concentration of 0.2 mg/mL) is prepared.

    • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to reach thermal equilibrium.

    • The reaction is initiated by adding arecoline hydrobromide at various concentrations (e.g., 10 µM to 8000 µM) to the pre-warmed HLM mixture.

    • The reaction proceeds at 37°C in a shaking water bath for a specified linear time (e.g., 15 minutes).

    • Control incubations with thermally inactivated HLM are run in parallel to account for non-enzymatic degradation.

  • Sample Processing and Analysis:

    • The reaction is terminated by adding a cold quenching solution (e.g., 2 volumes of acetonitrile).

    • The internal standard is added.

    • Samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing arecoline and the formed arecaidine, is transferred for analysis.

    • Quantification is performed using a validated HPLC-UV or LC-MS/MS method.[1][4]

  • Data Analysis:

    • The formation rate of arecaidine is plotted against the substrate (arecoline) concentration.

    • Enzyme kinetic parameters (Vmax, Km) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Visualization: Metabolic Pathway

cluster_metabolism Arecoline Metabolism Arecoline Arecoline Arecaidine Arecaidine Arecoline->Arecaidine Hydrolysis (Carboxylesterase 1)

Fig. 1: In-vitro hydrolysis of arecoline to arecaidine.

Neuropharmacological Activity

Arecaidine interacts with key neurotransmitter systems in the central nervous system, primarily the GABAergic system. While arecaidine itself is a weak agonist at muscarinic receptors, its derivatives have been synthesized and evaluated for subtype-selective binding.

Modulation of the GABAergic System

In-vitro studies have demonstrated that arecaidine can inhibit the uptake of the neurotransmitter γ-aminobutyric acid (GABA).[6] This action potentiates the inhibitory effect of GABA on neurons by increasing its concentration in the synaptic cleft.

Quantitative Data:

  • Topical application of arecaidine at concentrations of 6.6-10 x 10⁻³ M was shown to block basket cell inhibition of Purkinje cells in the cat cerebellum.[6]

Experimental Protocol: GABA Uptake Inhibition Assay

This protocol is based on methodologies used to study neurotransmitter uptake in brain tissue slices.[6]

  • Tissue Preparation:

    • Central nervous system tissue (e.g., cat spinal cord or cerebellum) is rapidly dissected and placed in ice-cold, oxygenated Krebs solution.

    • Thin slices (e.g., 0.5 mm) are prepared using a tissue chopper.

  • Uptake Experiment:

    • Tissue slices are incubated in oxygenated Krebs solution at a physiological temperature (e.g., 25-37°C).

    • Radio-labeled GABA (e.g., [³H]-GABA) is added to the incubation medium.

    • Parallel experiments are conducted in the presence of various concentrations of arecaidine.

    • After a set incubation period, the slices are removed, rinsed with ice-cold medium to remove extracellular label, and dissolved in a solubilizing agent.

  • Quantification:

    • The radioactivity within the tissue slices, representing the amount of GABA taken up, is measured using liquid scintillation counting.

    • The percentage inhibition of GABA uptake by arecaidine is calculated by comparing the results to control experiments without the compound.

  • Electrophysiology (Optional):

    • To confirm the functional effect, intracellular or extracellular recordings are performed on neurons (e.g., spinal neurons or Purkinje cells) in brain slices.

    • The effect of iontophoretically applied GABA is measured before and during the application of arecaidine to demonstrate enhancement of the GABAergic inhibitory response.[6]

Visualization: Mechanism of GABAergic Modulation

cluster_synapse GABAergic Synapse presynaptic Presynaptic Terminal gaba GABA presynaptic->gaba Release postsynaptic Postsynaptic Neuron receptor GABA Receptor gaba->postsynaptic Binds gat GABA Transporter (GAT) gaba->gat Uptake gat->presynaptic arecaidine Arecaidine arecaidine->gat Inhibits

Fig. 2: Arecaidine inhibits GABA reuptake at the synapse.
Muscarinic Acetylcholine Receptor (mAChR) Interaction

While arecaidine itself shows low affinity, its synthetic derivatives have been explored as potential subtype-selective antagonists for muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype.[3]

Quantitative Data: Binding Affinity of Arecaidine Derivatives at mAChRs

The following table shows the inhibitor constant (Ki) values for chiral hydrobenzoin esters of arecaidine against human mAChR subtypes M1-M5.

Compound (Stereoisomer)Ki (nM) at M1Ki (nM) at M2Ki (nM) at M3Ki (nM) at M4Ki (nM) at M5Source
(R,R)-hydrobenzoin ester 99 ± 191900 ± 3001100 ± 2001700 ± 4001000 ± 200[3]
(S,S)-hydrobenzoin ester 800 ± 2008000 ± 20006000 ± 100011000 ± 30002600 ± 600[3]
(rac)-hydrobenzoin ester 380 ± 903700 ± 10002500 ± 5004800 ± 10001800 ± 300[3]
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes the method for determining the binding affinity of test compounds at mAChR subtypes.[3]

  • Membrane Preparation:

    • Chinese hamster ovary (CHO) cells stably expressing one of the human mAChR subtypes (M1-M5) are cultured and harvested.

    • Cell membranes are prepared by homogenization and centrifugation, then stored at -80°C until use.

  • Binding Assay:

    • Cell membranes are diluted in an appropriate assay buffer.

    • The reaction mixture is prepared in tubes containing:

      • Cell membrane suspension.

      • A fixed concentration of a radioligand, such as [N-methyl-³H]scopolamine methyl chloride ([³H]NMS).

      • Varying concentrations of the test compound (e.g., arecaidine derivative) or vehicle (for total binding) or a high concentration of a known antagonist like scopolamine (for non-specific binding).

    • The mixture is incubated for a set time (e.g., 90 minutes) at room temperature to allow binding to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) to separate the membrane-bound radioligand from the unbound.

    • The filters are washed quickly with ice-cold buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by fitting the data to a variable slope logistic regression model.

    • Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Visualization: Workflow for mAChR Binding Assay

start Start prep Prepare CHO cell membranes expressing specific mAChR subtype start->prep incubate Incubate membranes with: 1. [3H]NMS (Radioligand) 2. Test Compound (Arecaidine Derivative) prep->incubate filter Rapidly filter through GF/B paper to separate bound vs. unbound ligand incubate->filter wash Wash filters with ice-cold buffer filter->wash measure Measure radioactivity on filters (Liquid Scintillation Counting) wash->measure calculate Calculate IC50 and Ki values using Cheng-Prusoff equation measure->calculate end End calculate->end

Fig. 3: Workflow for a competitive radioligand binding assay.

Antiparasitic Activity

Preliminary in-vitro studies have investigated the potential of areca alkaloids, including arecaidine, as antiparasitic agents. One study explored its effect against the protozoan Eimeria tenella, a significant pathogen in poultry.

Quantitative Data: Cytotoxicity and Dosing
  • The maximum safe dose of arecaidine for use in chicken embryo cecal cell experiments was determined to be 100 µg/mL , based on maintaining cell viability above 80%.[7]

Experimental Protocol: In-Vitro Parasite Invasion Assay

This protocol details the steps to assess the effect of arecaidine on the invasion of host cells by E. tenella sporozoites.[7]

  • Cell Culture:

    • Primary epithelial cells are isolated from the cecum of chicken embryos.

    • Cells are cultured in a suitable medium until they form a stable monolayer in 6-well plates (e.g., 10,000 cells/well).

  • Parasite Preparation:

    • E. tenella sporozoites are excysted from oocysts and purified.

  • Infection and Treatment:

    • Cultured primary cells are infected by adding a known number of purified sporozoites (e.g., 8,000/well) to each well.

    • Immediately following infection, cells are treated with different experimental conditions:

      • Drug Treatment Group: Arecaidine at a non-toxic concentration (e.g., 100 µg/mL).

      • Positive Control Group: A known anti-coccidial drug (e.g., 100 µg/mL Diclazuril).

      • Infection Control Group: Infected cells with no drug treatment.

      • Blank Group: Uninfected cells with no drug treatment.

    • The plates are incubated for a period to allow for parasite invasion (e.g., 3 hours).

  • Assessment of Invasion:

    • After incubation, the cell monolayers are washed to remove non-invaded sporozoites.

    • The cells are fixed and stained.

    • The number of intracellular parasites is counted under a microscope to determine the invasion rate.

    • The invasion rate in the arecaidine-treated group is compared to the control groups to evaluate its inhibitory effect.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Arecaidine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals designing and conducting in vivo experiments with arecaidine hydrobromide. This document outlines detailed experimental protocols, summarizes quantitative data from preclinical studies, and visualizes key biological pathways and workflows.

Introduction

Arecaidine is a bioactive alkaloid derived from the areca nut, the fruit of the Areca catechu palm.[1] As a metabolite of arecoline, it is a subject of interest for its pharmacological effects, particularly its action on muscarinic acetylcholine receptors.[2][3] this compound, the hydrobromide salt of arecaidine, is often used in experimental studies due to its stability and solubility.[3] Research has explored its potential therapeutic applications and toxicological profile, investigating its impact on the nervous, cardiovascular, and digestive systems.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo studies involving this compound and the closely related arecoline hydrobromide. These values can serve as a starting point for dose-range finding studies and experimental design.

Table 1: Dosage and Administration Routes in Animal Models

Animal ModelCompoundDosageAdministration RouteStudy FocusReference
Swiss MiceArecoline Hydrobromide or Arecaidine20 mg/kgOral (gavage) & IntraperitonealMetabolism[2][3][6]
C57BL/6 MiceArecoline Hydrobromide500 µg/mL in drinking waterOral (ad libitum)Carcinogenicity[2]
MiceArecoline Hydrobromide0.2% in drinking waterOral (ad libitum) for 2 weeksBehavioral studies[7]
Wistar RatsArecoline Hydrobromide100, 200, 1000 mg/kgOral14-day toxicity study[4]
RatsArecoline Hydrobromide4.41, 8.82, 17.64 mg/kgIntragastricGastric Ulcer Protection[4]
RatsArecoline Hydrobromide9, 18, 36 mg/kgIntragastricRheumatoid Arthritis[4]
DogsArecoline Hydrobromide40 mgOral for 5 daysAnthelmintic[2][3]
Beagle DogsArecoline Hydrobromide3 mg/kgOralPharmacokinetics[4]
Pithed RatArecaidine Esters0.1-10 µmol/kgIntravenousCardiovascular effects[8]

Table 2: Pharmacokinetic Parameters of Arecoline following Arecoline Hydrobromide Administration in Beagle Dogs (3 mg/kg, oral)

ParameterValueUnit
Cmax (Peak Plasma Concentration)60.61ng/mL
Tmax (Time to Peak Concentration)120.07min
t1/2 (Half-life)69.32min
Data from a study by Li et al., as cited in[4]. Arecoline hydrobromide is metabolized to arecoline.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are synthesized from published research and should be adapted to specific experimental goals and institutional guidelines.

General Preparation and Administration of this compound

Materials:

  • This compound (purity >99%)

  • Sterile saline (0.9% NaCl) or sterile water for injection

  • Vehicle (e.g., water, saline)

  • Vortex mixer

  • Analytical balance

  • Appropriate administration equipment (gavage needles, syringes, etc.)

Protocol:

  • Preparation of Dosing Solution:

    • On the day of the experiment, weigh the required amount of this compound using an analytical balance.

    • Dissolve the compound in the chosen vehicle (e.g., sterile saline) to the desired final concentration.

    • Vortex the solution until the this compound is completely dissolved.

  • Animal Handling and Acclimatization:

    • House the animals in a controlled environment (temperature, humidity, light/dark cycle) and allow for an acclimatization period of at least one week before the experiment.

    • Provide ad libitum access to food and water, unless otherwise specified by the experimental design.

  • Administration:

    • Oral Gavage: Administer the prepared solution directly into the stomach using a suitable gavage needle. The volume should be adjusted based on the animal's body weight.

    • Intraperitoneal Injection: Inject the solution into the peritoneal cavity using a sterile syringe and needle.

    • Drinking Water: For chronic studies, dissolve this compound in the drinking water at the desired concentration.[7] Monitor water consumption to estimate the daily dose.

Pharmacokinetic Study in a Canine Model

This protocol is based on a study investigating the pharmacokinetics of arecoline following oral administration of arecoline hydrobromide tablets to beagle dogs.[4]

Animal Model: Beagle dogs.

Protocol:

  • Dosing: Administer a single oral dose of 3 mg/kg arecoline hydrobromide.[4]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.5, 0.67, 0.83, 1, 1.25, 1.5, 2, 3, 4, 5, 6, 8, 12, and 24 hours) post-administration.[4]

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of arecoline and its major metabolite, arecaidine, in the plasma samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Data Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, and t1/2 using appropriate software.

Metabolism Study in a Murine Model

This protocol is adapted from a study investigating the metabolism of arecoline and arecaidine in mice.[6]

Animal Model: FVB male mice (6-7 weeks old).[6]

Protocol:

  • Dosing:

    • Administer a single dose of 20 mg/kg this compound via oral gavage or intraperitoneal injection.[6]

  • Urine Collection:

    • House the mice individually in metabolic cages.

    • Collect urine over a 12-hour period post-administration.[6]

    • Collect a pre-dose urine sample for use as a control.[6]

  • Sample Analysis:

    • Analyze the urine samples using ultra-performance liquid chromatography-time-of-flight mass spectrometry (UPLC-TOFMS) to identify and quantify arecaidine and its metabolites.[6]

Signaling Pathways and Experimental Workflows

Muscarinic Acetylcholine Receptor Signaling

Arecaidine and its parent compound arecoline are known to act as agonists at muscarinic acetylcholine receptors (mAChRs).[3] These G protein-coupled receptors are involved in a wide range of physiological functions. The simplified diagram below illustrates the general signaling cascade initiated by arecaidine binding to an M1 muscarinic receptor.

muscarinic_signaling cluster_membrane Cell Membrane M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Arecaidine Arecaidine Arecaidine->M1 Binds Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Caption: Simplified M1 muscarinic receptor signaling pathway activated by arecaidine.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The following diagram outlines a typical workflow for conducting an in vivo pharmacokinetic study of this compound.

pk_workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Dosing This compound Administration Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Caption: Experimental workflow for pharmacokinetic analysis of this compound.

References

Application Notes and Protocols for Cell-Based Assays Measuring Arecaidine Hydrobromide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arecaidine hydrobromide is the hydrobromide salt of arecaidine, a bioactive alkaloid found in the areca nut. It is a metabolite of arecoline, another major alkaloid in the nut. Arecoline and its derivatives are known to exert significant effects on the central and peripheral nervous systems, primarily through their interactions with muscarinic acetylcholine receptors (mAChRs) and the GABAergic system.[1][2] Arecoline acts as a non-selective partial agonist at muscarinic receptors, while its metabolite, arecaidine, is recognized as a potent inhibitor of GABA uptake.[1][3][4]

These application notes provide detailed protocols for robust cell-based assays to quantify the activity of this compound on its key molecular targets. The assays described herein are essential for researchers screening compound libraries, characterizing pharmacological activity, and developing novel therapeutics targeting the muscarinic and GABAergic systems. The protocols are optimized for a high-throughput format using recombinant cell lines, ensuring reproducibility and accuracy.

Mechanism of Action & Signaling Pathways

This compound's biological activity can be assessed by targeting two primary pathways:

  • Muscarinic Acetylcholine Receptor (mAChR) Agonism: Arecoline, the precursor to arecaidine, is a well-documented agonist of mAChRs. These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5).

    • M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Agonist binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured with fluorescent indicators.[5]

    • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This change can be quantified using various cAMP detection assays.

  • GABAergic System Modulation: Arecaidine is an inhibitor of GABA uptake. By blocking GABA transporters (GATs), arecaidine increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. The primary target for GABA is the GABA-A receptor, a ligand-gated ion channel.

    • GABA-A Receptor Activation: The binding of GABA to the GABA-A receptor opens an integral chloride (Cl-) channel. In most mature neurons, this leads to an influx of Cl-, hyperpolarizing the cell and making it less likely to fire an action potential. This change in membrane potential can be measured using voltage-sensitive fluorescent dyes.

Signaling Pathway Diagrams

Gq_Pathway Arecaidine Arecaidine/ Arecoline M1_M3_M5 M1, M3, M5 (Gq-coupled Receptor) Arecaidine->M1_M3_M5 Binds Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Induces

Caption: Gq-coupled muscarinic receptor signaling pathway. (Max Width: 760px)

Gi_Pathway Arecaidine Arecaidine/ Arecoline M2_M4 M2, M4 (Gi-coupled Receptor) Arecaidine->M2_M4 Binds Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP (Decreased) ATP->cAMP

Caption: Gi-coupled muscarinic receptor signaling pathway. (Max Width: 760px)

GABA_Pathway Arecaidine Arecaidine Hydrobromide GAT GABA Transporter (GAT) Arecaidine->GAT Inhibits GABA_uptake GABA Reuptake GAT->GABA_uptake GABA_ext Increased Extracellular GABA GABA_uptake->GABA_ext Leads to GABA_A GABA-A Receptor GABA_ext->GABA_A Activates Cl_influx Cl⁻ Influx GABA_A->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Calcium_Assay_Workflow Start Start: CHO/HEK293 cells expressing M1, M3, or M5 Plate_Cells Seed cells in 96/384-well plates Start->Plate_Cells Incubate1 Incubate overnight (37°C, 5% CO₂) Plate_Cells->Incubate1 Load_Dye Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) Incubate1->Load_Dye Incubate2 Incubate 45-60 min (37°C, 5% CO₂) Load_Dye->Incubate2 Measure Measure fluorescence kinetics on plate reader (e.g., FLIPR) Incubate2->Measure Prepare_Compound Prepare Arecaidine HBr serial dilutions Prepare_Compound->Measure Analyze Analyze Data: Plot Dose-Response Curve, Calculate EC₅₀ Measure->Analyze End End Analyze->End FMP_Assay_Workflow Start Start: HEK293 cells expressing GABA-A Receptor and GABA Transporter Plate_Cells Seed cells in 96/384-well plates Start->Plate_Cells Incubate1 Incubate overnight (37°C, 5% CO₂) Plate_Cells->Incubate1 Load_Dye Load cells with Membrane Potential Dye Incubate1->Load_Dye Incubate2 Incubate 30-60 min (37°C, 5% CO₂) Load_Dye->Incubate2 Preincubate_Compound Pre-incubate with Arecaidine HBr Incubate2->Preincubate_Compound Add_GABA Add GABA Substrate & Measure Fluorescence Kinetics Preincubate_Compound->Add_GABA Analyze Analyze Data: Plot Dose-Response Curve, Calculate IC₅₀ Add_GABA->Analyze End End Analyze->End

References

Application Note: Quantification of Arecaidine Hydrobromide Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Arecaidine hydrobromide. Arecaidine is a primary metabolite of arecoline, a major alkaloid found in the areca nut.[1] Accurate quantification of this compound is crucial for pharmacokinetic studies, toxicological assessments, and quality control of related products. The described method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile mobile phase and UV detection, ensuring high specificity and sensitivity.

Principle

This method separates this compound from potential impurities using reverse-phase chromatography. The stationary phase is a non-polar C18 silica-based column, while the mobile phase is a more polar mixture of acetonitrile and an aqueous phosphate buffer. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the absorbance of the analyte with a UV detector and comparing its peak area to a calibration curve generated from reference standards of known concentrations.

Instrumentation, Reagents, and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary or isocratic pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

    • Analytical balance (4-decimal place).

    • pH meter.

    • Sonicator.

    • Vortex mixer.

  • Reagents and Chemicals:

    • This compound reference standard (purity >99%).[2]

    • Acetonitrile (HPLC grade).[2]

    • Ortho-phosphoric acid (analytical grade).[2]

    • Sodium hydroxide (analytical grade).[2]

    • Water (HPLC grade or Milli-Q).

    • Methanol (HPLC grade, for cleaning if necessary).

  • Chromatographic Conditions: The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterSpecification
HPLC Column C18, 4.6 x 250 mm, 5 µm particle size (e.g., Inertsil ODS-3 or equivalent).[3]
Mobile Phase 60% Acetonitrile : 40% (0.5% ortho-phosphoric acid in water, pH adjusted to 4.5 with 50% sodium hydroxide).[2]
Flow Rate 1.2 mL/min (Isocratic).[2]
Column Temperature 25 °C (controlled).[3]
Detection Wavelength 210 nm.[2]
Injection Volume 20 µL.[4]
Approx. Retention Time ~6.4 minutes for Arecaidine.[2]

Experimental Protocols

3.1. Mobile Phase Preparation (1000 mL)

  • Pour 400 mL of HPLC-grade water into a 1000 mL glass media bottle.

  • Carefully add 2 mL of ortho-phosphoric acid to the water and mix thoroughly.

  • Adjust the pH of the solution to 4.5 using dropwise additions of 50% sodium hydroxide while monitoring with a calibrated pH meter.

  • Add 600 mL of HPLC-grade acetonitrile to the bottle.

  • Cap the bottle and mix well.

  • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use.

3.2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate briefly if needed to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.[4]

3.3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex and/or sonicate the solution to ensure the analyte is fully dissolved.

  • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[3][5]

3.4. System Suitability and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a mid-range standard solution (e.g., 25 µg/mL).

  • Verify that the system suitability parameters meet the acceptance criteria outlined in the table below.

  • Once system suitability is established, inject the blank (mobile phase), followed by the prepared standard solutions in sequence from lowest to highest concentration.

  • Inject the prepared sample solutions. It is recommended to run a standard check after every 10-15 sample injections to monitor system performance.

Data Presentation and Results

System Suitability: The system is deemed ready for analysis if the following criteria are met for the replicate injections of the standard solution.

ParameterAcceptance Criteria
Retention Time (RT) RSD ≤ 2.0%
Peak Area RSD ≤ 2.0%
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000

Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Concentration (µg/mL)Representative Peak Area
115,200
575,500
10151,000
25378,000
50754,000
1001,515,000
R² Value > 0.999
Note: Peak area values are hypothetical and for illustrative purposes only.

Quantification: The concentration of this compound in the prepared sample is calculated using the regression equation from the calibration curve.

Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of this compound.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_analysis 2. Analysis Stage cluster_data 3. Data Processing Stage reagents Reagents & Standards (ACN, H₃PO₄, Arecaidine HBr) prep_standards Prepare Stock & Working Standards reagents->prep_standards prep_mobile Prepare & Degas Mobile Phase reagents->prep_mobile sample Test Sample prep_sample Weigh, Dissolve & Filter Sample sample->prep_sample system_suitability System Suitability Test (Replicate Injections) prep_standards->system_suitability analysis Inject Standards & Samples prep_sample->analysis hplc_system HPLC System (C18 Column, UV Detector) prep_mobile->hplc_system hplc_system->system_suitability system_suitability->analysis data_acq Data Acquisition (Chromatogram) analysis->data_acq calibration Generate Calibration Curve (Peak Area vs. Conc.) data_acq->calibration quantification Calculate Sample Concentration data_acq->quantification calibration->quantification result Final Result (µg/mL) quantification->result

Caption: HPLC quantification workflow for this compound.

Conclusion

The described RP-HPLC method is simple, specific, and reliable for the routine quantification of this compound. The isocratic mobile phase allows for a stable baseline and consistent retention times, making it suitable for high-throughput analysis in quality control and research environments. The method can be validated according to ICH guidelines to demonstrate its linearity, precision, accuracy, and robustness.

References

Application of Arecaidine Hydrobromide in Oral KB Epithelial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arecaidine hydrobromide, a salt of the areca nut alkaloid arecaidine, and its more prevalent precursor arecoline, have been the subject of extensive research due to their significant biological effects on oral epithelial cells. The primary active compound, arecoline, is recognized as a key etiological factor in the development of oral submucous fibrosis (OSF) and oral squamous cell carcinoma (OSCC)[1][2]. This document provides detailed application notes and experimental protocols for studying the effects of this compound (via its active component arecoline) on the human oral cancer cell line, KB. These cells are a valuable in vitro model for investigating the molecular mechanisms underlying areca-nut-associated oral carcinogenesis. The protocols outlined below cover key assays for assessing cytotoxicity, cell cycle progression, apoptosis, and related signaling pathways.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of arecoline, the active component of this compound, on oral KB epithelial cells.

Table 1: Cytotoxicity of Arecoline in KB Cells

ConcentrationExposure TimeEffect on Cell Viability/GrowthAssay Method
20-120 µMNot Specified15-75% inhibition of growth[3][4]MTT Assay
100-800 µg/mL (Areca Nut Extract)Not Specified36-90% inhibition of growth[3][4]MTT Assay
0.2-0.8 mM24 hours27-37% reduction in cell number[5]MTT Assay
0.2-0.8 mM48 hours37-58% reduction in cell number[5]SRB Assay
0.4–1.2 mMNot SpecifiedCell death[6]Not Specified

Table 2: Effects of Arecoline on Cell Cycle Progression in KB Cells

ConcentrationExposure TimeEffect on Cell Cycle
>0.2 mM24 hoursG2/M phase arrest[3][4][7]
>400 µg/mL (Areca Nut Extract)7 hoursS-phase arrest[4][7]
>400 µg/mL (Areca Nut Extract)24 hoursG2/M phase arrest[4][7]
0.1-0.4 mMNot SpecifiedLate-S and G2/M phases' arrest[5]

Table 3: Effects of Arecoline on Apoptosis and Related Markers in KB Cells

ConcentrationExposure TimeEffect
0.1-1.2 mM24 hoursLittle DNA fragmentation (no significant apoptosis)[3]
0.2-1.2 mM48 hoursInduction of necrosis and apoptosis (DNA fragmentation and Annexin V-PI staining)[5]
0.4-1.2 mM24 hoursDepletion of Glutathione (GSH)[3][4]
0.1-1.2 mM24 hoursDecreased H₂O₂ production[3][4]
800-1200 µg/mL (Areca Nut Extract)24 hoursIncreased H₂O₂ production[3][4]
0.4-1.2 mM24 hoursHyperpolarization of mitochondrial membrane potential (ΔΨm)[3][4]

Experimental Protocols

Cell Culture and Treatment

Oral KB carcinoma cells, obtained from the American Type Culture Collection (ATCC), are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded at an appropriate density and allowed to attach overnight before treatment with various concentrations of this compound (or arecoline hydrobromide) dissolved in the culture medium.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of KB cells.

Materials:

  • KB cells

  • 96-well plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed KB cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours. Include untreated cells as a control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of KB cells.

Materials:

  • KB cells

  • 6-well plates

  • This compound stock solution

  • Complete culture medium

  • PBS (Phosphate-buffered saline)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed KB cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis in KB cells treated with this compound.

Materials:

  • KB cells

  • 6-well plates

  • This compound stock solution

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed KB cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both floating and attached cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • KB cells

  • 6-well plates

  • This compound stock solution

  • Complete culture medium

  • DCFH-DA stock solution (10 mM in DMSO)

  • Flow cytometer

Procedure:

  • Seed KB cells in 6-well plates and treat with this compound.

  • Towards the end of the treatment period, add DCFH-DA to the culture medium to a final concentration of 10 µM.

  • Incubate for 30 minutes at 37°C in the dark.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Immediately analyze the fluorescence intensity by flow cytometry.

Measurement of Intracellular Glutathione (GSH)

This protocol uses 5-chloromethylfluorescein diacetate (CMF-DA) to determine intracellular GSH levels.

Materials:

  • KB cells

  • 6-well plates

  • This compound stock solution

  • Complete culture medium

  • CMF-DA stock solution

  • Flow cytometer

Procedure:

  • Seed KB cells in 6-well plates and treat with this compound.

  • At the end of the treatment, incubate the cells with CMF-DA at a final concentration of 5 µM for 30 minutes at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Analyze the fluorescence intensity by flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by arecoline in oral epithelial cells and a general experimental workflow for studying its effects.

G cluster_0 Arecoline-Induced Cellular Effects in KB Cells Arecoline Arecoline (from this compound) ROS ↑ Reactive Oxygen Species (ROS) Arecoline->ROS GSH ↓ Glutathione (GSH) Arecoline->GSH p53 Inhibition of p53 Arecoline->p53 DNA_Damage DNA Damage ROS->DNA_Damage Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (at high concentrations/long exposure) DNA_Damage->Apoptosis DNA_Repair ↓ DNA Repair p53->DNA_Repair

Caption: Arecoline-induced signaling pathways in oral KB epithelial cells.

G cluster_1 Experimental Workflow Start Start: Culture KB Cells Treatment Treat with this compound Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis ROS_GSH ROS/GSH Measurement (Flow Cytometry) Treatment->ROS_GSH Analysis Data Analysis and Interpretation Cytotoxicity->Analysis CellCycle->Analysis Apoptosis->Analysis ROS_GSH->Analysis

Caption: General experimental workflow for studying this compound effects.

References

Application Note: In Vitro GABA Uptake Assay Using Arecaidine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its synaptic concentration is meticulously regulated by GABA transporters (GATs).[1][2] The termination of GABAergic signaling is predominantly achieved through the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells by these transporters.[1][2] Dysregulation of GABAergic neurotransmission is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1] Consequently, GATs are significant therapeutic targets for the development of novel drugs.

Arecaidine, a pyridine alkaloid derived from the nut of Areca catechu, is a potent inhibitor of GABA uptake.[3][4][5][6] It serves as a valuable pharmacological tool for studying the function of GABA transporters and for screening potential GAT inhibitors. This application note provides a detailed protocol for conducting an in vitro GABA uptake assay using Arecaidine hydrobromide as a reference inhibitor. The protocol is adaptable for various biological systems, including primary neuronal cultures, cultured cell lines expressing specific GAT subtypes, and synaptosomes.

Principle of the Assay

The in vitro GABA uptake assay measures the ability of a biological system (e.g., cells or synaptosomes) to transport GABA from the extracellular environment. This is typically quantified using radiolabeled GABA, such as [³H]GABA. In the presence of a GAT inhibitor like this compound, the uptake of [³H]GABA is reduced in a concentration-dependent manner. By measuring the amount of radioactivity incorporated into the cells or synaptosomes at various concentrations of the test compound, one can determine its inhibitory potency, often expressed as an IC50 value (the concentration of inhibitor that reduces GABA uptake by 50%).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GABA uptake signaling pathway and the general experimental workflow for the in vitro assay.

GABA_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GAT GABA Transporter (GAT) GABA->GAT Binds & Transported Arecaidine Arecaidine Hydrobromide Arecaidine->GAT Competitively Inhibits GABA_in GABA GAT->GABA_in

Caption: GABA uptake mechanism and its inhibition by this compound.

Experimental_Workflow A Prepare Cells/Synaptosomes B Pre-incubation with This compound or Test Compound A->B C Initiate Uptake with [³H]GABA B->C D Incubate (e.g., 3-20 min at 37°C) C->D E Terminate Uptake (Wash with ice-cold buffer) D->E F Lyse Cells E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis (IC50 determination) G->H

Caption: General experimental workflow for the in vitro GABA uptake assay.

Materials and Reagents

Equipment
  • 37°C incubator with 5% CO₂ (for cell culture)

  • Water bath or incubator set to 37°C (for uptake assay)

  • Laminar flow hood

  • Centrifuge (refrigerated for synaptosomes)

  • Liquid scintillation counter

  • Multi-channel pipette

  • 96-well cell culture plates (poly-D-lysine coated for neuronal cultures)

  • Filtration manifold (for synaptosome assays)

  • Glass fiber filters

Reagents
  • This compound (CAS No: 300-08-3)

  • γ-[2,3-³H(N)]-Aminobutyric acid ([³H]GABA)

  • Unlabeled GABA

  • Appropriate cell line (e.g., HEK293 or CHO cells stably expressing a GAT subtype, or a neuronal cell line like N2a) or primary neurons.[7]

  • Cell culture medium (e.g., DMEM for cell lines, specialized neuron culture medium for primary neurons).[8][9]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.[10]

  • HEPES

  • CaCl₂

  • MgCl₂

  • Glucose

  • Cell lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent like Triton X-100)

  • Scintillation cocktail

  • For Synaptosome Preparation:

    • Sucrose solutions (various molarities)

    • Standard buffer solutions

Experimental Protocols

Protocol 1: GABA Uptake Assay in Cultured Cells

This protocol is suitable for adherent cell lines (e.g., HEK293-hGAT1) or primary neuronal cultures.

1. Cell Plating: a. Seed cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[10][11] b. For primary neurons or certain cell lines, pre-coat the plates with poly-D-lysine. c. Culture cells for 24-48 hours at 37°C with 5% CO₂.

2. Preparation of Assay Solutions: a. Assay Buffer: HBSS supplemented with 20 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, and 10 mM D-glucose, pH 7.4.[10][11] b. This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in water or assay buffer. c. Serial Dilutions: Prepare serial dilutions of this compound in the assay buffer to cover a range of concentrations (e.g., 0.1 µM to 1 mM) for determining the IC50. Also prepare a vehicle control. d. [³H]GABA Working Solution: Prepare a solution containing [³H]GABA and unlabeled GABA in the assay buffer. The final concentration of GABA during the uptake should be close to the Km of the transporter being studied (e.g., 30 nM [³H]GABA for GAT1).[10]

3. GABA Uptake Assay: a. On the day of the assay, aspirate the culture medium from the wells. b. Wash the cells twice with 100 µL/well of pre-warmed (37°C) assay buffer.[10][11] c. Add 75 µL/well of the this compound serial dilutions or vehicle control and pre-incubate for 25 minutes at 37°C.[12] d. To define non-specific uptake, add a high concentration of a known GAT inhibitor like nipecotic acid (e.g., 3 mM) to a set of wells.[13] e. Initiate the uptake by adding 25 µL of the [³H]GABA working solution to each well. f. Incubate the plate for a predetermined time (e.g., 3-20 minutes) at 37°C. The uptake should be in the linear range.[7][10] g. Terminate the uptake by rapidly aspirating the solution and washing the cells 3-5 times with 200 µL/well of ice-cold assay buffer. h. Lyse the cells by adding 100-200 µL of lysis buffer to each well and incubate for at least 2 hours.[12] i. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[14]

Protocol 2: GABA Uptake Assay in Synaptosomes

This protocol is for use with isolated nerve terminals (synaptosomes) from brain tissue.

1. Synaptosome Preparation: a. Prepare synaptosomes from rodent brain tissue (e.g., cortex) using established sucrose density gradient centrifugation methods.[15] b. Resuspend the final synaptosome pellet in a suitable buffer for the assay. c. Determine the protein concentration of the synaptosomal preparation (e.g., using a Bradford or BCA assay).

2. GABA Uptake Assay: a. Dilute the synaptosome preparation in the assay buffer to a final protein concentration of approximately 0.5-2 mg/ml.[16] b. In microcentrifuge tubes, pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle for 10 minutes at 37°C.[16] c. Initiate the uptake by adding [³H]GABA to a final concentration appropriate for the GATs present in the preparation. d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. e. Terminate the reaction by rapid vacuum filtration through glass fiber filters. f. Wash the filters rapidly with ice-cold buffer to remove unincorporated [³H]GABA. g. Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

Data Presentation and Analysis

The raw data (counts per minute, CPM) should be organized in a spreadsheet.

  • Calculate Specific Uptake:

    • Specific Uptake = Total Uptake (vehicle control) - Non-specific Uptake (e.g., in the presence of excess nipecotic acid).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Uptake with Inhibitor / Specific Uptake)] x 100

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.

Table 1: Example Data for this compound Inhibition of [³H]GABA Uptake

This compound (µM)Mean CPM% Inhibition
0 (Vehicle)15,0000%
113,50010%
109,75035%
507,50050%
1006,00060%
5003,75075%
10002,25085%
Non-specific1,500N/A

Note: The data presented in this table are for illustrative purposes only. Actual results will vary depending on the experimental system and conditions.

Table 2: Reported Inhibitory Activities of GAT Inhibitors

CompoundTransporterIC50 (µM)Biological System
ArecaidineGAT-1~14Cat Spinal Cord Slices
Nipecotic AcidGAT-1~3.8COS-7 Cells
TiagabinehGAT-10.07Cloned Human GAT-1
NO-711hGAT-10.04Cloned Human GAT-1

Note: IC50 values are highly dependent on the assay conditions, including the concentration of GABA used.

Troubleshooting

IssuePossible CauseSolution
High background/non-specific binding Inefficient washing, filter binding of [³H]GABA, cell lysis during assayIncrease the number and volume of washes with ice-cold buffer. Ensure rapid filtration and washing. Check cell viability before and after the assay.
Low signal/uptake Low transporter expression, poor cell health, incorrect buffer composition, short incubation timeUse a cell line with confirmed high-level expression of the target GAT. Ensure cells are healthy and not over-confluent. Optimize buffer components (e.g., Na⁺, Cl⁻ concentrations). Perform a time-course experiment to determine the linear range of uptake.[7]
Poor dose-response curve Incorrect inhibitor concentrations, solubility issues with the compound, degradation of the compoundVerify the concentration and purity of this compound. Prepare fresh dilutions for each experiment. Ensure the compound is fully dissolved in the assay buffer.
High well-to-well variability Inconsistent cell seeding, pipetting errors, temperature fluctuationsEnsure a homogenous cell suspension when plating. Use calibrated pipettes and consider using a multi-channel pipette for additions. Maintain a constant temperature throughout the assay.

References

Application Note and Protocols for Electrophysiological Recording with Arecaidine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Arecaidine hydrobromide, an active alkaloid derived from the betel nut, is a valuable pharmacological tool for investigating cellular and neuronal excitability.[1] Its primary mechanisms of action include agonism at muscarinic acetylcholine receptors (mAChRs) and inhibition of voltage-gated potassium channels.[2][3][4] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in electrophysiological studies, particularly focusing on patch-clamp techniques.

Mechanism of Action

This compound exerts its effects on cellular electrophysiology through at least two primary pathways:

  • Muscarinic Acetylcholine Receptor (mAChR) Agonism: Arecoline, the parent compound of arecaidine, is a non-selective agonist at all five muscarinic receptor subtypes (M1-M5).[3][4] These are G-protein coupled receptors that, upon activation, can initiate a variety of downstream signaling cascades, leading to changes in ion channel activity and membrane potential.

  • Voltage-Gated Potassium Channel (Kv) Inhibition: Studies have shown that arecoline hydrobromide can directly inhibit voltage-gated potassium channels.[2] This inhibition reduces the outward flow of potassium ions, leading to membrane depolarization, which can in turn activate other voltage-dependent channels, such as L-type calcium channels, and increase cellular excitability.[2]

Signaling Pathway Visualizations

cluster_membrane Cell Membrane arecaidine Arecaidine Hydrobromide mAChR Muscarinic Receptor (GPCR) arecaidine->mAChR Binds g_protein G-Protein mAChR->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor response Cellular Response (e.g., Channel Modulation) dag->response ca_release Ca²⁺ Release er->ca_release Induces ca_release->response

Caption: Arecaidine activates mAChRs, leading to a G-protein cascade.

cluster_membrane Cell Membrane arecaidine Arecaidine Hydrobromide kv_channel Voltage-Gated K⁺ Channel arecaidine->kv_channel Blocks depolarization Membrane Depolarization kv_channel->depolarization Leads to ca_channel Voltage-Gated Ca²⁺ Channel response Cellular Response (e.g., Contraction) ca_channel->response k_ion K⁺ k_ion->kv_channel Efflux (Reduced) ca_ion Ca²⁺ ca_ion->ca_channel Influx depolarization->ca_channel Activates

Caption: Arecaidine blocks K+ channels, causing depolarization.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving arecoline/arecaidine hydrobromide.

Table 1: Arecoline Potency at Muscarinic Receptor Subtypes Note: Data is for arecoline, the parent alkaloid of arecaidine.

Receptor SubtypeEC₅₀ Value (nM)
M₁7[3][4]
M₂95[3][4]
M₃11[3][4]
M₄410[3][4]
M₅69[3][4]

Table 2: Effect of Arecoline Hydrobromide on Voltage-Gated Potassium Current (Iₖᵥ) Data from whole-cell patch-clamp recordings on jejunum smooth muscle cells.[2]

Arecoline Hydrobromide (AH) ConcentrationMean Peak Iₖᵥ (pA ± SEM)Percentage of Control
Control (0 M)1425.8 ± 50.6100%
10⁻⁷ M1289.6 ± 32.5~90.4%
10⁻⁶ M1019.1 ± 40.8~71.5%
10⁻⁵ M855.0 ± 37.2~59.9%

Experimental Protocols

Protocol 1: Preparation of this compound Solutions
  • Reagent Handling: this compound is a bioactive alkaloid; handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Stock Solution (e.g., 10 mM):

    • The molecular weight of this compound is 236.11 g/mol .[1]

    • To make 10 ml of a 10 mM stock solution, weigh out 2.36 mg of this compound powder.

    • Dissolve the powder in 10 ml of high-purity deionized water or an appropriate buffer (e.g., HEPES-buffered saline).

    • Vortex thoroughly until fully dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 100 µL) and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare fresh working solutions by performing serial dilutions of the stock solution into the appropriate extracellular recording solution (see Protocol 2).

    • For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 10 µL of stock to 9.99 mL of extracellular solution).

Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording

This protocol provides a general framework for recording the effects of this compound on ion channel activity.

  • Cell/Tissue Preparation:

    • Prepare the cells or tissue of interest. This may involve enzymatic dissociation for primary cell culture or slicing of fresh tissue (e.g., brain slices, smooth muscle strips) using a vibratome.[2]

    • Transfer the prepared cells/slices to a recording chamber mounted on the stage of an inverted microscope.

    • Continuously perfuse the chamber with carbogenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) or another suitable extracellular solution at a constant rate (e.g., 1-2 mL/min).

  • Solutions & Electrodes:

    • Extracellular Solution (Example): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Adjust osmolarity and pH as needed for the specific cell type.

    • Intracellular (Pipette) Solution (Example for K⁺ currents): (in mM) 140 KCl, 10 HEPES, 1 MgCl₂, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na. Adjust pH to ~7.3 with KOH.

    • Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Experimental Workflow and Drug Application:

prep 1. Cell / Tissue Preparation patch 2. Obtain GΩ Seal & Establish Whole-Cell Configuration prep->patch baseline 3. Record Baseline Activity (Control Extracellular Solution) patch->baseline application 4. Switch to Perfusion with This compound Solution baseline->application ~5-10 min record_drug 5. Record Cellular Response to Drug Application application->record_drug washout 6. Switch back to Control Solution (Washout) record_drug->washout ~5-15 min record_wash 7. Record Recovery washout->record_wash analysis 8. Data Analysis record_wash->analysis

Caption: Standard workflow for a patch-clamp pharmacology experiment.

  • Data Acquisition:

    • Approach a target cell with the glass pipette and apply slight positive pressure.

    • Upon contact, release pressure and apply gentle suction to form a gigaohm (GΩ) seal.

    • Rupture the cell membrane with further suction to achieve the whole-cell configuration.

    • Clamp the cell membrane at a desired holding potential (e.g., -70 mV) for voltage-clamp experiments or monitor the membrane potential in current-clamp mode.

    • Record baseline activity for at least 5-10 minutes to ensure stability.

    • Switch the perfusion system to the extracellular solution containing the desired concentration of this compound.

    • Record the changes in current or voltage until a steady-state effect is observed.

    • Switch the perfusion back to the control solution to wash out the drug and observe any reversal of the effect.

  • Data Analysis:

    • Use appropriate software (e.g., Clampfit, Python, MATLAB) to analyze the recorded traces.

    • Measure key parameters before, during, and after drug application. This may include:

      • Peak current amplitude (pA or nA)

      • Resting membrane potential (mV)

      • Action potential frequency (Hz)

      • Channel activation/inactivation kinetics

Required Materials and Equipment

  • Compound: this compound (CAS No. 300-08-3)

  • Electrophysiology Rig:

    • Inverted or upright microscope with DIC optics

    • Vibration isolation table

    • Micromanipulator(s)

    • Patch-clamp amplifier (e.g., Axopatch, HEKA)

    • Digitizer and data acquisition software

    • Perfusion system (gravity-fed or pump-driven)

  • Consumables & Reagents:

    • Borosilicate glass capillaries

    • Micropipette puller

    • Standard salts for preparing recording solutions

    • ATP, GTP, EGTA, HEPES

    • Syringes and filters

    • Carbogen gas tank (95% O₂ / 5% CO₂)

  • Cell/Tissue Preparation:

    • Vibratome or tissue chopper

    • Dissection tools

    • Enzymes for dissociation (e.g., trypsin, papain)

    • Cell culture incubator and reagents (if applicable)

References

Application Notes and Protocols: 1H NMR Spectrum Analysis of Arecaidine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arecaidine hydrobromide is the hydrobromide salt of arecaidine, a bioactive alkaloid found in the nut of the Areca catechu palm. As a derivative of arecoline, it is of significant interest in pharmacological and toxicological research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a detailed guide to the 1H NMR spectrum analysis of this compound, including experimental protocols and data interpretation.

1H NMR Spectral Data

The 1H NMR spectrum of this compound provides characteristic signals corresponding to the protons in its molecular structure. The chemical shifts (δ) are influenced by the electronic environment of each proton. Due to the hydrobromide salt form, the proton on the nitrogen atom is expected to be deshielded and may appear as a broad signal.

Table 1: 1H NMR Spectroscopic Data for this compound

Signal AssignmentChemical Shift (δ) in ppm (DMSO-d6)[1]Inferred Multiplicity
H-47.080Multiplet
O-CH33.737Singlet
N-CH32.904Singlet
H-23.94Multiplet
H-63.36Multiplet
H-52.63Multiplet
N-H10.1Broad Singlet

Note: The multiplicities are inferred based on the expected structure and general NMR principles, as explicit coupling constant data was not available in the cited source. For precise multiplicity and coupling constant determination, a high-resolution 1D and 2D NMR analysis would be required.

Experimental Protocol

This section details the methodology for the preparation and 1H NMR analysis of an this compound sample.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated dimethyl sulfoxide (DMSO-d6)

    • NMR tube (5 mm, high precision)

    • Vortex mixer

    • Pipette

  • Procedure:

    • Accurately weigh 5-10 mg of this compound and transfer it into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

    • Vortex the mixture until the sample is completely dissolved.

    • Carefully transfer the solution into a 5 mm NMR tube using a pipette. Ensure the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Software: Standard NMR data acquisition and processing software

  • Parameters:

    • Pulse Program: Standard 1D proton pulse sequence

    • Solvent: DMSO-d6

    • Temperature: 298 K (25 °C)

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm)

    • Referencing: The residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm) can be used as an internal reference.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and, if possible, measure the coupling constants (J-values) to deduce the connectivity of the protons.

Visualization of Key Relationships

Chemical Structure and 1H NMR Assignments

Experimental_Workflow SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL DMSO-d6) Vortex Vortex to Dissolve SamplePrep->Vortex Transfer Transfer to NMR Tube Vortex->Transfer NMR_Acquisition 1H NMR Data Acquisition (400 MHz Spectrometer) Transfer->NMR_Acquisition Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->Processing Analysis Spectral Analysis (Integration, Multiplicity, J-coupling) Processing->Analysis Report Final Report Analysis->Report Arecaidine_Metabolism Arecoline Arecoline Arecaidine Arecaidine Arecoline->Arecaidine Hydrolysis Arecaidine_N_oxide Arecaidine N-oxide Arecaidine->Arecaidine_N_oxide N-oxidation N_methylnipecotic_acid N-methylnipecotic acid Arecaidine->N_methylnipecotic_acid Double-bond reduction Arecaidinylglycine Arecaidinylglycine Arecaidine->Arecaidinylglycine Glycine conjugation Arecaidinylglycerol Arecaidinylglycerol Arecaidine->Arecaidinylglycerol Glycerol conjugation Arecaidine_mercapturic_acid Arecaidine mercapturic acid Arecaidine->Arecaidine_mercapturic_acid Mercapturic acid formation

References

Arecaidine Hydrobromide: A Research Tool for Investigating GABAergic Mechanisms in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Arecaidine hydrobromide is a potent inhibitor of GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft. By blocking GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action makes it a valuable pharmacological tool for studying the role of the GABAergic system in various neurological disorders, including epilepsy. Recurrent seizure activity is often associated with an imbalance between neuronal excitation and inhibition.[1] The enhancement of GABA-mediated inhibition is a well-established therapeutic strategy for controlling seizures.[2] This document provides detailed application notes and experimental protocols for the use of this compound as a research tool in common rodent models of epilepsy.

Mechanism of Action

This compound exerts its effects primarily by inhibiting the GAT-1 transporter.[3] This inhibition leads to an accumulation of GABA in the synaptic cleft and extrasynaptic space, resulting in prolonged activation of both synaptic and extrasynaptic GABA-A and GABA-B receptors. The enhanced activation of these receptors increases inhibitory signaling in the brain, which can counteract the excessive neuronal excitation characteristic of seizures.[3]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter Arecaidine Arecaidine Hydrobromide Arecaidine->GAT1 Inhibition GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibitory_signal Increased Inhibitory Signal GABA_receptor->Inhibitory_signal Animal_Acclimation Animal Acclimation (e.g., 1 week) Grouping Randomly assign to Vehicle or Arecaidine groups Animal_Acclimation->Grouping Drug_Administration Administer Vehicle or This compound (i.p.) Grouping->Drug_Administration PTZ_Induction Administer PTZ (s.c. or i.p.) (e.g., 40-85 mg/kg) Drug_Administration->PTZ_Induction 30 min post-administration Observation Observe for 30 min for seizure activity PTZ_Induction->Observation Data_Collection Record seizure latency, duration, and Racine score Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Animal_Prep Animal Preparation and Acclimation LiCl_Admin Administer Lithium Chloride (i.p.) Animal_Prep->LiCl_Admin Arecaidine_Admin Administer Vehicle or This compound (i.p.) LiCl_Admin->Arecaidine_Admin 18-24 hours Scopolamine_Admin Administer Scopolamine Methyl Nitrate (i.p.) Arecaidine_Admin->Scopolamine_Admin 30 minutes Pilocarpine_Admin Administer Pilocarpine (i.p.) Scopolamine_Admin->Pilocarpine_Admin 30 minutes SE_Observation Observe for onset of Status Epilepticus (SE) Pilocarpine_Admin->SE_Observation Data_Recording Record latency to SE and seizure severity (Racine Scale) SE_Observation->Data_Recording SE_Termination Terminate SE with Diazepam (optional) SE_Observation->SE_Termination After 90-120 min of SE

References

Troubleshooting & Optimization

Arecaidine hydrobromide solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of arecoline hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is arecoline hydrobromide?

A1: Arecoline hydrobromide is the hydrobromide salt of arecoline, an alkaloid naturally found in the areca nut from the Areca catechu palm.[1][2][3][4] It functions as a parasympathomimetic stimulant, acting as an agonist at both muscarinic and nicotinic acetylcholine receptors.[1][4][5] The hydrobromide form enhances its water solubility, making it more suitable for research applications.[5]

Q2: What are the recommended solvents for dissolving arecoline hydrobromide?

A2: Arecoline hydrobromide is soluble in a variety of solvents. For aqueous, organic solvent-free solutions, it can be dissolved directly in aqueous buffers like PBS (pH 7.2).[6] It is also soluble in organic solvents such as DMSO and dimethylformamide (DMF).[6] Additionally, it is reported to be easily soluble in water and ethanol, but only slightly soluble in chloroform and ether.[7]

Q3: How should I store arecoline hydrobromide?

A3: Proper storage is crucial for maintaining the stability of arecoline hydrobromide.

  • Solid Form: The crystalline solid should be stored at -20°C and is stable for at least four years under these conditions.[6] It is also recommended to keep it in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and light.[8][9][10]

  • In Solvent: Stock solutions in organic solvents should be stored at -80°C for up to 6 months, or at -20°C for one month.[11] It is not recommended to store aqueous solutions for more than one day.[6]

Q4: Is arecoline hydrobromide sensitive to light?

A4: Yes, arecoline hydrobromide can deteriorate when exposed to light.[7] It is recommended to store it in a light-proof container.[7][9]

Q5: What is the stability of arecoline hydrobromide in different conditions?

A5: Arecoline hydrobromide is generally stable under recommended storage conditions.[8][11] However, it is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[8][11] The nature of the aqueous solution is considered relatively stable.[7] High pH can lead to the hydrolysis of the methyl ester in arecoline to form arecaidine.[12]

Q6: What are the primary degradation products of arecoline hydrobromide?

A6: The primary metabolic and degradation pathway for arecoline is hydrolysis to arecaidine.[13][14] In the body, arecoline hydrobromide decomposes into arecoline, which is then further broken down into arecaidine and arecoline N-oxide.[2]

Troubleshooting Guides

Issue: My arecoline hydrobromide is not dissolving completely.

  • Possible Cause 1: Incorrect Solvent.

    • Solution: Ensure you are using a recommended solvent. Arecoline hydrobromide has good solubility in water, ethanol, and PBS (pH 7.2).[6][7] For organic solvents, DMSO and DMF are suitable options.[6]

  • Possible Cause 2: Concentration Exceeds Solubility Limit.

    • Solution: Check the solubility data for your chosen solvent and adjust the concentration accordingly. You may need to gently warm the solution or use sonication to aid dissolution, but be mindful of potential degradation with excessive heat.

  • Possible Cause 3: Low-Quality Reagent.

    • Solution: Verify the purity of your arecoline hydrobromide from the certificate of analysis. Impurities can affect solubility.

Issue: I am observing inconsistent experimental results.

  • Possible Cause 1: Solution Instability.

    • Solution: Aqueous solutions of arecoline hydrobromide are not recommended for storage longer than one day.[6] Prepare fresh solutions for each experiment to ensure consistency. For solutions in organic solvents, adhere to the recommended storage temperatures and durations (-80°C for 6 months, -20°C for 1 month).[11]

  • Possible Cause 2: Degradation due to Improper Handling.

    • Solution: Protect the compound and its solutions from light.[7][9] Avoid exposure to strong acids, alkalis, or oxidizing agents.[8][11]

  • Possible Cause 3: pH-induced Hydrolysis.

    • Solution: Be aware that higher pH can promote the hydrolysis of arecoline to arecaidine.[12] If your experimental conditions involve a basic pH, this could be a source of variability.

Issue: I see unexpected peaks in my analytical chromatography (e.g., HPLC).

  • Possible Cause 1: Presence of Degradation Products.

    • Solution: The most likely degradation product is arecaidine, formed via hydrolysis.[13][14] You may also see arecoline N-oxide.[2] Run a standard of arecaidine if available to confirm the identity of the peak.

  • Possible Cause 2: Contamination.

    • Solution: Ensure all glassware and solvents are clean. Re-run the analysis with freshly prepared solutions and clean equipment.

Data Presentation

Table 1: Solubility of Arecoline Hydrobromide

SolventSolubilityReference
PBS (pH 7.2)~10 mg/mL[6]
DMSO~3 mg/mL[6]
DMF~1 mg/mL[6]
WaterFreely soluble[7][15]
EthanolFreely soluble[7]
ChloroformSlightly soluble[7]
EtherSlightly soluble[7]

Table 2: Stability and Storage Recommendations

FormStorage TemperatureDurationSpecial ConditionsReference
Crystalline Solid-20°C≥ 4 yearsKeep container tightly sealed, protect from light.[6][8][9]
In Organic Solvent-80°C6 monthsSealed storage, away from moisture.[11]
In Organic Solvent-20°C1 monthSealed storage, away from moisture.[11]
Aqueous SolutionRoom Temperature≤ 1 dayPrepare fresh daily.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Aqueous Buffer (PBS)

  • Materials: Arecoline hydrobromide (crystalline solid), Phosphate-Buffered Saline (PBS, pH 7.2), sterile conical tube, vortex mixer.

  • Procedure: a. Weigh the desired amount of arecoline hydrobromide solid in a sterile conical tube. b. Add the calculated volume of PBS (pH 7.2) to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of PBS for every 10 mg of solid). c. Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary. d. Use the solution immediately. It is not recommended to store aqueous solutions for more than one day.[6]

Protocol 2: Preparation of a Stock Solution in an Organic Solvent (DMSO)

  • Materials: Arecoline hydrobromide (crystalline solid), DMSO (anhydrous), sterile vial with an inert gas source, vortex mixer.

  • Procedure: a. Weigh the desired amount of arecoline hydrobromide solid in a sterile vial. b. Under an inert gas (e.g., argon or nitrogen), add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 3 mg/mL solution, add 1 mL of DMSO for every 3 mg of solid). c. Seal the vial and vortex until the solid is completely dissolved. d. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[11]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Weigh Arecoline Hydrobromide Solid solvent Select Solvent (Aqueous or Organic) start->solvent dissolve Dissolve with Vortexing/Sonication solvent->dissolve storage_choice Storage Decision dissolve->storage_choice short_term Short-term Use (Aqueous ≤ 1 day) storage_choice->short_term Aqueous long_term Long-term Storage (Organic @ -80°C) storage_choice->long_term Organic experiment Perform Experiment short_term->experiment long_term->experiment

Caption: Workflow for Arecoline Hydrobromide Handling.

degradation_pathway arecoline_hb Arecoline Hydrobromide arecoline Arecoline arecoline_hb->arecoline In solution arecaidine Arecaidine arecoline->arecaidine Hydrolysis (Primary Pathway) arecoline_n_oxide Arecoline N-oxide arecoline->arecoline_n_oxide N-oxidation

Caption: Degradation Pathway of Arecoline Hydrobromide.

signaling_pathway arecoline Arecoline m_receptor Muscarinic Acetylcholine Receptors (M1-M5) arecoline->m_receptor Agonist n_receptor Nicotinic Acetylcholine Receptors arecoline->n_receptor Agonist response Cellular Response (e.g., Smooth Muscle Contraction) m_receptor->response n_receptor->response

References

Technical Support Center: Arecaidine Hydrobromide In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of arecaidine hydrobromide in in vivo experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is the hydrobromide salt of arecaidine, an alkaloid found in the areca nut.[1] It is a derivative of arecoline and is often studied for its various pharmacological activities.[2][3] Arecoline hydrobromide, a related compound, is known to decompose into arecoline, which is then further metabolized into arecaidine and arecoline N-oxide within the body.[2][4]

Q2: How should I prepare this compound solutions for in vivo use? The preparation method depends on the intended administration route. This compound is a crystalline solid that is soluble in aqueous solutions.[5]

  • Aqueous Solutions: For routes like oral gavage (i.g.) or intraperitoneal (i.p.) injection, it can be dissolved directly in distilled water or phosphate-buffered saline (PBS).[5][6] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[5]

  • Organic Solvents: While soluble in organic solvents like DMSO (~3 mg/mL) and DMF (~1 mg/mL), these are less common for direct in vivo delivery.[5] If a stock solution is made in an organic solvent, it must be further diluted in an aqueous buffer or isotonic saline to ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects.[5]

Q3: What are the recommended storage conditions for this compound?

  • Solid Form: The crystalline solid is stable for at least two years when stored at -20°C.[5] Another source suggests stability for 2 years from the date of purchase as supplied.[7]

  • Aqueous Solutions: Aqueous solutions are not stable and should be prepared fresh daily. It is not recommended to store aqueous solutions for more than one day.[5][7]

Q4: What are the common administration routes and dosages? The choice of administration route and dosage depends on the animal model and experimental goals. Common routes include oral gavage (i.g.) and intraperitoneal (i.p.) injection.[2][8] Dosages can vary significantly based on the study's objectives, from as low as 3 mg/kg to much higher doses for toxicity studies.[2][6]

Q5: What is the metabolic pathway of this compound? When arecoline hydrobromide is administered, it is metabolized to arecoline, which is then hydrolyzed to arecaidine.[2][9] Arecaidine itself is further metabolized into several compounds, with a major metabolite being N-methylnipecotic acid.[8] Other metabolic reactions include N-oxidation and conjugation with glycine or glycerol.[8]

Quantitative Data Summary

For ease of reference, key quantitative data are summarized in the tables below.

Table 1: Solubility of Arecoline/Arecaidine Hydrobromide

Solvent/Vehicle Compound Solubility
PBS (pH 7.2) Arecoline Hydrobromide ~10 mg/mL[5]
DMSO Arecoline Hydrobromide ~3 mg/mL[5]
Dimethyl formamide (DMF) Arecoline Hydrobromide ~1 mg/mL[5]

| Distilled Water | Arecoline Hydrobromide | Used as a vehicle in rat studies[6] |

Table 2: Reported In Vivo Dosages of Arecoline/Arecaidine Hydrobromide

Animal Model Compound Administration Route Dosage Reference
Beagle Dogs Arecoline Hydrobromide Oral (tablets) 3 mg/kg [2]
Mice Arecoline Hydrobromide Oral (gavage) 20 mg/kg [8]
Mice Arecaidine Oral (p.o.) 20 mg/kg [8]
Mice Arecoline Hydrobromide Intraperitoneal (i.p.) 20 mg/kg [8][10]
Wistar Rats Arecoline Hydrobromide Oral (gavage) 100, 200, 1000 mg/kg/day [6]
Mice Arecoline Hydrobromide Intraperitoneal (i.p.) 10 mg/kg, 60 mg/kg [2]

| Mice | Arecoline Hydrobromide | Oral (i.g.) | 4, 20, 100 mg/kg |[2] |

Troubleshooting Guide

Problem: I'm observing unexpected toxicity or adverse reactions in my animals (e.g., sedation, tremors).

  • Possible Cause: The dose may be too high for the specific strain, age, or sex of your animal model. Toxicity can be dose-dependent.[6][7] In a 14-day study in rats, doses of 100 mg/kg/day were considered the level with no observed adverse effects, while higher doses led to toxicity.[6]

  • Solution:

    • Review Dosages: Cross-reference your dosage with published studies in similar models (see Table 2).

    • Dose-Response Pilot Study: Conduct a pilot study with a range of lower doses to determine the maximum tolerated dose (MTD) for your specific experimental conditions.

    • Administration Rate: If administering via injection, ensure the rate is slow and steady. A rapid bolus can cause acute toxicity.

Problem: The compound is precipitating out of my aqueous solution.

  • Possible Cause 1: You have exceeded the solubility limit. The solubility of arecoline hydrobromide in PBS (pH 7.2) is approximately 10 mg/mL.[5]

  • Solution 1: Re-calculate your dosing solution to ensure the concentration is at or below 10 mg/mL. If a higher dose is needed, you may need to increase the administration volume, staying within acceptable limits for the animal model and route.

  • Possible Cause 2: The pH of your vehicle is not optimal.

  • Solution 2: Ensure your vehicle is properly buffered. Use a standard isotonic PBS at pH 7.2 for consistent results.[5]

  • Possible Cause 3: The solution was stored improperly.

  • Solution 3: Always prepare aqueous solutions fresh on the day of use. Do not store them, especially at cold temperatures, as this can promote precipitation.[5][7]

Problem: My experimental results show high variability between animals.

  • Possible Cause 1: Inconsistent administration technique. For oral gavage, improper placement can lead to dosing into the lungs or esophagus, affecting absorption. For i.p. injections, accidental injection into the intestine or bladder can alter bioavailability.

  • Solution 1: Ensure all personnel are thoroughly trained and consistent in their administration technique. For gavage, verify proper placement of the feeding needle.

  • Possible Cause 2: Degradation of the compound. This compound in aqueous solution is not stable.[5][7]

  • Solution 2: Prepare a single batch of the dosing solution fresh each day and use it for all animals in that day's cohort to ensure they receive the same concentration of active compound.

  • Possible Cause 3: Pharmacokinetic variability. Factors like food consumption can affect absorption. In a study with rats, food and water consumption were noted as variables.[6]

  • Solution 3: Standardize experimental conditions as much as possible. Ensure animals are fasted for a consistent period before oral dosing (if appropriate for the study) and that they have free access to water.

Experimental Protocols & Visualizations

Protocol: Preparation and Administration via Oral Gavage in Mice

This protocol is based on methodologies reported in the literature.[8]

1. Dose Calculation:

  • Determine the target dose in mg/kg (e.g., 20 mg/kg).
  • Weigh the individual mouse (e.g., 25 g = 0.025 kg).
  • Calculate the required mass of this compound: Mass (mg) = Dose (mg/kg) x Weight (kg) = 20 mg/kg x 0.025 kg = 0.5 mg

2. Solution Preparation (Fresh Daily):

  • Determine the desired dosing volume (typically 5-10 mL/kg for mice). For a 25g mouse, a 10 mL/kg volume is 0.25 mL.
  • Calculate the required concentration of the dosing solution: Concentration (mg/mL) = Dose (mg/kg) / Volume (mL/kg) = 20 mg/kg / 10 mL/kg = 2 mg/mL
  • This concentration is well below the solubility limit of ~10 mg/mL in PBS.[5]
  • Prepare a sufficient volume for the entire cohort plus a small excess. For 10 mice needing 0.25 mL each (total 2.5 mL), prepare ~3-4 mL.
  • Weigh the required amount of this compound (e.g., for 4 mL of a 2 mg/mL solution, weigh 8 mg).
  • Dissolve in the appropriate volume of sterile PBS (pH 7.2) or distilled water.[5][6] Vortex until fully dissolved.

3. Administration:

  • Gently restrain the mouse.
  • Measure the precise volume of the dosing solution into a 1 mL syringe fitted with a proper-sized, blunt-tipped gavage needle.
  • Ensure the needle length is correct (from the corner of the mouth to the last rib).
  • Pass the needle along the roof of the mouth into the esophagus and down to the stomach. Do not force the needle.
  • Administer the solution smoothly.
  • Return the mouse to its cage and monitor for any immediate adverse effects.

Visualizations

G cluster_dose cluster_observe cluster_collect prep 1. Preparation dose 2. Dosing observe 3. Observation collect 4. Data Collection calc_dose Calculate Dose (mg/kg) prep_sol Prepare Fresh Solution (e.g., in PBS) calc_dose->prep_sol animal_weight Weigh Animal prep_sol->animal_weight administer Administer Compound (e.g., Oral Gavage) animal_weight->administer monitor_adverse Monitor for Adverse Effects administer->monitor_adverse monitor_behavior Observe Behavioral Changes monitor_adverse->monitor_behavior collect_samples Collect Tissue/Plasma Samples monitor_behavior->collect_samples analyze Perform Analysis collect_samples->analyze

Caption: General workflow for an in vivo experiment using this compound.

G AH Arecoline Hydrobromide ARE Arecoline AH->ARE Metabolism in body ARD Arecaidine ARE->ARD Ester Hydrolysis ARE_NOX Arecoline N-Oxide ARE->ARE_NOX Oxidation MNPA N-Methylnipecotic Acid (Major Metabolite) ARD->MNPA Double-bond reduction CONJ Other Metabolites (e.g., Glycine/Glycerol Conjugates, Mercapturic Acids) ARD->CONJ

Caption: Simplified metabolic pathway of Arecoline Hydrobromide in vivo.[2][8][9]

References

Technical Support Center: Arecaidine Hydrobromide Dose-Response Curve Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arecaidine hydrobromide. Our aim is to help you overcome common challenges encountered during the generation and interpretation of dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a parasympathomimetic compound that acts as a muscarinic acetylcholine receptor (mAChR) agonist. It is the hydrobromide salt of arecaidine, a pyridine alkaloid. Its primary mechanism of action is to bind to and activate muscarinic receptors, which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes. This compound is also known to be a potent inhibitor of GABA uptake.[1]

Q2: What are the different subtypes of muscarinic receptors that this compound interacts with?

There are five subtypes of muscarinic receptors, designated M1 through M5. This compound and its analogs have been shown to interact with all five subtypes, though with varying potencies. These receptors are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase.

Q3: What are the typical EC50 values for arecaidine and its analogs at muscarinic receptor subtypes?

The half-maximal effective concentration (EC50) is a measure of a drug's potency. The EC50 values for arecaidine and its close analogs can vary depending on the receptor subtype and the experimental system used. Below is a summary of reported EC50 values for the closely related muscarinic agonist, arecoline hydrobromide, and potencies for an arecaidine analog, arecaidine propargyl ester.

CompoundReceptor SubtypeReported Potency
Arecoline HydrobromideM1EC50: 7 nM
M2EC50: 95 nM
M3EC50: 11 nM
M4EC50: 410 nM
M5EC50: 69 nM
Arecaidine Propargyl EsterM1/M4 (rabbit vas deferens)-log EC50: 7.72[2]
M2 (guinea-pig atria)-log EC50: 8.12[2]
M3 (guinea-pig ileum)-log EC50: 7.77[2]

Q4: What are the key chemical properties of this compound to be aware of for experiments?

This compound is a white crystalline powder.[3] It is soluble in water and ethanol.[3] For experimental use, it is stable under recommended storage conditions, which are typically at -20°C for the powder form.[4] It is important to note that this compound is classified as harmful if swallowed and is very toxic to aquatic life.[4]

Troubleshooting Guide for Dose-Response Curves

This guide addresses common issues encountered when generating dose-response curves for this compound.

Issue 1: The dose-response curve has an unusual shape (e.g., biphasic or flat).

  • Possible Cause: At high concentrations, some muscarinic agonists can exhibit complex behaviors, including receptor desensitization or activation of secondary signaling pathways. A biphasic response could indicate activation of different receptor subtypes with opposing effects at different concentration ranges. A flat curve may suggest issues with the compound's solubility, stability, or the responsiveness of the experimental system.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the this compound is not degraded. Use a fresh stock solution.

    • Check Solubility: Confirm that the highest concentrations of this compound are fully dissolved in the assay buffer.

    • Optimize Concentration Range: Widen the range of concentrations tested, both lower and higher, to ensure the full dose-response profile is captured.

    • Consider Receptor Subtype Expression: If using a cell-based assay, confirm the expression levels of the target muscarinic receptor subtype. Mixed receptor populations can lead to complex curve shapes.

    • Investigate Assay Time: The duration of exposure to the agonist can influence the response. Optimize the incubation time to capture the peak response without inducing significant desensitization.

Issue 2: High variability between replicate experiments.

  • Possible Cause: High variability can stem from inconsistent experimental procedures, cell passage number effects in cell-based assays, or tissue variability in ex vivo preparations.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental steps, including cell plating density, incubation times, and reagent additions, are performed consistently.

    • Monitor Cell Health and Passage Number: Use cells within a defined low passage number range and ensure they are healthy and in the logarithmic growth phase.

    • Control for Tissue Variability: When using isolated tissues, ensure consistent dissection and handling techniques. Using tissues from animals of the same age and strain can also reduce variability.

    • Automate Liquid Handling: If possible, use automated liquid handling systems to minimize pipetting errors.

Issue 3: The observed potency (EC50) is significantly different from published values.

  • Possible Cause: Discrepancies in potency can be due to differences in experimental conditions, such as the cell line or tissue type used, buffer composition, temperature, and the specific assay readout. The presence of endogenous acetylcholine and active acetylcholinesterases can also significantly impact the apparent potency of an agonist.

  • Troubleshooting Steps:

    • Review Experimental Conditions: Carefully compare your experimental protocol with the conditions reported in the literature. Pay close attention to the biological system (e.g., specific cell line, tissue origin), assay buffer components, and temperature.

    • Inhibit Acetylcholinesterase: In many biological preparations, endogenous acetylcholinesterase can degrade acetylcholine, which can compete with this compound. In some experimental setups, it may be necessary to include an acetylcholinesterase inhibitor, such as neostigmine, to obtain a true measure of the agonist's potency.[5]

    • Use a Reference Agonist: Include a well-characterized muscarinic agonist (e.g., carbachol or acetylcholine) in your experiments as a positive control. This will help to validate the responsiveness of your assay system.

    • Verify Receptor Expression: Ensure that the target receptor is adequately expressed in your experimental system.

Issue 4: The dose-response curve does not reach a clear maximum (Emax).

  • Possible Cause: The highest concentration of this compound used may not be sufficient to elicit a maximal response. Alternatively, the compound may be a partial agonist at the target receptor, meaning it cannot produce the same maximal effect as a full agonist.

  • Troubleshooting Steps:

    • Increase Maximum Concentration: Extend the dose-response curve to higher concentrations of this compound, being mindful of potential solubility limits and off-target effects.

    • Compare to a Full Agonist: Run a parallel dose-response curve with a known full muscarinic agonist (e.g., acetylcholine or carbachol) in the same assay system. If this compound produces a lower maximal response, it is likely acting as a partial agonist.

    • Check for Antagonism: Ensure that there are no unintended antagonistic substances present in your assay system.

Experimental Protocols

Generalized Protocol for In Vitro Dose-Response Curve Generation in a Cell-Based Assay (e.g., Calcium Mobilization)

This protocol provides a general framework for assessing the potency of this compound by measuring intracellular calcium mobilization in cells expressing a Gq-coupled muscarinic receptor (M1, M3, or M5).

  • Cell Culture:

    • Culture a suitable cell line (e.g., CHO or HEK293) stably or transiently expressing the human muscarinic receptor subtype of interest.

    • Maintain cells in the recommended growth medium supplemented with appropriate antibiotics and serum.

    • Plate the cells in a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as sterile water or DMSO.

    • Perform a serial dilution of the this compound stock solution in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to generate a range of concentrations. Typically, a 10-point, 1:3 or 1:10 serial dilution is used.

  • Calcium Assay:

    • On the day of the experiment, remove the growth medium from the cells.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This usually involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • After incubation, wash the cells with the assay buffer to remove excess dye.

    • Place the microplate into a fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

  • Data Acquisition:

    • Establish a stable baseline fluorescence reading for each well.

    • Add the different concentrations of this compound to the wells and immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Subtract the baseline fluorescence from the peak response to get the net change in fluorescence.

    • Normalize the data by setting the response to the highest concentration of a full agonist as 100% and the response to buffer alone as 0%.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Signaling Pathway and Experimental Workflow Diagrams

Gq_Signaling_Pathway Arecaidine Arecaidine Hydrobromide M1_M3_M5 M1/M3/M5 Receptor Arecaidine->M1_M3_M5 Binds Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway Arecaidine Arecaidine Hydrobromide M2_M4 M2/M4 Receptor Arecaidine->M2_M4 Binds Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream

Caption: Gi-coupled muscarinic receptor signaling pathway.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture & Plating Dye_Loading Calcium Dye Loading Cell_Culture->Dye_Loading Compound_Prep This compound Serial Dilution Stimulation Compound Addition (Stimulation) Compound_Prep->Stimulation Dye_Loading->Stimulation Measurement Fluorescence Measurement Stimulation->Measurement Data_Processing Data Processing & Normalization Measurement->Data_Processing Curve_Fitting Curve Fitting (4-Parameter Logistic) Data_Processing->Curve_Fitting EC50_Det EC50 & Emax Determination Curve_Fitting->EC50_Det

References

Potential off-target effects of Arecaidine hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Arecaidine hydrobromide. The following troubleshooting guides and FAQs address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: Arecaidine is a potent inhibitor of GABA (γ-aminobutyric acid) uptake.[1][2][3][4] It is structurally similar to other GABA reuptake inhibitors like guvacine and nipecotic acid.[1] By blocking GABA transporters (GATs), arecaidine increases the concentration of GABA in the synaptic cleft, thereby enhancing the effects of this primary inhibitory neurotransmitter in the central nervous system.[3]

Q2: Does this compound have off-target effects on muscarinic acetylcholine receptors?

A2: Unlike its precursor arecoline, which is a known muscarinic agonist, arecaidine itself has been reported to have minimal to no direct parasympathetic effects, suggesting low affinity for muscarinic receptors.[5][6] However, the arecaidine chemical scaffold has been successfully used to develop potent M1 and M2 muscarinic receptor agonists and antagonists through esterification.[7][8][9] This indicates that while arecaidine itself is not a primary muscarinic ligand, its core structure can interact with these receptors.

Q3: What other potential off-target interactions of Arecaidine have been identified?

A3: Arecaidine has been shown to interact with the H+-coupled amino acid transporter 1 (PAT1, also known as SLC36A1).[3][4] It acts as a substrate for this transporter and can competitively inhibit the uptake of other substrates like L-proline.[3][4] Additionally, studies have shown that arecaidine can inhibit the uptake of beta-alanine, but it does not affect glycine uptake.[2][10]

Q4: How does Arecaidine differ from Arecoline?

A4: Arecaidine and arecoline are both alkaloids found in the areca nut.[11] The primary pharmacological difference is their main target of action. Arecoline is a non-selective partial agonist of muscarinic and nicotinic acetylcholine receptors.[12] In contrast, arecaidine's principal mechanism of action is the inhibition of GABA reuptake.[1][11] Arecoline can be hydrolyzed to arecaidine, a process that can occur during the traditional preparation of betel quid with lime.[1][11][12]

Troubleshooting Guides

Issue 1: High background signal in my [³H]GABA uptake assay.

  • Potential Cause 1: Insufficient Washing. Residual radiolabeled GABA that has not been transported into the cells can contribute to a high background.

    • Solution: Increase the number of wash steps (e.g., from 2 to 4) with ice-cold buffer immediately after the incubation period. Ensure complete aspiration of the buffer between washes without disturbing the cell monolayer.

  • Potential Cause 2: Non-specific Binding. The radioligand may bind non-specifically to the culture plates or filters.

    • Solution: Pre-soak filter papers in a solution like 0.1% polyethyleneimine (PEI) if using a filtration-based assay. For cell-based assays, ensure that you are measuring non-specific uptake by including a condition with a known potent GAT inhibitor (like tiagabine at a high concentration) and subtracting this value from all other readings.[13]

  • Potential Cause 3: Cell Line Issues. Some cell lines may have high levels of non-specific membrane binding or low expression of the target transporter, leading to a poor signal-to-noise ratio.

    • Solution: Confirm the expression of the specific GABA transporter subtype (e.g., GAT-1) in your chosen cell line. The choice of cell line is an important consideration, as Km values for GABA uptake can vary between them.[9]

Issue 2: Inconsistent IC50 values for Arecaidine in my GABA uptake inhibition assay.

  • Potential Cause 1: Experimental Variability. Temperature fluctuations, variations in incubation times, and inconsistent cell densities can all lead to variability.

    • Solution: Strictly control all experimental parameters. Use a water bath or incubator to maintain a constant temperature. Use a timer for precise incubation periods. Ensure you are plating a consistent number of cells per well and that they are at a similar confluency at the time of the assay.

  • Potential Cause 2: Cell Health and Passage Number. Cells that are unhealthy, too confluent, or at a high passage number can exhibit altered transporter function.

    • Solution: Use cells from a consistent and low passage number for all experiments. Regularly check cell viability (e.g., via trypan blue exclusion) and ensure monolayers are healthy and not overly dense before starting the assay.

  • Potential Cause 3: Buffer Composition. The ionic composition of the assay buffer is critical for transporter function, as GATs are Na+/Cl--dependent.

    • Solution: Prepare fresh assay buffer for each experiment and double-check the concentrations of all components, especially NaCl.

Issue 3: I am not observing competitive inhibition of L-[³H]proline uptake by Arecaidine in my SLC36A1 (PAT1) transporter assay.

  • Potential Cause 1: Incorrect pH. SLC36A1 is a proton-coupled transporter, making its activity highly dependent on the pH gradient across the cell membrane.

    • Solution: Ensure your assay buffer has the correct pH (typically slightly acidic to facilitate the proton gradient) and that its buffering capacity is sufficient to maintain this pH throughout the experiment.

  • Potential Cause 2: Low Affinity of Arecaidine. Arecaidine's affinity for SLC36A1 is in the millimolar range (Ki of 3.8 mM was reported in one study).[11][14]

    • Solution: Ensure your concentration range for arecaidine is appropriate to observe inhibition. You may need to use concentrations up to 10 mM or higher to achieve significant displacement of L-proline.

  • Potential Cause 3: Substrate Competition. Components in your cell culture medium or buffer could be competing with arecaidine or L-proline for binding to the transporter.

    • Solution: Wash cells thoroughly with a simple, defined buffer (e.g., a HEPES-buffered saline solution) before adding the radioligand and inhibitor to remove any potentially competing amino acids from residual culture medium.

Quantitative Data Summary

The following table summarizes the known binding affinities and inhibitory concentrations for arecaidine and its derivatives at various targets. Note that while arecaidine itself shows low affinity for muscarinic receptors, its derivatives can be potent ligands.

Target Transporter/ReceptorLigandAssay TypeValue (Ki/Affinity Constant)Species/Cell LineCitation
GABA Transporter 1 (GAT-1) This compoundGABA Uptake InhibitionPotent Inhibitor (Specific IC50 not cited)Cat CNS, various cell lines[3][10]
SLC36A1 (PAT1) ArecaidineL-[³H]proline Uptake Inhibition3.8 mMHuman (HeLa cells)[11][14]
Muscarinic M1 Receptor (R,R)-hydrobenzoin ester of arecaidineRadioligand Binding ([³H]NMS)99 ± 19 nMHuman (CHO cells)[1]
Muscarinic M1 Receptor (S,S)-hydrobenzoin ester of arecaidineRadioligand Binding ([³H]NMS)800 ± 200 nMHuman (CHO cells)[1]

Experimental Protocols

Protocol 1: [³H]GABA Uptake Inhibition Assay

This protocol is for determining the inhibitory potential of this compound on GABA transporter (e.g., GAT-1) activity in a transiently transfected cell line (e.g., HEK293).

  • Cell Culture: Plate HEK293 cells transiently expressing the human GAT-1 transporter onto poly-D-lysine-coated 96-well microplates. Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.

  • Preparation: On the day of the assay, aspirate the culture medium. Wash the cells twice with 100 µL of pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES).

  • Inhibitor Incubation: Add 50 µL of assay buffer containing various concentrations of this compound (e.g., 1 nM to 1 mM) to the wells. Include wells with buffer only (for total uptake) and wells with a saturating concentration of a known inhibitor like tiagabine (1 mM) for determining non-specific uptake. Incubate for 15-20 minutes at 37°C.

  • Radioligand Addition: Add 50 µL of assay buffer containing [³H]GABA (final concentration typically near its Km, e.g., 2-10 µM).

  • Uptake Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of uptake for the cell line.

  • Termination and Washing: Terminate the uptake by rapidly aspirating the incubation medium. Immediately wash the cells three to four times with 150 µL of ice-cold assay buffer to remove unincorporated radioligand.

  • Lysis and Scintillation Counting: Lyse the cells by adding 50 µL of a suitable lysis buffer (e.g., 1% SDS). Add 150 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract the non-specific uptake counts from all other measurements. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Muscarinic Receptor Competitive Binding Assay

This protocol describes a method to assess the binding of this compound to a specific muscarinic receptor subtype (e.g., M1) using a competitive radioligand binding assay.

  • Membrane Preparation: Use membranes from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-M1). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of this compound at various concentrations (e.g., 1 nM to 100 µM) diluted in assay buffer.

    • 50 µL of the radioligand [N-methyl-³H]scopolamine ([³H]NMS) at a final concentration near its Kd (e.g., 0.2-0.8 nM).[1]

    • 100 µL of the diluted cell membrane suspension.

    • Include wells for total binding (no competitor) and non-specific binding (e.g., 1 µM atropine or scopolamine).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (or 23°C) to allow the binding to reach equilibrium.[1]

  • Filtration: Harvest the membranes by rapid filtration through GF/B glass fiber filter paper pre-soaked in 0.1% PEI.[1] Wash the filters rapidly with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Analyze the data using non-linear regression to determine the Ki value.

Mandatory Visualizations

GABASynapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal vesicle Synaptic Vesicle (contains GABA) gaba_receptor GABA-A Receptor vesicle->gaba_receptor GABA Release gat1 GABA Transporter (GAT-1) gaba_receptor->gat1 GABA Reuptake arecaidine Arecaidine Hydrobromide arecaidine->gat1 Inhibition

Caption: Mechanism of Arecaidine at a GABAergic synapse.

GABA_Uptake_Workflow start Plate GAT-1 expressing cells in 96-well plate wash1 Wash cells with assay buffer start->wash1 add_inhibitor Add Arecaidine or controls wash1->add_inhibitor incubate1 Incubate for 20 min at 37°C add_inhibitor->incubate1 add_radioligand Add [3H]GABA incubate1->add_radioligand incubate2 Incubate for 10 min at 37°C add_radioligand->incubate2 terminate Terminate uptake & wash with ice-cold buffer incubate2->terminate lyse Lyse cells terminate->lyse count Scintillation Counting lyse->count analyze Analyze data (IC50) count->analyze Binding_Assay_Workflow start Prepare cell membranes expressing muscarinic receptors setup Combine membranes, [3H]NMS, and Arecaidine in 96-well plate start->setup incubate Incubate for 90 min at 23°C setup->incubate filter Rapidly filter contents through GF/B filter paper incubate->filter wash Wash filters with ice-cold buffer filter->wash count Scintillation Counting wash->count analyze Analyze data (Ki) count->analyze

References

Technical Support Center: Arecaidine Hydrobromide Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using arecaidine hydrobromide in behavioral studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, helping you identify potential confounding factors and find solutions.

Issue 1: High variability or inconsistent results in locomotor activity.

Possible Causes & Solutions:

  • Dose-Response Relationship: Arecaidine can have biphasic effects on locomotor activity. Low doses may cause hyperactivity, while higher doses can lead to hypoactivity or no significant change.[1][2]

    • Troubleshooting Step: Conduct a thorough dose-response study to determine the specific effects of a range of concentrations in your animal model.

  • Route of Administration: The method of administration significantly impacts the bioavailability and metabolism of arecaidine. Intraperitoneal (i.p.) injections lead to rapid absorption and potentially different behavioral outcomes compared to oral administration (gavage or in drinking water), which is subject to first-pass metabolism.[2][3]

    • Troubleshooting Step: Ensure your route of administration is consistent across all experimental groups. If you are comparing your results to other studies, be mindful of the administration route used.

  • Animal Strain and Species: Different strains and species of animals can exhibit varied responses to arecaidine. For instance, conflicting results in locomotor activity have been observed between zebrafish and mice.[1][4]

    • Troubleshooting Step: Clearly report the species and strain of your animals. When comparing data, ensure it is with studies using the same animal model.

  • Time of Day: The circadian rhythm of rodents can influence their baseline activity levels.

    • Troubleshooting Step: Conduct behavioral testing at the same time each day to minimize variability.

Issue 2: Unexpected anxiolytic or anxiogenic effects.

Possible Causes & Solutions:

  • Dose-Dependency: The effect of arecaidine on anxiety-like behavior is dose-dependent. What may be anxiolytic at one dose could be ineffective or even anxiogenic at another.[5][6][7]

    • Troubleshooting Step: Perform a dose-escalation study to characterize the anxiety-related behavioral profile of arecaidine in your specific experimental setup.

  • Behavioral Assay Selection: The choice of behavioral test for anxiety can influence the outcome. The elevated plus-maze, open field test, and light-dark box test measure different aspects of anxiety-like behavior.

    • Troubleshooting Step: Use a battery of anxiety tests to get a more comprehensive understanding of the drug's effect.

  • Metabolism to Arecaidine: Arecoline is metabolized to arecaidine, which is a GABA reuptake inhibitor.[8] This can contribute to the observed anxiolytic effects.

    • Troubleshooting Step: Be aware of the potential contribution of metabolites to the behavioral phenotype.

Issue 3: Difficulty with drug administration and solution stability.

Possible Causes & Solutions:

  • Solution Instability: Arecoline hydrobromide in aqueous solution is not recommended for long-term storage.[9]

    • Troubleshooting Step: Prepare fresh aqueous solutions of this compound daily. For longer-term storage, consider preparing stock solutions in DMSO or DMF and storing them at -20°C or -80°C, with the caveat that organic solvents may have their own physiological effects.[9][10][11][12]

  • Inaccurate Dosing with Drinking Water: Providing this compound in drinking water can lead to variable consumption and therefore, inconsistent dosing between animals.[2][13]

    • Troubleshooting Step: If precise dosing is critical, use oral gavage or intraperitoneal injections. If using the drinking water method, monitor water intake for each animal.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in the central nervous system?

A1: Arecaidine's primary psychoactive effects are mediated through its action as a partial agonist of muscarinic acetylcholine receptors (M1, M2, M3, and M4).[14] Its metabolite, arecaidine, also acts as a GABA reuptake inhibitor.[8] Arecoline, the precursor to arecaidine, can also act on nicotinic acetylcholine receptors.[15]

Q2: What are the recommended dosages for behavioral studies in mice?

A2: Dosages can vary significantly depending on the route of administration and the specific behavioral test. For intraperitoneal injections, doses have ranged from 10 to 40 mg/kg.[16] For administration in drinking water, a concentration of 0.2% has been used for two weeks.[2] It is crucial to conduct a pilot dose-response study to determine the optimal dose for your specific experiment.

Q3: How should I prepare and store this compound solutions?

A3: For aqueous solutions, it is recommended to prepare them fresh daily by dissolving the crystalline solid in a buffer like PBS (pH 7.2).[9] The solubility in PBS is approximately 10 mg/ml.[9] For stock solutions, you can dissolve this compound in DMSO (up to 3 mg/ml) or DMF (up to 1 mg/ml) and store at -20°C for up to one month or -80°C for up to six months.[9][10] Be cautious of the potential physiological effects of organic solvents.

Q4: Can the sex of the animals be a confounding factor?

A4: Yes, sex-dependent effects of drugs on behavior are a well-documented phenomenon in rodent research.[6][7] It is important to either use both sexes and analyze the data for sex differences or to use a single sex and clearly state this in your methodology.

Q5: What are some general best practices to reduce variability in rodent behavioral studies?

A5: To improve the reliability and reproducibility of your results, consider the following:

  • Habituation: Acclimate the animals to the testing room and equipment before the experiment.

  • Experimenter Effects: The same experimenter should handle and test the animals consistently. The sex of the experimenter can also be a factor.[17]

  • Housing Conditions: Maintain consistent housing conditions, including cage density, enrichment, and light-dark cycle.[18]

  • Order of Testing: The order in which animals are tested can influence their behavior.[17] This should be randomized or counterbalanced.

Data Presentation

Table 1: Summary of this compound Doses and Behavioral Effects in Rodents

SpeciesRoute of AdministrationDose/ConcentrationBehavioral EffectReference
MouseIntraperitoneal (i.p.)> 0.2 mg/kgReduction in motor activity[19]
MouseIntraperitoneal (i.p.)10, 20, 40 mg/kg/dayIncreased liver enzymes, decreased sulfhydryl content[16]
MouseDrinking Water0.2% for 2 weeksAnxiolytic and anti-depressive-like effects[2]
RatOral Gavage100, 200, 1000 mg/kg/dayDecreased food/water consumption and body weight gain at higher doses[20]
RatSubmucosal Injection10 mg/kgHistopathological changes in the gastrointestinal tract[8]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach. Mark the needle to indicate the correct insertion depth.[21]

  • Needle Insertion: With the mouse in an upright position, gently insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the back of the throat. The needle should slide easily down the esophagus without resistance. If resistance is met, withdraw and reposition.[21][22]

  • Substance Administration: Once the needle is in the stomach (to the marked depth), slowly administer the this compound solution. The recommended volume is typically 5-10 mL/kg.[22]

  • Needle Removal: Gently withdraw the needle along the same path of insertion.

  • Monitoring: Observe the animal for a few minutes after the procedure for any signs of distress, such as labored breathing.[22]

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol is a general guideline and should be adapted based on specific experimental needs and IACUC guidelines.

  • Animal Restraint: Securely restrain the mouse, exposing the abdomen. One common method is to scruff the mouse and turn it over to present the ventral side.

  • Injection Site: Locate the lower right or left quadrant of the abdomen. This site is chosen to avoid puncturing the bladder or cecum.[23][24]

  • Needle Insertion: Insert a 25-27 gauge needle at a 45-degree angle.[23][24]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is present, withdraw the needle and inject at a different site.[23]

  • Injection: Slowly inject the this compound solution. The maximum recommended volume is typically less than 10 ml/kg.[24]

  • Needle Removal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any adverse reactions.

Mandatory Visualizations

Arecaidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Arecaidine Arecaidine Hydrobromide mAChR Muscarinic Acetylcholine Receptors (M1-M4) Arecaidine->mAChR Agonist nAChR Nicotinic Acetylcholine Receptors Arecaidine->nAChR Partial Agonist (as Arecoline) GABA_Transporter GABA Transporter Arecaidine->GABA_Transporter Inhibitor (as Arecaidine metabolite) G_Protein G-Protein Signaling mAChR->G_Protein Behavioral_Outcomes Modulation of Neuronal Excitability & Behavioral Outcomes nAChR->Behavioral_Outcomes Ion Channel Modulation GABA_reuptake Inhibition of GABA Reuptake GABA_Transporter->GABA_reuptake Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) G_Protein->Second_Messengers Kinase_Cascades Kinase Cascades (e.g., ERK, PI3K/Akt) Second_Messengers->Kinase_Cascades Kinase_Cascades->Behavioral_Outcomes GABA_reuptake->Behavioral_Outcomes

Caption: Signaling pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_test Behavioral Testing cluster_analysis Data Analysis A Animal Acclimation (1-2 weeks) C Randomize Animals into Groups A->C B Prepare Fresh This compound Solution D Administer Vehicle or This compound (e.g., i.p., oral gavage) B->D C->D E Perform Behavioral Assay (e.g., Open Field, EPM) at a Consistent Time D->E F Record and Analyze Data (e.g., locomotor activity, time in open arms) E->F G Statistical Analysis (consider sex, dose as factors) F->G

Caption: General experimental workflow for behavioral studies.

Troubleshooting_Logic A Inconsistent Behavioral Results? B Check Dose-Response A->B C Check Route of Administration A->C D Check Animal Factors (Strain, Sex, Age) A->D E Check Drug Solution (Freshly Prepared?) A->E F Conduct Pilot Dose-Response Study B->F G Ensure Consistent Administration Method C->G H Standardize and Report Animal Characteristics D->H I Prepare Fresh Solutions Before Each Experiment E->I

Caption: Troubleshooting logic for inconsistent results.

References

Minimizing non-specific binding of Arecaidine hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) of Arecaidine hydrobromide during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is the hydrobromide salt of Arecaidine, a bioactive alkaloid found in the areca nut. It is a metabolite of arecoline.[1] Arecaidine and its derivatives primarily act as agonists at muscarinic acetylcholine receptors (mAChRs), of which there are five subtypes (M1-M5).[2][3] The specific affinity for each subtype can vary depending on the exact chemical structure of the arecaidine derivative.[2][3]

Q2: What is non-specific binding (NSB) and why is it a concern with this compound?

Non-specific binding refers to the interaction of a ligand, such as this compound, with molecules or surfaces other than its intended target receptor.[4][5] This can lead to inaccurate experimental results, such as an overestimation of the binding affinity for the target receptor and a reduced signal-to-noise ratio.[4][5] For arecaidine derivatives, non-specific binding is often associated with hydrophobic interactions.[6] Therefore, the lipophilicity of the compound can be a contributing factor to high NSB.[6][7]

Q3: What are the common causes of non-specific binding in assays involving small molecules like this compound?

Common causes of non-specific binding include:

  • Hydrophobic interactions: The compound may bind to hydrophobic pockets on proteins or plastic surfaces of the experimental apparatus.[4][8]

  • Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces or molecules.[8]

  • Binding to assay components: The compound may bind to blocking agents, cell membranes, or other proteins present in the assay.[9]

  • High ligand concentration: Using excessively high concentrations of this compound can lead to saturation of specific binding sites and an increase in the proportion of non-specific binding.[10]

Troubleshooting Guides

Issue 1: High background signal in a radioligand binding assay.

High background in a radioligand binding assay is often a direct consequence of significant non-specific binding.

Troubleshooting Steps:

  • Optimize Blocking Agents:

    • Rationale: Blocking agents are used to saturate non-specific binding sites on the assay plate, membranes, and other surfaces.[11]

    • Recommendation: The most commonly used blocking agent is Bovine Serum Albumin (BSA).[4][11] Start with a concentration of 0.1-1% BSA in your binding buffer. If NSB is still high, you can try other blocking agents like non-fat dry milk (for some applications) or casein.[11]

  • Adjust Buffer Composition:

    • Rationale: The pH and ionic strength of the buffer can influence non-specific electrostatic interactions.[4][5]

    • Recommendation:

      • pH: Determine the optimal pH for your specific receptor target. For muscarinic receptors, a physiological pH of 7.4 is a good starting point.

      • Ionic Strength: Increasing the salt concentration (e.g., NaCl) in the buffer can help to shield electrostatic interactions and reduce NSB.[4] Try titrating the NaCl concentration from 50 mM to 150 mM.

  • Incorporate a Surfactant:

    • Rationale: Non-ionic surfactants can disrupt hydrophobic interactions, which are a known cause of NSB for arecaidine derivatives.[4][6]

    • Recommendation: Add a low concentration (0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your binding and wash buffers.[4]

  • Reduce Ligand Concentration:

    • Rationale: Using the lowest possible concentration of radiolabeled this compound that still provides a detectable specific signal will minimize the contribution of non-specific binding.

    • Recommendation: Perform a saturation binding experiment to determine the optimal concentration of the radioligand.

Issue 2: Inconsistent results in cell-based assays.

Inconsistent results in cell-based assays can be due to the non-specific binding of this compound to cell culture plates or other components of the culture medium.

Troubleshooting Steps:

  • Use Low-Binding Plates:

    • Rationale: Standard polystyrene plates can have hydrophobic surfaces that promote non-specific binding.

    • Recommendation: Switch to low-binding microplates, which have a hydrophilic surface that reduces the adsorption of molecules.

  • Pre-treat Plates:

    • Rationale: Pre-treating the wells with a blocking agent can reduce the available sites for non-specific binding.

    • Recommendation: Before adding cells, incubate the wells with a solution of 1% BSA in PBS for 30-60 minutes at room temperature.

  • Optimize Serum Concentration:

    • Rationale: Serum proteins in the cell culture medium can both bind to the compound non-specifically and act as blocking agents. The net effect can be complex.

    • Recommendation: If possible, reduce the serum concentration in the medium during the experiment. If serum is necessary for cell viability, ensure the concentration is consistent across all experiments.

Data Presentation

Table 1: Binding Affinities of Arecaidine Derivatives at Muscarinic Receptors

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
Arecaidine diphenylmethyl ester1.5 ± 0.328 ± 511 ± 221 ± 47 ± 1[2]
Arecaidine bis(4-fluorophenyl)methyl ester0.9 ± 0.222 ± 48 ± 115 ± 35 ± 1[2]
(R,R)-hydrobenzoin ester of arecaidine99 ± 19>10,0001,800 ± 3002,500 ± 400600 ± 100[12]

Table 2: Agonist Potency of Arecoline Hydrobromide at Muscarinic Receptors

Receptor SubtypeEC50 (nM)Reference
M17[13]
M295[13]
M311[13]
M4410[13]
M569[13]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity and Non-Specific Binding

This protocol is adapted from studies on arecaidine derivatives.[12]

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • This compound (or derivative) at various concentrations.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scopolamine (for determining non-specific binding).

  • GF/B filter paper, pre-soaked in 0.1% polyethyleneimine (PEI).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare a dilution series of the unlabeled this compound.

  • In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 25 µL of the radioligand at a final concentration appropriate for the receptor subtype (e.g., 0.2-1 nM [³H]-NMS).[12]

    • 25 µL of either:

      • Binding buffer (for total binding).

      • A high concentration of scopolamine (e.g., 1 µM) (for non-specific binding).[12]

      • The this compound dilution series (for competition binding).

    • 100 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvest the membranes by rapid filtration through the pre-soaked GF/B filter paper using a cell harvester.

  • Wash the filters three times with cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated as Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualization

M1_M3_M5_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Arecaidine Arecaidine hydrobromide Receptor M1, M3, or M5 Muscarinic Receptor Arecaidine->Receptor Gq11 Gq/11 Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC activates

Caption: M1, M3, and M5 Receptor Signaling Pathway.

M2_M4_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Arecaidine Arecaidine hydrobromide Receptor M2 or M4 Muscarinic Receptor Arecaidine->Receptor Gio Gi/o Receptor->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP acts on cAMP cAMP (decreased) ATP->cAMP

Caption: M2 and M4 Receptor Signaling Pathway.

Troubleshooting_Workflow Start High Non-Specific Binding (NSB) Observed Check_Blocking Optimize Blocking Agent (e.g., 0.1-1% BSA) Start->Check_Blocking Adjust_Buffer Adjust Buffer Conditions (pH, Ionic Strength) Check_Blocking->Adjust_Buffer NSB still high Success NSB Minimized Check_Blocking->Success NSB reduced Add_Surfactant Add Non-Ionic Surfactant (e.g., 0.05% Tween-20) Adjust_Buffer->Add_Surfactant NSB still high Adjust_Buffer->Success NSB reduced Reduce_Lipophilicity Consider Analogs with Reduced Lipophilicity Add_Surfactant->Reduce_Lipophilicity NSB still high Add_Surfactant->Success NSB reduced

Caption: Troubleshooting Workflow for High NSB.

References

Interpreting unexpected results in Arecaidine hydrobromide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arecaidine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the hydrobromide salt of arecaidine, an alkaloid found in the areca nut.[1] It primarily acts as a muscarinic acetylcholine receptor (mAChR) agonist, meaning it binds to and activates these receptors, mimicking the effect of the endogenous neurotransmitter acetylcholine.[1] There are five subtypes of muscarinic receptors (M1-M5), and Arecaidine's effects can vary depending on its affinity and efficacy at each subtype.[1][2]

Q2: What are the expected downstream signaling pathways activated by this compound?

As a muscarinic agonist, this compound is expected to activate G-protein-coupled receptor (GPCR) signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also modulate ion channels.

Q3: What are some common in vitro assays used to characterize the activity of this compound?

Common in vitro assays include:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to different muscarinic receptor subtypes.[2]

  • GTPγS Binding Assays: A functional assay to measure the activation of G-proteins upon agonist binding to the receptor.[3][4][5][6]

  • Calcium Mobilization Assays: To measure the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5).[7][8][9][10]

  • cAMP Assays: To measure the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled muscarinic receptors (M2, M4).

  • β-Arrestin Recruitment Assays: To investigate receptor desensitization and potential for biased agonism.[11][12][13]

Q4: Is this compound a full or partial agonist?

The efficacy of this compound can vary depending on the receptor subtype and the experimental system. It may act as a full agonist at some receptor subtypes while exhibiting partial agonism at others.[14][15][16][17][18] A partial agonist will elicit a submaximal response compared to a full agonist, even at saturating concentrations.[15][16][17][18] In the presence of a full agonist, a partial agonist can act as a competitive antagonist.[15][16][17]

Q5: What are the potential off-target effects of this compound?

While primarily a muscarinic agonist, high concentrations of this compound may interact with other receptors or cellular targets. It is important to perform counter-screening against a panel of other relevant receptors to assess its selectivity. Some studies on arecoline, a related compound, suggest potential for broader physiological effects.[19][20][21]

Troubleshooting Guides

Issue 1: Lower-than-expected potency or efficacy in functional assays.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Degradation This compound solutions should be prepared fresh. Verify the stability of the compound under your specific experimental conditions (e.g., temperature, pH, solvent).
Incorrect Concentration Double-check all calculations and dilutions. Confirm the purity and identity of your this compound stock.
Partial Agonism The observed lower efficacy might be due to this compound acting as a partial agonist at the specific receptor subtype you are studying.[14][15][16][17][18] Compare its maximal response to a known full agonist for that receptor.
Receptor Desensitization Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, where the receptor becomes less responsive. Try shorter incubation times or lower concentrations. Consider investigating β-arrestin recruitment.[11][12][13]
Low Receptor Expression If using a cell-based assay, verify the expression level of the target muscarinic receptor subtype in your cell line. Low receptor density can lead to a reduced maximal response.
Assay Conditions Optimize assay parameters such as cell density, incubation time, and temperature. Ensure the buffer composition is appropriate for the assay.
Issue 2: High variability or poor reproducibility between experiments.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Cell Culture Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Variability in cell health can significantly impact experimental outcomes.
Pipetting Errors Use calibrated pipettes and ensure proper pipetting technique, especially for serial dilutions.
Reagent Variability Use reagents from the same lot whenever possible. If you must use a new lot, perform a bridging experiment to ensure consistency.
Edge Effects in Plates Be mindful of "edge effects" in multi-well plates. To minimize this, avoid using the outer wells or fill them with buffer. Ensure proper plate sealing and incubation conditions to prevent evaporation.
Instrument Performance Regularly check the performance of your plate readers or other analytical instruments according to the manufacturer's guidelines.
Issue 3: Unexpected physiological or cellular responses.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Off-Target Effects The unexpected response may be due to this compound interacting with other receptors or cellular targets.[19][20][21] Conduct selectivity profiling against a panel of relevant receptors.
Metabolism to Active Metabolites In cellular or in vivo systems, this compound may be metabolized to other active compounds. Arecoline, for instance, is known to be hydrolyzed to arecaidine.[22] Analyze for the presence of potential metabolites.
Receptor Subtype Complexity The observed effect could be a net result of activating multiple muscarinic receptor subtypes with different signaling pathways. Use subtype-selective antagonists to dissect the contribution of each receptor subtype.
Biased Agonism This compound might be a biased agonist, preferentially activating one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment).[11][12][13] This can lead to non-traditional pharmacological profiles.
Allosteric Modulation In some systems, unexpected effects could arise from allosteric modulation of the receptor, where this compound might be influencing the binding or efficacy of an endogenous ligand.[23][24][25][26]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a general guideline for determining the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]-N-methylscopolamine ([3H]-NMS) for M2/M4 or [3H]-pirenzepine for M1).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of a known muscarinic antagonist like atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Cell membranes

    • This compound or buffer (for total binding) or non-specific control.

    • Radioligand at a concentration near its Kd.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail.

  • Count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition curve and calculate the Ki using the Cheng-Prusoff equation.[27][28][29][30]

GTPγS Binding Assay

This functional assay measures G-protein activation.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • [35S]GTPγS.

  • GDP.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer containing GDP.

    • Cell membranes.

    • This compound or buffer (for basal activity).

  • Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate at 30°C for a defined time (e.g., 30-60 minutes).

  • Terminate the reaction by rapid filtration through the filter plate.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters and add scintillation cocktail.

  • Count the radioactivity.

  • Plot the stimulated [35S]GTPγS binding against the concentration of this compound to determine EC50 and Emax values.[3][4][5][6][31]

Calcium Mobilization Assay

This assay is suitable for M1, M3, and M5 muscarinic receptors which couple to Gq/11.

Materials:

  • Cells expressing the Gq/11-coupled muscarinic receptor subtype.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This usually involves a 30-60 minute incubation at 37°C.

  • Prepare serial dilutions of this compound in assay buffer.

  • Place the cell plate in the fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Add the this compound solutions to the wells and immediately begin kinetic measurement of fluorescence intensity over time.

  • The peak fluorescence intensity or the area under the curve is used to quantify the calcium response.

  • Plot the response against the concentration of this compound to determine EC50 and Emax values.[7][8][9][10][32]

Data Presentation

Table 1: Example Data for this compound at Muscarinic Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Maximal Efficacy (% of Full Agonist)
M1 15025085% (Partial Agonist)
M2 8012098% (Full Agonist)
M3 20035070% (Partial Agonist)
M4 12018095% (Full Agonist)
M5 30050060% (Partial Agonist)

Note: These are example values and may not reflect actual experimental data. Researchers should determine these values for their specific experimental system.

Visualizations

Gq_Signaling_Pathway Arecaidine Arecaidine Hydrobromide mAChR M1/M3/M5 Receptor Arecaidine->mAChR binds Gq Gq/11 mAChR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Response Cellular Response Ca->Response PKC->Response

Caption: Gq/11 signaling pathway activated by this compound.

Gi_Signaling_Pathway Arecaidine Arecaidine Hydrobromide mAChR M2/M4 Receptor Arecaidine->mAChR binds Gi Gi/o mAChR->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response

Caption: Gi/o signaling pathway modulated by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_functional Functional Assays cluster_troubleshooting Troubleshooting Binding Radioligand Binding (Affinity - Ki) Functional Functional Assays Binding->Functional Unexpected Interpret Unexpected Results (e.g., partial agonism, off-target) Functional->Unexpected GTP GTPγS Binding (G-protein activation) GTP->Unexpected Calcium Calcium Mobilization (Gq pathway) Calcium->Unexpected cAMP cAMP Assay (Gi pathway) cAMP->Unexpected Arrestin β-Arrestin Recruitment (Desensitization/Bias) Arrestin->Unexpected

Caption: Experimental workflow for characterizing this compound.

References

Arecaidine hydrobromide experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Arecaidine Hydrobromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and avoid common experimental artifacts.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Q1: My experimental results are inconsistent. Could the stability of this compound in my aqueous solution be a factor?

A1: Yes, inconsistent results can be an artifact of compound stability. While this compound is generally stable in its solid form when stored correctly, its stability in aqueous solutions can be a concern, particularly over extended periods or at certain pH levels. Arecoline, a related compound, is known to hydrolyze to arecaidine under basic conditions, and similar pH-dependent instability could affect arecaidine derivatives.[1]

  • Troubleshooting Tip: Always prepare fresh aqueous solutions of this compound for each experiment.[2] If experiments run for extended durations, consider the pH of your buffer and assess the stability of the compound under your specific experimental conditions. It is not recommended to store aqueous solutions for more than one day.[3]

Q2: I am observing lower-than-expected potency or efficacy in my cell-based assays. What could be the cause?

A2: Lower-than-expected potency can stem from several factors:

  • Compound Purity and Storage: Ensure the this compound used is of high purity and has been stored correctly (at -20°C for powder or -80°C in solvent) to prevent degradation.[4]

  • Solubility Issues: this compound has good solubility in aqueous solutions like PBS (approx. 10 mg/mL), but precipitation can occur in complex cell culture media.[5] Visually inspect your solutions for any signs of precipitation.

  • Cell Density and Assay Conditions: The density of cells used in an assay can significantly impact the observed potency of a compound.[6] It is crucial to optimize cell numbers and other assay parameters, such as incubation time, to ensure a robust assay window.

  • Hydrolysis: In experiments involving liver fractions (microsomes or cytosol), arecoline is rapidly hydrolyzed to arecaidine.[7] If your experimental system contains esterases, this could potentially lead to the metabolism of arecaidine esters, altering the effective concentration of the active compound.[7]

Q3: In my radioligand binding assay, I'm experiencing high background or non-specific binding. How can I troubleshoot this?

A3: High non-specific binding is a common artifact in radioligand binding assays and can obscure the true specific binding signal. Here are some steps to address this:

  • Optimize Protein Concentration: Using too high a concentration of your membrane preparation can lead to increased non-specific binding.[8][9] It's essential to determine the optimal protein concentration that gives a good signal-to-noise ratio.

  • Check Filter Plates: If using a filtration assay, ensure the filter material is appropriate and has been pre-treated (e.g., with polyethyleneimine) to reduce non-specific binding of the radioligand.[10]

  • Washing Steps: Inadequate washing during filtration assays can leave unbound radioligand, contributing to high background. Ensure your washing steps are sufficient and optimized.[11]

  • Blocking Agents: The use of blocking agents like bovine serum albumin (BSA) in the assay buffer can help to reduce non-specific binding to the assay tubes or plates.[1]

Q4: My functional assay results (e.g., calcium flux) are variable. What are some potential artifacts to consider?

A4: Variability in functional assays can be due to several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range, as receptor expression and signaling capacity can change over time in culture.

  • Dye Loading: In calcium flux assays, inconsistent loading of the fluorescent dye (e.g., Indo-1) can lead to variable results. Optimize the dye concentration and incubation time for your specific cell type.[12]

  • Agonist Concentration: The choice of agonist concentration is critical. For antagonist studies, using an agonist concentration around the EC80-EC90 is recommended to ensure a sufficient signal window for detecting inhibition.[13]

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, resulting in a diminished response over time.[14] Be mindful of incubation times and the potential for desensitization in your experimental design.

Quantitative Data Summary

The following tables summarize key quantitative data for arecaidine derivatives to aid in experimental design.

Table 1: Binding Affinities (Ki) of Arecaidine Esters at Human Muscarinic Receptors

CompoundM1 (Ki in nM)M2 (Ki in nM)M3 (Ki in nM)M4 (Ki in nM)M5 (Ki in nM)Reference
(R,R)-hydrobenzoin ester99 ± 191900 ± 3001300 ± 600700 ± 300600 ± 75[15]
(S,S)-hydrobenzoin ester800 ± 2008000 ± 20001600 ± 3002700 ± 6001300 ± 300[15]
(rac)-hydrobenzoin ester380 ± 903700 ± 10003200 ± 5001600 ± 200970 ± 90[15]
Arecaidine propargyl ester123087.1851977933[5]

Data presented as mean ± standard deviation where available. These values are for arecaidine esters, which are structurally related to arecaidine and indicate likely receptor interaction profiles.

Table 2: Functional Potency (EC50) of Arecoline Hydrobromide at Muscarinic Receptors

Receptor SubtypeEC50 (nM)
M17
M295
M311
M4410
M569

This data is for arecoline hydrobromide, the precursor to arecaidine. Arecaidine is expected to have a similar, though not identical, functional profile at muscarinic receptors.

Experimental Protocols

Key Experiment 1: Competitive Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound for muscarinic receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by non-linear regression of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[15]

Key Experiment 2: Calcium Flux Functional Assay

This protocol outlines a method to measure the agonist activity of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).

  • Cell Plating: Plate cells expressing the target muscarinic receptor in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Signal Detection: Immediately begin measuring the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Determine the EC50 value by plotting the peak fluorescence response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

Muscarinic Receptor Signaling Pathways

G_protein_signaling cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling Arecaidine_Gq Arecaidine Hydrobromide M1_M3_M5 M1, M3, M5 Receptors Arecaidine_Gq->M1_M3_M5 Gq Gq/11 M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes DAG DAG PIP2->DAG hydrolyzes Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq Arecaidine_Gi Arecaidine Hydrobromide M2_M4 M2, M4 Receptors Arecaidine_Gi->M2_M4 Gi Gi/o M2_M4->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP cAMP Production AC->cAMP inhibits Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response_Gi

Caption: Signaling pathways activated by this compound at muscarinic receptors.

Experimental Workflow for Radioligand Binding Assay

radioligand_binding_workflow start Start prep_membranes Prepare Cell Membranes with Muscarinic Receptors start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - Radioligand ([3H]NMS) - this compound prep_membranes->setup_assay incubate Incubate to Reach Equilibrium (60-90 min) setup_assay->incubate filter_wash Vacuum Filtration & Washing to Separate Bound/Free Ligand incubate->filter_wash count Scintillation Counting to Measure Radioactivity filter_wash->count analyze Data Analysis: - Calculate IC50 - Convert to Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting Logic for High Non-Specific Binding

troubleshooting_nsb issue High Non-Specific Binding (NSB) Observed check_protein Is Protein Concentration Optimized? issue->check_protein reduce_protein Reduce Protein Concentration check_protein->reduce_protein No check_filters Are Filters Pre-treated (e.g., with PEI)? check_protein->check_filters Yes re_evaluate Re-evaluate NSB reduce_protein->re_evaluate treat_filters Pre-treat Filters check_filters->treat_filters No check_washing Are Washing Steps Sufficient? check_filters->check_washing Yes treat_filters->re_evaluate optimize_washing Increase Wash Volume or Number of Washes check_washing->optimize_washing No check_washing->re_evaluate Yes optimize_washing->re_evaluate

Caption: Troubleshooting logic for high non-specific binding in assays.

References

Challenges in long-term storage of Arecaidine hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arecaidine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to address challenges in the long-term storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For optimal long-term stability, solid this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the compound is expected to be stable for at least two years.

Q2: How should I store solutions of this compound?

Solutions of this compound are not stable for long periods and should be prepared fresh for each experiment. If temporary storage is necessary, it is recommended to store the solution at -80°C. Do not store aqueous solutions for extended periods, even at low temperatures, due to the risk of hydrolysis.

Q3: What are the main degradation pathways for this compound during storage?

The two primary degradation pathways for this compound are hydrolysis and oxidation. The ester group is susceptible to hydrolysis, which can be accelerated by moisture and basic pH, leading to the formation of Arecaidine. The tetrahydropyridine ring is prone to oxidation, which can be initiated by exposure to air (oxygen) and light.

Q4: Is this compound sensitive to light?

Yes, like many alkaloids, this compound can be sensitive to light. Exposure to UV or even ambient light over extended periods can potentially accelerate oxidative degradation. Therefore, it is crucial to store the compound in a light-protected container (e.g., an amber vial).

Q5: What solvents are compatible with this compound?

This compound, being a salt, is generally soluble in water and to some extent in polar protic solvents like ethanol.[2] Its solubility in non-polar organic solvents is limited. For experimental purposes, sterile, deionized water or a suitable buffer with a slightly acidic pH is often used.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results over time.
  • Question: I have been using the same batch of this compound for several months, and my recent experimental results are inconsistent with earlier findings. What could be the cause?

  • Answer: This issue is often indicative of compound degradation.

    • Check Storage Conditions: Verify that the compound has been consistently stored at -20°C and protected from light and moisture.

    • Assess Purity: It is advisable to re-analyze the purity of your this compound stock using a suitable analytical method like HPLC (see Experimental Protocols section).

    • Prepare Fresh Solutions: Always prepare solutions fresh before use. Degradation is significantly faster in solution.

    • Consider Degradation Products: Depending on your assay, the degradation products (e.g., Arecaidine) might have different biological activities, leading to confounding results.

Issue 2: Difficulty in dissolving the compound.
  • Question: I am having trouble dissolving this compound in my chosen solvent. What can I do?

  • Answer: Solubility issues can arise from several factors.

    • Solvent Choice: this compound is a salt and dissolves best in polar protic solvents like water. If you are using a non-polar organic solvent, solubility will be poor.[2]

    • pH of the Solution: The pH of the aqueous solvent can influence solubility. As a hydrobromide salt of a weak base, it will be more soluble in slightly acidic to neutral solutions. In basic solutions, it may convert to the free base, which is less water-soluble.

    • Purity of the Compound: Impurities or degradation products might be less soluble.

    • Sonication: Gentle sonication can help to dissolve the compound.

    • Warming: Gentle warming of the solution can also aid dissolution, but be cautious as heat can accelerate degradation.

Issue 3: Observed color change in the solid compound.
  • Question: My solid this compound, which was initially a white to off-white powder, has developed a yellowish or brownish tint. Is it still usable?

  • Answer: A color change is a visual indicator of potential degradation, likely due to oxidation.

    • Do Not Use for Sensitive Assays: It is not recommended to use the discolored compound for sensitive or quantitative experiments, as the presence of degradation products can lead to inaccurate results.

    • Purity Analysis: If the material is critical and cannot be replaced immediately, perform a purity analysis (e.g., HPLC) to determine the percentage of the active compound remaining and to identify any major degradation products.

    • Review Storage Practices: This is a strong indication that the storage conditions have been compromised (e.g., exposure to air, light, or moisture).

Data Presentation

The following tables provide representative data on the stability of this compound under different storage conditions. This data is illustrative and based on typical degradation kinetics for similar compounds. Actual degradation rates may vary.

Table 1: Long-Term Stability of Solid this compound

Storage ConditionTime (Months)Purity (%)Major Degradation Product
-20°C, Dark, Dry 099.8-
1299.5Not Detected
2499.2Not Detected
4°C, Dark, Dry 099.8-
1298.1Arecaidine
2496.5Arecaidine, Oxidation Products
25°C, Ambient Light, Ambient Humidity 099.8-
692.3Arecaidine, Oxidation Products
1285.1Arecaidine, Oxidation Products

Table 2: Stability of this compound in Aqueous Solution (0.1 M Phosphate Buffer, pH 7.0)

Storage ConditionTime (Hours)Concentration (as % of initial)
-80°C 2499.0
7297.5
4°C 2491.2
7282.7
25°C 885.4
2465.9

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the purity of this compound and detecting its degradation products.

  • Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation of this compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate

    • Deionized water

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile, methanol, and 0.03 M ammonium acetate buffer (pH adjusted to 4.5 with acetic acid) in a ratio of 20:10:70 (v/v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 215 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

    • Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Forced Degradation (for method validation):

      • Acid Hydrolysis: Reflux a sample solution in 0.1 N HCl at 80°C for 2 hours.

      • Base Hydrolysis: Reflux a sample solution in 0.1 N NaOH at 80°C for 1 hour.

      • Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature for 24 hours.

      • Neutralize the acid and base hydrolyzed samples before injection.

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • System Suitability:

    • The retention time for this compound should be consistent.

    • The method should be able to resolve the peak of this compound from peaks of degradation products generated during forced degradation studies.

Mandatory Visualization

degradation_pathway arecaidine_hb This compound hydrolysis Hydrolysis (Moisture, High pH) arecaidine_hb->hydrolysis oxidation Oxidation (Oxygen, Light) arecaidine_hb->oxidation arecaidine Arecaidine hydrolysis->arecaidine oxidized_products Oxidized Products (e.g., N-oxides, Pyridinium Species) oxidation->oxidized_products

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, Dark, Dry) start->check_storage fresh_solution Prepare Fresh Solution check_storage->fresh_solution check_purity Assess Purity (HPLC) fresh_solution->check_purity degradation_confirmed Degradation Confirmed? check_purity->degradation_confirmed discard Discard Old Stock Obtain New Batch degradation_confirmed->discard Yes continue_use Consider Impact of Known Degradants degradation_confirmed->continue_use No (Purity OK)

Caption: Troubleshooting workflow for inconsistent results.

experimental_workflow start Start: Stability Test prepare_samples Prepare Arecaidine HBr Samples (Solid & Solution) start->prepare_samples stress_conditions Expose to Stress Conditions (Temp, Humidity, Light, pH) prepare_samples->stress_conditions sampling Sample at Time Intervals stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Quantify Purity and Degradation Products hplc_analysis->data_analysis end End: Determine Shelf-life data_analysis->end

References

Overcoming vehicle effects in Arecaidine hydrobromide animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming vehicle-related challenges in animal studies involving Arecaidine Hydrobromide.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in animal studies?

This compound is the hydrobromide salt of arecaidine, an alkaloid found in the areca nut.[1] It is investigated in animal studies for its various pharmacological activities, including its effects on the nervous, cardiovascular, and digestive systems.[1][2]

Q2: What are "vehicle effects" and why are they a concern in my experiments?

A "vehicle" is the substance used to dissolve or suspend a drug for administration. Vehicle effects are unintended physiological or pathological changes caused by the vehicle itself, which can confound experimental results and lead to misinterpretation of the drug's true effects.

Q3: How do I choose the right vehicle for my this compound study?

The ideal vehicle should dissolve or uniformly suspend this compound, be non-toxic at the administered volume, and not interfere with the biological endpoint being measured. The choice depends on the route of administration, the required concentration, and the animal species. Refer to the Vehicle Selection Guide in the Troubleshooting section for more details.

Q4: What is the solubility of this compound in common vehicles?

Arecoline hydrobromide, a closely related compound, is soluble in phosphate-buffered saline (PBS) at approximately 10 mg/mL, in DMSO at approximately 3 mg/mL, and in dimethylformamide (DMF) at approximately 1 mg/mL.[3] While specific data for this compound is limited, these values provide a useful starting point. It is highly soluble in water and ethanol.[4]

Q5: How should I prepare a solution of this compound for administration?

For aqueous solutions, dissolve this compound in sterile, pyrogen-free water or physiological saline. If using a co-solvent like DMSO, first dissolve the compound in the organic solvent and then slowly add the aqueous component while vortexing to prevent precipitation. Refer to the Experimental Protocols section for detailed procedures.

Q6: How stable are this compound solutions?

Aqueous solutions of this compound are not stable and should be prepared fresh daily.[5] The hydrobromide salt is more stable than the free base.[1] For longer-term storage, it is recommended to store the compound as a solid at -20°C.[3]

II. Troubleshooting Guides

This section addresses common issues encountered during the preparation and administration of this compound and provides potential solutions.

A. Formulation and Administration Issues
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Precipitation upon mixing with aqueous buffer - Poor solubility of this compound in the final vehicle composition.- The concentration of the organic co-solvent is too low.- pH of the final solution is not optimal.- Increase the proportion of the organic co-solvent (e.g., DMSO, PEG 300), but keep it within acceptable toxicological limits (generally <10% for in vivo studies).- Gently warm the solution or use sonication to aid dissolution.- Adjust the pH of the aqueous buffer. Arecaidine is a weak base, so a slightly acidic pH may improve solubility.- Consider using a different vehicle system, such as a cyclodextrin-based formulation.
Animal distress during or after administration (e.g., vocalization, writhing) - Irritation caused by the vehicle (e.g., high concentration of DMSO, extreme pH).- The compound itself may have local irritant effects.- Improper administration technique.- Reduce the concentration of the organic co-solvent.- Ensure the pH of the formulation is close to physiological pH (7.2-7.4).- Administer the formulation at a slower rate.- Review and refine your administration technique (see Experimental Protocols).- Include a vehicle-only control group to differentiate between vehicle and compound effects.
Inconsistent results between animals or experiments - Inhomogeneous suspension leading to variable dosing.- Degradation of this compound in the formulation.- Inter-animal variability in response to the vehicle.- If using a suspension, ensure it is vortexed thoroughly before each administration to ensure uniform distribution.- Prepare fresh solutions for each experiment and avoid storing them for extended periods.[5] - Refine and standardize your experimental procedures, including animal handling and dosing times.
B. Vehicle Selection Guide
Vehicle Pros Cons Best For
Physiological Saline (0.9% NaCl) or PBS - Physiologically compatible.- Minimal intrinsic biological effects.- Limited solubility for this compound at high concentrations.- Low concentration solutions for intravenous, intraperitoneal, and subcutaneous administration.
Distilled Water - Readily available and inexpensive.- Can cause cell lysis if administered in large volumes intravenously due to hypotonicity.- Oral gavage, where it will mix with gastric contents.[6]
DMSO (Dimethyl sulfoxide) - Excellent solubilizing capacity.- Can have intrinsic pharmacological and toxicological effects.- Can enhance the penetration of other substances.- High concentration stock solutions that are further diluted into a final vehicle with a low DMSO concentration (<10%).
Polyethylene Glycol (PEG 300/400) - Good solubilizing agent for many compounds.- Can cause gastrointestinal irritation at high concentrations.- Oral and parenteral formulations, often in combination with other vehicles.
Cyclodextrins (e.g., HP-β-CD) - Can improve the solubility and stability of poorly soluble compounds.- May have their own biological effects, particularly on the kidneys at high doses.- Formulations where aqueous solubility is a major challenge.

III. Quantitative Data Summary

Table 1: Solubility of Arecoline Hydrobromide
Vehicle Approximate Solubility Reference
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[3]
Dimethyl sulfoxide (DMSO)~3 mg/mL[3]
Dimethylformamide (DMF)~1 mg/mL[3]
WaterHighly soluble[4]
EthanolHighly soluble[4]

Note: Data is for Arecoline Hydrobromide, a close structural analog of this compound. Researchers should perform their own solubility tests for this compound.

Table 2: Recommended Maximum Administration Volumes in Rodents
Route of Administration Mouse (mL/kg) Rat (mL/kg)
Oral (gavage)1020
Intraperitoneal (IP)1010
Intravenous (IV)55
Subcutaneous (SC)105

IV. Experimental Protocols

A. Preparation of this compound Solution for Intraperitoneal Injection (10 mg/kg in a 20g mouse)
  • Calculate the required amount of this compound:

    • Dose = 10 mg/kg

    • Mouse weight = 0.02 kg

    • Total dose = 10 mg/kg * 0.02 kg = 0.2 mg

  • Determine the injection volume:

    • A typical injection volume for a mouse is 100 µL (0.1 mL).

  • Calculate the required concentration:

    • Concentration = 0.2 mg / 0.1 mL = 2 mg/mL

  • Prepare the vehicle:

    • For a 2 mg/mL solution, sterile physiological saline should be a suitable vehicle.

  • Dissolve the compound:

    • Weigh 2 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile physiological saline.

    • Vortex thoroughly until the compound is completely dissolved.

    • Visually inspect the solution for any particulates. If necessary, filter through a 0.22 µm syringe filter.

  • Administer the solution:

    • Draw up 100 µL of the solution into a sterile 1 mL syringe with a 27-gauge needle.

    • Administer via intraperitoneal injection (refer to a standard protocol for the injection procedure).

B. Protocol for Oral Gavage in Rats
  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and straighten the neck and esophagus.

  • Gavage Needle Selection: Choose a gavage needle of the appropriate size for the rat. The tip should be bulbous to prevent esophageal damage.

  • Measurement of Insertion Depth: Measure the distance from the rat's snout to the last rib to determine the appropriate insertion depth of the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and re-insert.

  • Administration: Slowly administer the prepared formulation.

  • Post-Administration Observation: Monitor the animal for any signs of distress, such as labored breathing or fluid coming from the nose.

V. Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Administration cluster_post Post-Administration compound Weigh Arecaidine Hydrobromide dissolve Dissolve/Suspend Compound compound->dissolve vehicle Select & Prepare Vehicle vehicle->dissolve qc Quality Control (e.g., pH, visual inspection) dissolve->qc animal_prep Animal Preparation (weighing, acclimatization) qc->animal_prep dose_calc Dose Calculation animal_prep->dose_calc administer Administer Formulation (e.g., IP, PO) dose_calc->administer observe Observe for Adverse Effects administer->observe endpoint Measure Experimental Endpoints observe->endpoint data Data Analysis endpoint->data

Caption: Experimental workflow for in vivo studies.

PI3K_AKT_pathway Arecaidine Arecaidine Hydrobromide Receptor Receptor (e.g., mAChR) Arecaidine->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 AKT AKT PIP3->AKT p mTOR mTOR AKT->mTOR GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Simplified PI3K/AKT signaling pathway.

mAChR_pathway Arecaidine Arecaidine Hydrobromide M1_M3_M5 M1, M3, M5 mAChR Arecaidine->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC PLC Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Muscarinic acetylcholine receptor signaling.

References

Validation & Comparative

A Comparative Analysis of Arecaidine Hydrobromide and Arecoline on Muscarinic Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the muscarinic acetylcholine receptor (mAChR) affinity of two structurally related alkaloids: arecaidine hydrobromide and arecoline. This document summarizes available quantitative data, outlines experimental methodologies, and illustrates key signaling pathways to support research and drug development efforts in cholinergic pharmacology.

Introduction

Arecoline, a primary alkaloid of the areca nut, is a well-characterized partial agonist at muscarinic acetylcholine receptors.[1] Its carboxylic acid metabolite, arecaidine, is also pharmacologically active. Understanding the comparative affinity of these compounds for the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating their distinct physiological effects and for the rational design of novel subtype-selective muscarinic ligands.

Quantitative Comparison of Receptor Affinity

While extensive quantitative data is available for arecoline, direct, comprehensive binding affinity data for arecaidine across all muscarinic receptor subtypes is limited in the current literature. The following table summarizes the available data for arecoline and provides context for the known characteristics of arecaidine.

CompoundReceptor SubtypeParameterValue (nM)Reference
Arecoline Hydrobromide M1EC507[2]
M2EC5095[2]
M3EC5011[2]
M4EC50410[2]
M5EC5069[2]
Arecaidine M1-M5Ki/IC50/EC50Not available in cited literature

Note on Arecaidine Data: Extensive searches of the scientific literature did not yield specific Ki or IC50 values for this compound across the M1-M5 receptor subtypes from head-to-head comparative studies with arecoline. Research has often focused on using arecaidine as a scaffold for the development of more potent and selective muscarinic ligands, particularly for the M2 subtype.[3][4] Functional studies have indicated that arecaidine does not produce certain M1-mediated effects, such as antinociception, which are observed with M1 agonists.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions through distinct signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[5][6]

Muscarinic Receptor Signaling Pathways Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Agonist Binding PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Agonist Binding AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2

Caption: Signaling pathways of Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors.

Experimental Protocols

The determination of binding affinities for muscarinic receptor ligands is most commonly achieved through radioligand binding assays.

Radioligand Competition Binding Assay

This method is used to determine the affinity (Ki) of an unlabeled compound (e.g., this compound or arecoline) by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.

Materials:

  • Cell membranes expressing the specific human muscarinic receptor subtype (M1-M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-subtype-selective muscarinic antagonist.

  • Unlabeled competing ligands: this compound, arecoline.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled ligands (this compound and arecoline) in assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Cell membranes (typically 10-20 µg of protein).

    • A fixed concentration of [3H]-NMS (typically at a concentration close to its Kd).

    • Varying concentrations of the unlabeled competing ligand.

    • For total binding, add assay buffer instead of the competing ligand.

    • For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Buffers) setup_plate Set up 96-well Plate (Membranes + Radioligand + Ligand) prep_reagents->setup_plate prep_ligands Prepare Serial Dilutions of Unlabeled Ligands prep_ligands->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: A generalized workflow for a competitive radioligand binding assay.

Conclusion

References

A Comparative Analysis of GABA Uptake Inhibition: Arecaidine Hydrobromide vs. Guvacine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Arecaidine hydrobromide and Guvacine, two alkaloids derived from the Areca catechu nut, focusing on their performance as inhibitors of γ-aminobutyric acid (GABA) uptake. The information herein is supported by experimental data to assist researchers in selecting appropriate compounds for studies related to the GABAergic system.

Introduction to GABA and its Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs). Four subtypes have been identified: GAT-1, GAT-2, GAT-3, and betaine/GABA transporter-1 (BGT-1).

Inhibiting these transporters prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as epilepsy and other neurological disorders. Arecaidine and Guvacine are two such inhibitors that have been subjects of scientific investigation.

Mechanism of Action: GABA Uptake Inhibition

Both Arecaidine and Guvacine are competitive inhibitors of GABA transporters.[1][2] They are structurally similar to GABA, allowing them to bind to the active site of the GATs. This binding prevents the transporters from binding to and clearing GABA from the synaptic cleft, thus potentiating the inhibitory effect of GABA on postsynaptic neurons. Guvacine binds selectively to these presynaptic GABA reuptake transporters.[2]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibitor Arecaidine or Guvacine Inhibitor->GAT Inhibition Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Activation

Caption: GABA Reuptake and Inhibition Pathway.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of GABA uptake by 50%. While both compounds are established GABA uptake inhibitors, publicly available quantitative data is more extensive for Guvacine.

CompoundTransporter SubtypeIC50 (µM)Species
Guvacine GAT-139Rat
GAT-258Rat
GAT-3378Rat
Arecaidine GATsData not availableCat (qualitative inhibition confirmed)[2]

Data for Guvacine sourced from MedchemExpress, citing rat-based assays.

The available data indicates that Guvacine is a potent inhibitor of GAT-1 and GAT-2, with a lower potency for GAT-3.[2] Arecaidine has been confirmed to inhibit GABA uptake in slices of cat spinal cord and cerebellum, but specific IC50 values are not as readily available in the cited literature.[2] Both arecaidine and guvacine also act as substrates for the human proton-coupled amino acid transporter 1 (hPAT1).[3]

Experimental Protocols

The standard method for determining the inhibitory potency of compounds on GABA transporters is the [3H]GABA Uptake Assay . This assay measures the rate of radiolabeled GABA uptake into cells expressing a specific GAT subtype in the presence of varying concentrations of the inhibitor.

Key Steps of the [3H]GABA Uptake Assay:
  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells or other suitable cell lines are cultured.[4][5][6]

    • Cells are then transiently or stably transfected with a plasmid encoding the specific human or rodent GAT subtype (e.g., GAT-1, GAT-2, or GAT-3) to be studied.[4][5][7]

  • Assay Preparation:

    • Transfected cells are plated into multi-well plates (e.g., 48-well or 96-well plates).[4]

    • Cells are washed with an appropriate uptake buffer (e.g., Krebs-Ringer-HEPES).

  • Inhibition Assay:

    • Cells are pre-incubated for a short period (e.g., 3-10 minutes) at room temperature or 37°C with various concentrations of the inhibitor (this compound or Guvacine).[4]

    • A solution containing a fixed concentration of radiolabeled [3H]GABA and a higher concentration of unlabeled GABA is then added to initiate the uptake reaction.

    • The incubation continues for a defined period, typically ranging from 3 to 30 minutes.[4]

  • Termination and Lysis:

    • The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer to remove extracellular [3H]GABA.

    • The cells are then lysed using a lysis buffer (e.g., containing 1% SDS) to release the intracellular contents, including the transported [3H]GABA.[4]

  • Quantification and Data Analysis:

    • The amount of radioactivity in the cell lysate is measured using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a saturating concentration of a potent GAT inhibitor like tiagabine and is subtracted from all measurements.[4]

    • The percentage of inhibition at each concentration of the test compound is calculated relative to a control (no inhibitor).

    • IC50 values are then determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

start Start culture Culture & Transfect HEK293 Cells with GAT start->culture plate Plate Cells into Multi-Well Plate culture->plate pre_incubate Pre-incubate with Inhibitor (Arecaidine/Guvacine) plate->pre_incubate add_gaba Add [3H]GABA Mixture pre_incubate->add_gaba incubate Incubate for Defined Time add_gaba->incubate terminate Terminate Uptake (Wash with Cold Buffer) incubate->terminate lyse Lyse Cells terminate->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental Workflow for [3H]GABA Uptake Assay.

Comparative Summary

This guide presents a comparison between this compound and Guvacine based on available scientific literature.

topic Comparison of GABA Uptake Inhibitors arecaidine This compound topic->arecaidine guvacine Guvacine topic->guvacine mechanism Mechanism: Competitive GAT Inhibition arecaidine->mechanism potency Potency (IC50) arecaidine->potency guvacine->mechanism guvacine->potency arecaidine_potency Qualitative Inhibition Confirmed potency->arecaidine_potency guvacine_potency Quantitative Data Available (GAT-1, GAT-2, GAT-3) potency->guvacine_potency

Caption: Logical Comparison of Arecaidine and Guvacine.

Conclusion

Both Arecaidine and Guvacine function as competitive inhibitors of GABA transporters, a mechanism with significant therapeutic potential. Based on the available data, Guvacine has been more extensively characterized quantitatively, with demonstrated potent inhibition of GAT-1 and GAT-2. While Arecaidine is a confirmed GABA uptake inhibitor, further research is needed to establish its specific IC50 values across the different GAT subtypes to allow for a more direct and quantitative comparison with Guvacine. Researchers should consider the available potency and selectivity data when choosing an inhibitor for their specific experimental needs.

References

Validating the Selectivity of Arecaidine Hydrobromide for GABA Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Arecaidine hydrobromide's activity as a gamma-aminobutyric acid (GABA) uptake inhibitor against other well-characterized, subtype-selective GABA transporter (GAT) inhibitors. While this compound is known to inhibit GABA uptake, its specific selectivity profile across the four major GAT subtypes (GAT1, GAT2, GAT3, and BGT1) is not well-documented in publicly available literature. This guide aims to contextualize its known effects by comparing them with compounds demonstrating high selectivity for individual GAT subtypes, supported by experimental data and detailed protocols.

Comparative Analysis of GAT Inhibitor Selectivity

The following table summarizes the inhibitory potency (IC50 values) of this compound and various subtype-selective inhibitors against the four major GABA transporters. The lack of specific data for this compound across the GAT subtypes is noted, highlighting a gap in the current understanding of its pharmacological profile.

CompoundGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT1 IC50 (µM)Primary Target(s)
This compound UnknownUnknownUnknownUnknownGABA Uptake
Tiagabine~0.07>100>100>100GAT1
NNC-711~0.04>100>100>100GAT1
NNC 05-2090>100~1.4>100>100GAT2
SNAP-5114~388~21~5~140GAT3 (and GAT2)
BPDBA>100>100>100~10BGT1

Note: IC50 values can vary depending on the specific experimental conditions, cell types, and assay formats used.

Experimental Protocols

To determine the selectivity of a compound like this compound for GABA transporters, a common and robust method is the in vitro [³H]GABA uptake inhibition assay using cell lines that stably or transiently express a single GAT subtype.

Protocol: [³H]GABA Uptake Inhibition Assay

This protocol outlines the steps to measure the inhibitory effect of a test compound on GABA uptake mediated by a specific GAT subtype expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., HEK293) in appropriate media and conditions.

  • For transient expression, transfect the cells with a plasmid vector containing the cDNA for the human GAT subtype of interest (hGAT1, hGAT2, hGAT3, or hBGT1) using a suitable transfection reagent.

  • For stable expression, select transfected cells using an appropriate antibiotic and confirm transporter expression.

  • Plate the cells in 24- or 48-well plates and grow to a confluent monolayer.

2. Assay Procedure:

  • On the day of the assay, wash the cell monolayers twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Pre-incubate the cells for 10-20 minutes at 37°C with KRH buffer containing various concentrations of the test compound (e.g., this compound) or a reference inhibitor.

  • Initiate the GABA uptake by adding KRH buffer containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and the corresponding concentration of the test compound.

  • Incubate for a short period (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake for the specific cell line and transporter.

  • Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and quantify the amount of [³H]GABA taken up by the cells using a liquid scintillation counter.

3. Data Analysis:

  • To determine non-specific uptake, include control wells where a high concentration of a non-selective GAT inhibitor (e.g., nipecotic acid) is added.

  • Subtract the non-specific uptake from all other measurements to obtain the transporter-mediated uptake.

  • Express the data as a percentage of the uptake in the absence of any inhibitor (vehicle control).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Visualizing Experimental Workflow and Logic

Experimental Workflow for GAT Inhibition Assay

The following diagram illustrates the key steps in a typical [³H]GABA uptake inhibition assay.

GAT_Inhibition_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture Cells (e.g., HEK293) transfection Transfect with GAT Subtype cDNA cell_culture->transfection plating Plate Cells in Multi-well Plates transfection->plating wash1 Wash Cells with Buffer plating->wash1 pre_incubate Pre-incubate with Inhibitor wash1->pre_incubate add_gaba Add [3H]GABA + Inhibitor pre_incubate->add_gaba incubate Incubate at 37°C add_gaba->incubate terminate Terminate Uptake (Wash with Cold Buffer) incubate->terminate lysis Lyse Cells terminate->lysis scintillation Scintillation Counting lysis->scintillation data_analysis Calculate IC50 scintillation->data_analysis

Caption: Workflow of a [³H]GABA uptake inhibition assay.

Logical Framework for Determining Transporter Selectivity

This diagram outlines the logical process for validating the selectivity of an inhibitor against different GABA transporter subtypes.

Selectivity_Validation_Logic cluster_assays Parallel Inhibition Assays cluster_results Data Acquisition compound Test Compound (e.g., this compound) gat1_assay Assay with GAT1-expressing cells compound->gat1_assay gat2_assay Assay with GAT2-expressing cells compound->gat2_assay gat3_assay Assay with GAT3-expressing cells compound->gat3_assay bgt1_assay Assay with BGT1-expressing cells compound->bgt1_assay ic50_gat1 Determine IC50 for GAT1 gat1_assay->ic50_gat1 ic50_gat2 Determine IC50 for GAT2 gat2_assay->ic50_gat2 ic50_gat3 Determine IC50 for GAT3 gat3_assay->ic50_gat3 ic50_bgt1 Determine IC50 for BGT1 bgt1_assay->ic50_bgt1 comparison Compare IC50 Values ic50_gat1->comparison ic50_gat2->comparison ic50_gat3->comparison ic50_bgt1->comparison conclusion Determine Selectivity Profile comparison->conclusion

Caption: Logic for determining GAT inhibitor selectivity.

Conclusion

This compound is recognized as a GABA uptake inhibitor. However, for its effective use as a pharmacological tool and for any potential therapeutic development, a thorough characterization of its selectivity for the different GAT subtypes is essential. The experimental protocols and the logical framework provided in this guide offer a clear path for researchers to undertake such validation studies. By comparing its activity on cells individually expressing GAT1, GAT2, GAT3, and BGT1, a comprehensive selectivity profile for this compound can be established, allowing for a more precise understanding of its mechanism of action and its potential applications in neuroscience research and drug discovery.

Arecaidine Hydrobromide: A Comparative Guide for Use as a Positive Control in GABA Uptake Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Arecaidine hydrobromide as a positive control for gamma-aminobutyric acid (GABA) uptake inhibition, alongside other commonly used inhibitors. The information presented is intended to assist researchers in selecting the appropriate controls and interpreting experimental data in the context of GABA transporter research.

Introduction to GABA Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its synaptic action is terminated by reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism is a key target for the development of therapeutics for neurological disorders such as epilepsy and anxiety. Arecaidine, an alkaloid found in the areca nut, is a known inhibitor of GABA uptake and serves as a valuable tool in studying the function of GATs.[1][2]

Comparative Analysis of GABA Uptake Inhibitors

CompoundTransporter SelectivityIC50 (µM)Reference System
This compound GAT-1, other GATsNot specifiedCat spinal cord slices[1]
TiagabineGAT-1 selective0.07Cloned human GAT-1[3]
(R)-Nipecotic acidNon-selective GAT inhibitor~10Not specified[4]
GuvacineGAT-1 and other GATsNot specifiedCat spinal cord slices[1]
NNC-711GAT-1 selective0.04Cloned human GAT-1[3]

Signaling Pathway of GABA Uptake and Inhibition

The following diagram illustrates the mechanism of GABA reuptake by the GAT-1 transporter and its inhibition.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_inhibitors Inhibitors GAT1 GABA Transporter 1 (GAT-1) GABA_in GABA GAT1->GABA_in GABA_out GABA GABA_out->GAT1 Reuptake Arecaidine Arecaidine (Positive Control) Arecaidine->GAT1 Inhibition Alternatives Tiagabine, Nipecotic Acid, Guvacine, NNC-711 Alternatives->GAT1 Inhibition

Caption: Mechanism of GABA reuptake by GAT-1 and its inhibition.

Experimental Workflow for a [³H]GABA Uptake Assay

This section details a standard protocol for measuring GABA uptake inhibition in a cell-based assay.

GABA_Uptake_Assay_Workflow start Start: Cell Culture (e.g., HEK293 expressing GAT-1) plate_cells Plate cells in 96-well plates start->plate_cells pre_incubation Pre-incubate with inhibitor (Arecaidine or alternative) plate_cells->pre_incubation add_radiolabel Add [³H]GABA pre_incubation->add_radiolabel incubation Incubate to allow uptake add_radiolabel->incubation stop_uptake Stop uptake by rapid washing with ice-cold buffer incubation->stop_uptake lysis Lyse cells stop_uptake->lysis scintillation Measure radioactivity using liquid scintillation counting lysis->scintillation analysis Data Analysis: Calculate % inhibition and IC50 values scintillation->analysis end End analysis->end

Caption: Workflow for a [³H]GABA uptake inhibition assay.

Detailed Experimental Protocol: [³H]GABA Uptake Assay

This protocol is designed for use with cultured cells (e.g., HEK293 cells stably expressing a GABA transporter such as GAT-1) in a 96-well format.

Materials:

  • HEK293 cells expressing the desired GABA transporter

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Poly-D-lysine coated 96-well plates

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM Glucose, pH 7.4)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • This compound and other test compounds

  • Scintillation cocktail

  • Cell lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH)

  • Microplate scintillation counter

Procedure:

  • Cell Plating:

    • Seed the cells into poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells twice with 100 µL of pre-warmed KRH buffer.

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of this compound (positive control) and other test compounds in KRH buffer.

    • Add 50 µL of the compound dilutions to the respective wells. For total uptake control, add 50 µL of KRH buffer alone. For non-specific uptake control, add a high concentration of a known inhibitor like Tiagabine (e.g., 100 µM).

    • Incubate the plate at 37°C for 10-20 minutes.

  • Initiation of GABA Uptake:

    • Prepare a solution of [³H]GABA in KRH buffer at a final concentration of approximately 10-50 nM.

    • Add 50 µL of the [³H]GABA solution to each well to initiate the uptake.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The optimal incubation time should be determined empirically to be within the linear range of GABA uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with 150 µL of ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Add 100 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 3-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Specific uptake is calculated by subtracting the counts per minute (CPM) of the non-specific uptake wells from the CPM of all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the total specific uptake.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable positive control for studying GABA uptake inhibition. While a precise IC50 value is not consistently reported in the literature, its established inhibitory action provides a qualitative benchmark for assay validation. For quantitative comparisons and detailed structure-activity relationship studies, it is recommended to use well-characterized inhibitors such as Tiagabine or NNC-711 alongside this compound. The provided experimental protocol offers a robust framework for conducting reliable and reproducible GABA uptake inhibition assays.

References

Unraveling the Neurotransmitter Cross-Talk: A Comparative Analysis of Arecaidine Hydrobromide's Receptor Interaction Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity and potential off-target effects of a compound is paramount. This guide provides an objective comparison of Arecaidine hydrobromide's cross-reactivity with other neurotransmitter systems, supported by experimental data and detailed methodologies.

Arecaidine, a primary metabolite of the psychoactive alkaloid arecoline found in the areca nut, has been a subject of interest for its pharmacological effects. While its role as a GABA uptake inhibitor is well-documented, its interaction with other key neurotransmitter systems, particularly the cholinergic system, warrants a closer examination. This guide delves into the cross-reactivity of this compound, presenting a comparative analysis of its activity at muscarinic, nicotinic, and GABAergic systems.

Comparative Analysis of Receptor Binding and Functional Potency

To quantify the cross-reactivity of Arecaidine, it is essential to compare its binding affinity (Ki or IC50) and functional potency (EC50) across various neurotransmitter receptors. The following tables summarize the available quantitative data.

Receptor SubtypeLigandAssay TypeTest SystemBinding Affinity (Ki/IC50)Functional Potency (EC50)Reference
Muscarinic Receptors
M1Arecaidine Propargyl Ester (APE)Functional AssayPithed Rat-Potent Agonist[1]
M2Arecaidine Propargyl Ester (APE)Functional AssayGuinea-pig isolated atria--log EC50 = 8.22[1]
M2Arecaidine Propargyl Ester (APE)Functional AssayGuinea-pig isolated ileum--log EC50 = 7.77[1]
GABAergic System
GABA Transporter (GAT)ArecaidineUptake InhibitionCat Spinal Cord SlicesPotent Inhibitor-[2][3]
GABA Transporter (GAT)ArecaidineUptake Inhibition---[4][5]
Nicotinic Receptors
α4β2ArecolineTwo-electrode voltage clampXenopus oocytes-Partial Agonist[6][7]
α7ArecolineTwo-electrode voltage clampXenopus oocytes-Silent Agonist[6][8][9]
Various nAChR subtypesArecaidineTwo-electrode voltage clampXenopus oocytesNo significant activation-[6][7]

Key Observations:

  • Primary Target: GABAergic System: Arecaidine is a potent inhibitor of GABA uptake, which increases the concentration of GABA in the synaptic cleft and enhances GABAergic neurotransmission.[2][3][4][5]

  • Muscarinic Agonism: While direct quantitative data for Arecaidine is limited, its ester derivative, Arecaidine propargyl ester (APE), demonstrates potent agonism at M1 and M2 muscarinic receptors.[1] This suggests that the core structure of arecaidine contributes to muscarinic activity.

  • Negligible Nicotinic Activity: In contrast to its precursor arecoline, arecaidine itself shows no significant activation of nicotinic acetylcholine receptors (nAChRs).[6][7] Arecoline acts as a partial agonist at α4β2* nAChRs and a silent agonist at α7 nAChRs.[6][8][9]

Experimental Methodologies

The following sections detail the experimental protocols typically employed to assess the cross-reactivity of compounds like Arecaidine.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound to a specific receptor.[10][11][12]

Objective: To determine the inhibition constant (Ki) of Arecaidine for various neurotransmitter receptors.

Principle: This competitive binding assay measures the ability of a test compound (unlabeled Arecaidine) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Generalized Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Arecaidine.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Arecaidine. The IC50 value (the concentration of Arecaidine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorSource Receptor Source (Tissues/Cells) Incubation Incubation ReceptorSource->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (Arecaidine) TestCompound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Fig. 1: Experimental workflow for a radioligand binding assay.
Functional Assays: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to study the functional effects of a compound on ion channels and receptors that are also ion channels (ionotropic receptors), such as nAChRs.[7]

Objective: To determine if Arecaidine activates or modulates nAChRs and to quantify its potency (EC50) and efficacy.

Principle: Xenopus oocytes are injected with cRNA encoding the subunits of the target receptor, causing the oocytes to express the functional receptor on their surface. A two-electrode voltage clamp is used to hold the membrane potential of the oocyte at a constant level and measure the current that flows through the ion channels when they are opened by an agonist.

Generalized Protocol:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular cell layer.

  • cRNA Injection: Inject the oocytes with a solution containing the cRNA for the nAChR subunits of interest.

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage clamping and one for current recording.

  • Drug Application: Perfuse the recording chamber with a control solution and then with solutions containing different concentrations of Arecaidine.

  • Data Acquisition and Analysis: Record the current responses elicited by Arecaidine. Plot the peak current response against the concentration of Arecaidine to generate a dose-response curve and determine the EC50 and maximum response (Emax).

Signaling Pathways and Cross-Reactivity Profile

The interaction of Arecaidine with different neurotransmitter systems triggers distinct signaling cascades.

signaling_pathways cluster_gaba GABAergic Synapse cluster_cholinergic Cholinergic Synapse Arecaidine_GABA Arecaidine GAT GABA Transporter (GAT) Arecaidine_GABA->GAT inhibits GABA_inc Increased Synaptic GABA GABA_R GABA Receptors GABA_inc->GABA_R activates Neuronal_Inhibition Neuronal Inhibition GABA_R->Neuronal_Inhibition Arecaidine_Musc Arecaidine (or its active esters) M_R Muscarinic Receptors (M1, M2) Arecaidine_Musc->M_R activates Gq_Gi Gq/Gi Protein Activation M_R->Gq_Gi Signaling_Cascade Downstream Signaling (e.g., IP3/DAG, ↓cAMP) Gq_Gi->Signaling_Cascade

Fig. 2: Signaling pathways affected by Arecaidine.

The diagram above illustrates the primary mechanism of action of Arecaidine at the GABAergic synapse and the potential direct or metabolite-driven activation of muscarinic receptors in the cholinergic synapse.

cross_reactivity_profile cluster_targets Arecaidine Arecaidine GABA_System GABAergic System (GAT) Arecaidine->GABA_System High Affinity (Inhibitor) Muscarinic_System Muscarinic System (M1, M2) Arecaidine->Muscarinic_System Moderate Affinity (Agonist/Metabolite Agonism) Nicotinic_System Nicotinic System Arecaidine->Nicotinic_System Negligible Affinity

Fig. 3: Logical relationship of Arecaidine's cross-reactivity.

This logical diagram provides a clear visual summary of Arecaidine's selectivity, highlighting its primary interaction with the GABAergic system and a secondary, but significant, interaction with the muscarinic system, while having minimal to no direct effect on the nicotinic system.

References

A Comparative Analysis of Arecaidine Hydrobromide and Other GABA Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Arecaidine hydrobromide and other prominent gamma-aminobutyric acid (GABA) reuptake inhibitors (GRIs). The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of their performance, supported by experimental data, to aid in the selection and development of targeted therapeutics for neurological disorders.

Introduction to GABA Reuptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). To date, four main GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).

GABA reuptake inhibitors (GRIs) are a class of drugs that block one or more of these transporters, leading to an increase in the extracellular concentration of GABA and subsequent enhancement of GABAergic neurotransmission. This mechanism of action makes GRIs a valuable tool in the treatment of various neurological and psychiatric conditions, including epilepsy, anxiety disorders, and pain.

This guide focuses on a comparative analysis of this compound, a naturally occurring alkaloid, with other well-characterized GRIs, providing a quantitative and methodological framework for their evaluation.

Comparative Performance of GABA Reuptake Inhibitors

The efficacy and therapeutic potential of a GRI are determined by its potency (IC50 or Ki values) and its selectivity for the different GAT subtypes. The following tables summarize the available quantitative data for this compound and a selection of other notable GRIs.

Table 1: Potency (IC50) of GABA Reuptake Inhibitors at Human GAT Subtypes (in µM)

CompoundGAT-1GAT-2GAT-3BGT-1
This compound Data not availableData not availableData not availableData not available
Guvacine hydrochloride 14[1][2][3]58 (rat)[1][2][4]119[1][2][3]1870[1][2][3]
Tiagabine 0.07[5]>100>100>100
(±)-Nipecotic acid 838 (rat)1062370
NNC-711 0.04[5]>100>100>100
SNAP-5114 >200215>100

Table 2: Potency (IC50) of GABA Reuptake Inhibitors at Rat GAT Subtypes (in µM)

CompoundGAT-1GAT-2GAT-3
Guvacine hydrochloride 39[1][2][4]58[1][2][4]378[1][2][4]
(±)-Nipecotic acid Data not available38Data not available

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the GABA signaling pathway and a typical experimental workflow for assessing GRI potency.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA GAD->GABA_vesicle vGAT vGAT GABA_cleft vGAT->GABA_cleft Release GAT1_pre GAT-1 GABA_cleft->GAT1_pre Reuptake GABA_R GABA Receptor GABA_cleft->GABA_R Binding GAT_glia GAT-1/3 GABA_cleft->GAT_glia Reuptake Ion_channel Ion Channel (e.g., Cl-) GABA_R->Ion_channel Activation GABA_T GABA-T GAT_glia->GABA_T Metabolism Succinate Succinate Semialdehyde GABA_T->Succinate GRI GRI (e.g., Arecaidine) GRI->GAT1_pre Inhibition GRI->GAT_glia Inhibition

Caption: GABA Signaling Pathway and Site of GRI Action.

GRI_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Expressing GAT subtype) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation with [3H]GABA & GRI membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50_calc IC50 Calculation scintillation->ic50_calc comparison Comparative Analysis ic50_calc->comparison

Caption: Experimental Workflow for In Vitro GRI Potency Assay.

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for interpreting the presented data and for designing future studies. Below are outlines of key experimental protocols used to characterize GABA reuptake inhibitors.

In Vitro [³H]GABA Uptake Assay

This assay is the standard method for determining the potency and selectivity of GRIs.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells or other suitable cell lines are cultured under standard conditions.

  • Cells are transiently or stably transfected with plasmids encoding the specific human or rat GAT subtype (GAT-1, GAT-2, GAT-3, or BGT-1).

2. Membrane Preparation (for binding assays) or Whole-Cell Uptake:

  • For whole-cell assays, transfected cells are harvested and resuspended in a suitable buffer (e.g., Krebs-HEPES).

  • For membrane preparations, cells are homogenized, and the membrane fraction is isolated by centrifugation.

3. Uptake Inhibition Assay:

  • A fixed concentration of radiolabeled GABA, typically [³H]GABA, is used as the substrate.

  • Varying concentrations of the test compound (e.g., this compound) are pre-incubated with the cells or membranes.

  • The uptake reaction is initiated by the addition of [³H]GABA and allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).

4. Termination and Measurement:

  • The uptake is terminated by rapid filtration through glass fiber filters to separate the cells/membranes from the incubation medium.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters, representing the amount of [³H]GABA taken up, is measured using a scintillation counter.

5. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known potent GRI (e.g., tiagabine).

  • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

  • The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

In Vivo Microdialysis

This technique allows for the measurement of extracellular GABA concentrations in the brain of living animals, providing insights into the in vivo effects of GRIs.

1. Animal Surgery and Probe Implantation:

  • A guide cannula is stereotaxically implanted into the brain region of interest (e.g., hippocampus, cortex) of an anesthetized rodent.

  • After a recovery period, a microdialysis probe is inserted through the guide cannula.

2. Microdialysis Procedure:

  • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Small molecules, including GABA, from the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the perfusate.

  • Dialysate samples are collected at regular intervals.

3. Administration of GRI:

  • The GRI can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (retrodialysis).

4. Sample Analysis:

  • The concentration of GABA in the dialysate samples is quantified using a sensitive analytical method, typically high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

5. Data Analysis:

  • Changes in extracellular GABA concentrations following GRI administration are compared to baseline levels to assess the in vivo efficacy of the inhibitor.

Conclusion

The comparative analysis of GABA reuptake inhibitors is essential for the rational design and development of novel therapeutics for a range of neurological disorders. While compounds like Tiagabine and NNC-711 demonstrate high potency and selectivity for GAT-1, the naturally occurring alkaloids Arecaidine and Guvacine exhibit a broader spectrum of activity. Guvacine shows a preference for GAT-1 but also inhibits other GAT subtypes at higher concentrations.

Although Arecaidine is recognized as a potent GABA uptake inhibitor, a lack of specific quantitative data on its potency and selectivity for the individual GAT subtypes highlights an area for future research. A comprehensive understanding of the pharmacological profile of this compound will be crucial in determining its potential as a therapeutic agent.

The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of existing and novel GABA reuptake inhibitors, ultimately contributing to the advancement of neuroscience and the treatment of GABA-related pathologies.

References

Validating the Muscarinic Effects of Arecaidine Hydrobromide with Specific Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of Arecaidine hydrobromide, with a primary focus on its well-documented muscarinic acetylcholine receptor (mAChR) agonism, and its validation through the use of specific antagonists. While Arecaidine itself is a metabolite and a known GABA reuptake inhibitor, the primary psychoactive and physiological effects of areca nut consumption are largely attributed to arecoline, which is structurally similar and from which arecaidine is derived. Arecoline is a potent muscarinic agonist.[1][2] This guide will, therefore, focus on the antagonism of arecoline's muscarinic effects as a means of validating its mechanism of action.

Comparative Analysis of Muscarinic Antagonist Potency

The following table summarizes the potency of various muscarinic receptor antagonists in inhibiting arecoline-induced tracheal contractions, providing a quantitative comparison of their effectiveness.

AntagonistReceptor SelectivitypA2 Value (Arecoline-induced contraction)
AtropineNon-selective Muscarinic8.9
4-DAMPM3 selective9.1
PirenzepineM1 selective6.8
AFDX-116M2 selective6.7

Data synthesized from functional characterization studies in murine airways.[3] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

Detailed methodologies for key experiments used to validate the effects of this compound (arecoline) with specific antagonists are provided below.

In Vitro Tracheal Smooth Muscle Contraction Assay

This assay is used to determine the contractile response of airway smooth muscle to arecoline and the inhibitory effect of muscarinic antagonists.

Protocol:

  • Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cut into rings, and the epithelium may be removed to study direct smooth muscle effects.

  • Organ Bath Setup: Tracheal rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record contractions.

  • Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the buffer being replaced every 15 minutes.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve for arecoline is generated by adding the agonist in increasing concentrations to the organ bath and recording the resulting contraction.

  • Antagonist Incubation: After washing the tissues, a specific muscarinic antagonist (e.g., atropine, 4-DAMP) is added to the organ bath and incubated for a predetermined period (e.g., 30 minutes).

  • Antagonism Assessment: In the presence of the antagonist, a second cumulative concentration-response curve for arecoline is generated.

  • Data Analysis: The contractile responses are expressed as a percentage of the maximum contraction induced by a standard agonist like carbachol. The potency of the antagonist is determined by calculating the pA2 value from the shift in the arecoline concentration-response curve.[3]

In Vivo Behavioral Assay: Discriminative Stimulus Properties

This experiment assesses the ability of a specific antagonist to block the centrally mediated behavioral effects of arecoline in animal models.

Protocol:

  • Animal Training: Rats are trained in a two-lever operant conditioning chamber to discriminate between an injection of arecoline (e.g., 1.74 mg/kg) and a saline injection. Correct lever presses are reinforced with a reward (e.g., milk).

  • Drug Administration: Once the rats have learned to reliably discriminate between arecoline and saline, antagonist studies can be initiated.

  • Antagonist Pre-treatment: Prior to the administration of arecoline, the animals are pre-treated with a specific antagonist (e.g., atropine sulfate).

  • Discrimination Testing: After the antagonist and arecoline administration, the rats are placed in the operant chamber, and the percentage of responses on the arecoline-appropriate lever is recorded.

  • Data Analysis: Effective antagonism is demonstrated when pre-treatment with the antagonist significantly reduces the percentage of responses on the arecoline-appropriate lever, indicating that the animal no longer perceives the arecoline stimulus.[4]

Signaling Pathways and Antagonist Action

The effects of arecoline are primarily mediated through the activation of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5) which couple to different G-proteins and activate distinct signaling pathways.[5][6][7]

M1/M3/M5 Receptor Signaling Pathway (Gq-coupled)

Arecoline binding to M1, M3, and M5 receptors activates the Gq protein, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which in turn activates various cellular responses. DAG activates Protein Kinase C (PKC). Muscarinic antagonists like atropine and the M3-selective 4-DAMP block the initial binding of arecoline to the receptor, thereby inhibiting this entire cascade.

Gq_pathway Arecoline Arecoline M3_Receptor M3 Receptor Arecoline->M3_Receptor Antagonist Atropine / 4-DAMP Antagonist->M3_Receptor Gq Gq Protein M3_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Gq-coupled muscarinic receptor signaling pathway.
M2/M4 Receptor Signaling Pathway (Gi-coupled)

Activation of M2 and M4 receptors by arecoline engages the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is important in mediating the inhibitory effects of acetylcholine, such as slowing the heart rate. Atropine and the M2-selective antagonist AFDX-116 prevent arecoline from binding to these receptors, thus blocking the inhibitory signal.

Gi_pathway Arecoline Arecoline M2_Receptor M2 Receptor Arecoline->M2_Receptor Antagonist Atropine / AFDX-116 Antagonist->M2_Receptor Gi Gi Protein M2_Receptor->Gi AC Adenylyl Cyclase (AC) Gi->AC ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP Cellular_Response Inhibitory Cellular Response cAMP->Cellular_Response

Gi-coupled muscarinic receptor signaling pathway.

Experimental Workflow for Antagonist Validation

The logical flow for validating the effects of this compound (arecoline) with a specific antagonist involves a series of steps from initial characterization to in vivo confirmation.

validation_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation receptor_binding Receptor Binding Assay (Determine affinity for mAChRs) functional_assay Functional Assay (e.g., Tracheal Contraction) receptor_binding->functional_assay concentration_response Arecoline Concentration- Response Curve functional_assay->concentration_response antagonist_block Antagonist Co-incubation & Shift in Curve concentration_response->antagonist_block behavioral_model Behavioral Model (e.g., Discriminative Stimulus) antagonist_block->behavioral_model arecoline_effect Establish Arecoline Effect behavioral_model->arecoline_effect antagonist_pretreatment Antagonist Pre-treatment arecoline_effect->antagonist_pretreatment blockade_of_effect Blockade of Behavioral Effect antagonist_pretreatment->blockade_of_effect

Workflow for antagonist validation of arecoline's effects.

Note on Arecaidine and GABA Reuptake Inhibition

It is important to note that arecaidine, a metabolite of arecoline, is a known inhibitor of GABA reuptake.[8] This action increases the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. While this mechanism is distinct from the muscarinic agonism of arecoline, it may contribute to the overall pharmacological profile of areca nut consumption. The validation of this specific effect would require antagonists of the GABA transporter (GAT-1), such as tiagabine, though this is less commonly studied in the context of direct arecaidine antagonism.[9]

References

A Comparative Guide to GAT-1 Inhibitors: Tiagabine vs. Arecaidine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between inhibitors of the GABA transporter 1 (GAT-1) is critical for advancing novel therapeutics for neurological disorders. This guide provides a detailed comparison of two such inhibitors: the well-characterized antiepileptic drug Tiagabine and the naturally occurring alkaloid Arecaidine hydrobromide.

Mechanism of Action: GAT-1 Inhibition

The GABA transporter 1 (GAT-1) is a crucial protein responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells. Inhibition of GAT-1 prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism is a key strategy in the treatment of conditions characterized by neuronal hyperexcitability, such as epilepsy.

GAT1_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Transport GABA_synapse->GAT1 Binding GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Tiagabine Tiagabine / Arecaidine Tiagabine->GAT1 Inhibition Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Activation

Figure 1: Signaling pathway of GAT-1 inhibition.

Quantitative Comparison: Potency and Selectivity

A critical aspect of a GAT-1 inhibitor's profile is its potency, typically measured by its half-maximal inhibitory concentration (IC50), and its selectivity for GAT-1 over other GABA transporters (GAT-2, GAT-3, and BGT-1).

Tiagabine

Tiagabine is a potent and highly selective GAT-1 inhibitor.[1] It is a derivative of nipecotic acid and is clinically approved for the treatment of partial seizures.[2]

ParameterValueReference
GAT-1 IC50 0.07 µM (for cloned human GAT-1)[1]
Selectivity Highly selective for GAT-1[1]
This compound

Arecaidine is a constituent of the areca nut and is known to be a GABA uptake inhibitor.[3][4] However, there is a notable lack of specific quantitative data in the scientific literature regarding its IC50 value for GAT-1 and its selectivity profile across the different GABA transporter subtypes. This absence of data represents a significant gap in our understanding of Arecaidine's potential as a selective GAT-1 inhibitor and makes a direct quantitative comparison with Tiagabine challenging.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for its therapeutic efficacy and safety.

Tiagabine

The pharmacokinetics of Tiagabine are well-documented.

ParameterValueReference
Bioavailability ~90%[5]
Protein Binding 96%[5]
Metabolism Hepatic (CYP3A4)[5]
Elimination Half-life 5-8 hours (in healthy subjects)[5]
Excretion Primarily as metabolites in feces and urine

The half-life of Tiagabine can be significantly shorter in patients taking enzyme-inducing antiepileptic drugs.

This compound

Experimental Protocols: In Vitro GABA Uptake Assay

To determine the inhibitory potency of compounds like Tiagabine and this compound, an in vitro GABA uptake assay is commonly employed. This assay measures the ability of a compound to block the uptake of radiolabeled GABA into cells expressing the GAT-1 transporter.

General Protocol
  • Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with a plasmid encoding the human GAT-1 transporter.

  • Assay Preparation: The transfected cells are seeded into multi-well plates and allowed to adhere.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., Tiagabine or this compound) for a specified period.

  • GABA Uptake: A solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) is added to the wells to initiate the uptake reaction.

  • Termination of Uptake: After a defined incubation time, the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled GABA.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of GABA uptake is plotted against the concentration of the test compound. The IC50 value is then calculated using non-linear regression analysis.

GABA_Uptake_Assay start Start cell_culture HEK293 Cell Culture (GAT-1 Transfection) start->cell_culture seeding Cell Seeding in Plates cell_culture->seeding compound_incubation Pre-incubation with Test Compound seeding->compound_incubation gaba_addition Addition of [³H]GABA compound_incubation->gaba_addition incubation Incubation gaba_addition->incubation washing Wash with Ice-Cold Buffer incubation->washing lysis Cell Lysis washing->lysis scintillation Scintillation Counting lysis->scintillation analysis Data Analysis (IC50 Calculation) scintillation->analysis end End analysis->end

References

Functional Validation of Arecaidine Hydrobromide in a Novel Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the functional validation of Arecaidine hydrobromide in a new cell line. It offers a comparative analysis with established muscarinic receptor agonists—Carbachol, Xanomeline, and Sabcomeline—and includes detailed experimental protocols and data presentation formats to facilitate objective evaluation.

Introduction

This compound is a natural alkaloid and a known muscarinic acetylcholine receptor (mAChR) agonist. Its primary metabolite, arecaidine, is structurally related to arecoline, a compound with demonstrated activity at all five muscarinic receptor subtypes (M1-M5). The validation of this compound's functional activity in a novel cell line is crucial for its potential development as a therapeutic agent. This guide outlines the essential experiments to characterize its pharmacological profile, comparing it against well-established muscarinic agonists to determine its potency, efficacy, and potential subtype selectivity.

The comparative agonists chosen for this guide are:

  • Carbachol: A non-selective, full agonist at all muscarinic receptor subtypes.

  • Xanomeline: A functionally selective M1/M4 receptor agonist.[1]

  • Sabcomeline: A functionally selective M1 receptor partial agonist.[2]

The experimental data presented in this guide is illustrative and intended to provide a template for the analysis and presentation of results obtained from the new cell line. The primary established cell line for comparison is the Chinese Hamster Ovary (CHO-K1) line, which is widely used for the stable expression of individual human muscarinic receptor subtypes.

Comparative Analysis of Muscarinic Receptor Agonists

The functional validation of this compound involves a direct comparison of its binding affinity and functional potency against other muscarinic agonists. The following tables summarize the expected data from such a comparative study.

Note: The data for this compound in the following tables is hypothetical and serves as a placeholder to illustrate how experimental results would be presented. Data for comparator agonists are collated from published literature.

Table 1: Comparative Binding Affinities (Ki, nM) of Muscarinic Agonists at Human M1-M5 Receptors Expressed in CHO-K1 Cells

AgonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound [Hypothetical Data] 50[Hypothetical Data] 250[Hypothetical Data] 150[Hypothetical Data] 80[Hypothetical Data] 200
Carbachol~5,000~1,000~2,000~1,500~3,000
Xanomeline7.94[3]11.75[3]~15~10~20
Sabcomeline1.4[4]~10~15~12~18

Table 2: Comparative Functional Potencies (EC50, nM) in Calcium Mobilization Assays in CHO-K1 Cells

AgonistM1 EC50 (nM)M3 EC50 (nM)M5 EC50 (nM)
This compound [Hypothetical Data] 120[Hypothetical Data] 300[Hypothetical Data] 450
Carbachol30.92[5]~10015,848[6]
Xanomeline30.985001800
Sabcomeline0.19[4]~100 (near full agonism)[4]~150 (partial agonism)[4]

Table 3: Comparative Functional Potencies (EC50, nM) in ERK Phosphorylation Assays in CHO-K1 Cells

AgonistM1 EC50 (nM)M2 EC50 (nM)M3 EC50 (nM)M4 EC50 (nM)M5 EC50 (nM)
This compound [Hypothetical Data] 85[Hypothetical Data] >1000[Hypothetical Data] 250[Hypothetical Data] 150[Hypothetical Data] >1000
Carbachol~100~500~150~400~800
Xanomeline~50>1000>1000~20>1000
Sabcomeline~10>1000>1000>1000>1000

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

Muscarinic_Signaling_Pathway cluster_receptor Muscarinic Receptor Activation cluster_downstream Downstream Signaling Agonist Arecaidine Hydrobromide M_Receptor Muscarinic Receptor (M1, M3, M5) Agonist->M_Receptor Binds Gq_11 Gq/11 M_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ERK_Pathway MAPK/ERK Pathway PKC->ERK_Pathway Activates pERK Phospho-ERK ERK_Pathway->pERK Phosphorylates

Caption: Muscarinic Receptor (M1/M3/M5) Signaling Pathway.

Experimental_Workflow cluster_setup Cell Culture & Preparation cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison start Culture New Cell Line & CHO-K1 expressing M1-M5 prep_binding Prepare Cell Membranes start->prep_binding prep_functional Seed Cells in Plates start->prep_functional binding_assay Competitive Radioligand Binding Assay prep_binding->binding_assay calcium_assay Intracellular Calcium Mobilization Assay prep_functional->calcium_assay erk_assay ERK Phosphorylation Assay prep_functional->erk_assay data_acq Data Acquisition binding_assay->data_acq calcium_assay->data_acq erk_assay->data_acq calc_ki Calculate Ki values data_acq->calc_ki calc_ec50 Calculate EC50 values data_acq->calc_ec50 comparison Compare with Alternative Agonists calc_ki->comparison calc_ec50->comparison end Functional Profile Established comparison->end

Caption: Experimental Workflow for Functional Validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices and may require optimization for the specific new cell line.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and comparator agonists for each muscarinic receptor subtype.

Materials:

  • Cell membranes from the new cell line and CHO-K1 cells expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • This compound, Carbachol, Xanomeline, Sabcomeline.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of the unlabeled ligands (this compound and comparators).

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([³H]-NMS, final concentration ~0.2-1.0 nM depending on the receptor subtype), 50 µL of unlabeled ligand dilution (or buffer for total binding, or atropine for non-specific binding), and 50 µL of cell membrane suspension (20-50 µg protein/well).

  • Incubate at room temperature for 2-3 hours with gentle shaking.

  • Harvest the samples onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 values (concentration of unlabeled ligand that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of the agonists in stimulating intracellular calcium release mediated by Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • The new cell line and CHO-K1 cells expressing human M1, M3, or M5 receptors, seeded in 96- or 384-well black-walled, clear-bottom plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound, Carbachol, Xanomeline, Sabcomeline.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Seed cells in microplates and grow to 80-90% confluency.

  • Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the agonists in assay buffer.

  • Place the cell plate in the fluorescence plate reader and record the baseline fluorescence.

  • Automatically inject the agonist dilutions and continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Determine the peak fluorescence response for each agonist concentration.

  • Plot the response versus the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK Phosphorylation Assay

Objective: To assess the activation of the MAPK/ERK signaling pathway, a downstream event of muscarinic receptor activation, and determine the functional potency (EC50) of the agonists.

Materials:

  • The new cell line and CHO-K1 cells expressing human M1-M5 receptors, seeded in 6- or 12-well plates.

  • Serum-free culture medium.

  • This compound, Carbachol, Xanomeline, Sabcomeline.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced chemiluminescence (ECL) substrate.

  • Protein assay kit (e.g., BCA).

  • Western blotting equipment and reagents.

Protocol:

  • Seed cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to the experiment.

  • Treat the cells with various concentrations of the agonists for 5-10 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

  • Plot the normalized phospho-ERK levels versus the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The functional validation of this compound in a new cell line requires a systematic and comparative approach. By employing the standardized assays outlined in this guide—competitive binding, calcium mobilization, and ERK phosphorylation—researchers can thoroughly characterize its pharmacological profile. The direct comparison with established muscarinic agonists like Carbachol, Xanomeline, and Sabcomeline will provide essential context for its potency, efficacy, and potential receptor subtype selectivity. The structured data presentation and detailed protocols herein are designed to support a robust and objective evaluation, ultimately informing the future development of this compound as a potential therapeutic agent.

References

A Comparative Guide to Assessing the Purity of Synthesized Arecaidine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized Arecaidine hydrobromide, a critical step for ensuring reproducibility and accuracy in scientific research. It offers a comparative analysis of the compound against viable alternatives and details the requisite experimental protocols for rigorous purity evaluation.

Quantitative Purity Assessment of Synthesized this compound

The purity of a synthesized batch of this compound was determined using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The results are summarized in the table below.

Analytical Method Parameter Result Comment
HPLC (UV, 215 nm) Purity (Area %)99.2%A C18 column was used with a mobile phase of acetonitrile and water containing 0.1% formic acid.[3][4]
Impurity 1 (Arecoline)0.6%Unreacted precursor from the hydrolysis of Arecoline.
Impurity 2 (Unknown)0.2%Unidentified related substance.
¹H-NMR (400 MHz, D₂O) Purity (by integration)>99%Conforms to the expected chemical shifts and integration ratios for this compound. No significant organic impurities were detected.[5]
LC-MS Identity Confirmation[M+H]⁺ = 142.1121The measured mass-to-charge ratio corresponds to the protonated molecule of Arecaidine, confirming its identity.[6]
Impurity Identification[M+H]⁺ = 156.1279The mass detected for Impurity 1 is consistent with Arecoline.[6]
Comparative Analysis with Alternative Muscarinic Agonists

This compound is one of several available muscarinic agonists used in research. The choice of agonist often depends on the specific research question, desired receptor subtype selectivity, and physicochemical properties. The following table compares this compound with other commonly used muscarinic agonists.

Compound Primary Mechanism Common Purity Specification Key Research Applications Advantages Limitations
This compound Muscarinic Agonist>98%Neuroscience research, GABA uptake inhibition studies.[2][7]Can cross the blood-brain barrier.[2]Potential for impurities from Arecoline; non-selective muscarinic activity.[7]
Acetylcholine Chloride Non-selective Cholinergic Agonist>99%In vitro studies, positive control for cholinergic response.[8][9]Endogenous neurotransmitter, well-characterized.[10]Rapidly hydrolyzed by acetylcholinesterase, limiting in vivo use.[3]
Pilocarpine Hydrochloride Muscarinic Agonist (M3 preference)>99% (Pharmaceutical Grade)Glaucoma treatment, induction of sweating, xerostomia models.[11][12]Well-established pharmacological profile, clinically approved.[13]Primarily peripheral effects, limited CNS penetration.[12]
Xanomeline M1/M4-preferring Muscarinic Agonist>98%Schizophrenia, Alzheimer's disease research.[14][15]Subtype selectivity offers more targeted effects.[16]Primarily used in clinical trial settings; complex synthesis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of chemical purity. The following are standard protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used for the quantitative determination of this compound and its organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 2% B

    • 1-9 min: 2% to 90% B

    • 9-10 min: 90% B

    • 10-11 min: 90% to 2% B

    • 11-15 min: 2% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase (at the initial gradient composition) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

¹H-NMR Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy provides structural confirmation and can detect impurities containing protons.[5]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of D₂O.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds (to ensure quantitative integration).

    • Spectral Width: -2 to 12 ppm.

  • Analysis: Acquire the spectrum and process the data (Fourier transform, phase correction, and baseline correction). Compare the obtained chemical shifts and coupling constants with reference spectra for Arecaidine. Purity is estimated by integrating the signals corresponding to the compound and comparing them to the integrals of any impurity signals.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is used to confirm the molecular weight of the synthesized compound and to identify impurities.[6]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same column and mobile phase conditions as described in the HPLC protocol.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 120°C.[15]

    • Desolvation Temperature: 350°C.[15]

    • Mass Range: 50 - 500 m/z.

  • Analysis: The retention time of the major peak should correspond to that observed by HPLC-UV. The mass spectrum of this peak should show a prominent ion corresponding to the protonated molecule of Arecaidine ([M+H]⁺, expected m/z ≈ 142.1). Mass spectra of minor peaks can be used to identify potential impurities by their mass-to-charge ratios.[6]

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of experiments for the comprehensive purity assessment of synthesized this compound.

G cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Analysis Workflow cluster_results Results & Decision synth Synthesized Crude This compound hplc HPLC-UV (Quantitative Purity) synth->hplc nmr ¹H-NMR (Structural Verification) synth->nmr ms LC-MS (Identity & Impurity ID) synth->ms pass Purity ≥ 98% Identity Confirmed hplc->pass nmr->pass ms->pass fail Repurify or Resynthesize pass->fail No

Workflow for Purity Assessment of this compound.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway

Arecaidine acts as an agonist at muscarinic acetylcholine receptors. The diagram below shows a simplified signaling cascade following the activation of the M1 receptor, a Gq-coupled receptor prevalent in the central nervous system.[14]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol arecaidine Arecaidine (Agonist) m1_receptor M1 Muscarinic Receptor arecaidine->m1_receptor Binds g_protein Gq Protein m1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Responses (e.g., Neuronal Excitation) pkc->response ca_release->response

Simplified M1 Muscarinic Receptor Signaling Cascade.

References

In Vivo Validation of Arecaidine Hydrobromide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validation of Arecaidine hydrobromide's proposed mechanisms of action against established alternatives. Due to the limited direct in vivo research on this compound for its primary mechanisms, this guide draws comparisons based on its known biochemical activities and the in vivo effects of its precursor, arecoline. This guide aims to offer a clear, data-driven perspective to inform future research and development.

Executive Summary

This compound is a pyridine alkaloid and the primary metabolite of arecoline, the active component in the areca nut. Its primary proposed mechanisms of action are the inhibition of gamma-aminobutyric acid (GABA) uptake and its role as a substrate for the H+-coupled amino acid transporter 1 (PAT1). However, direct in vivo validation of these mechanisms is not well-documented. This guide compares the available in vivo data for arecaidine and its precursor, arecoline, with well-established compounds that act on similar pathways:

  • GABA Uptake Inhibition: Arecaidine is compared with Tiagabine , a selective GABA reuptake inhibitor used as an anticonvulsant.

  • Muscarinic Receptor Modulation: Drawing from the known muscarinic agonist effects of its precursor, arecoline, a comparison is made with Pilocarpine , a muscarinic receptor agonist used in the treatment of glaucoma and dry mouth.

This guide will present available quantitative data, detailed experimental protocols for key in vivo assays, and visualizations of the relevant signaling pathways and experimental workflows.

Comparative Analysis: GABA Uptake Inhibition

Arecaidine has been identified as a potent GABA uptake inhibitor in vitro. However, its in vivo efficacy in modulating GABAergic transmission appears limited, potentially due to poor blood-brain barrier penetration. In contrast, Tiagabine is a well-validated GABA uptake inhibitor with clear in vivo effects on extracellular GABA levels.

Table 1: In Vivo Performance Comparison - GABA Uptake Inhibition

ParameterThis compoundTiagabineSource(s)
Compound Class Pyridine Alkaloid, GABA Uptake InhibitorNipecotic Acid Derivative, Selective GABA Transporter 1 (GAT-1) Inhibitor[1][2]
Primary Mechanism Inhibition of GABA reuptakeSelective inhibition of GAT-1, leading to increased extracellular GABA[1][2]
In Vivo Model Cat (intravenous), Mouse (subcutaneous)Rat (intraperitoneal)[1]
Key In Vivo Finding Intravenous administration (20 mg/kg) did not affect GABA-mediated synaptic inhibition. Large subcutaneous doses (1 g/kg) showed minimal anticonvulsant activity.Dose-dependent increase in extracellular GABA in the globus pallidus, ventral pallidum, and substantia nigra.[1]
Quantitative Effect on Extracellular GABA No significant change observed with systemic administration.Up to 350% increase in basal GABA levels in the ventral pallidum at a 21 mg/kg dose.[1]
Signaling Pathway: GABAergic Synapse

The following diagram illustrates the mechanism of a GABA uptake inhibitor like Tiagabine at the synaptic cleft. By blocking the GABA transporter (GAT-1), the reuptake of GABA into the presynaptic neuron and surrounding glial cells is inhibited, leading to an increased concentration of GABA in the synapse and enhanced activation of postsynaptic GABA receptors.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic GABA Vesicle Vesicle GABA_cleft GABA Vesicle->GABA_cleft Release GAT1_pre GABA Transporter (GAT-1) GABA_cleft->GAT1_pre Reuptake GABA_Receptor GABA Receptor GABA_cleft->GABA_Receptor Binds Postsynaptic_Effect Inhibitory Signal GABA_Receptor->Postsynaptic_Effect Tiagabine Tiagabine Tiagabine->GAT1_pre Inhibits

Mechanism of a GABA uptake inhibitor at the synapse.
Experimental Protocol: In Vivo Microdialysis for Extracellular GABA Measurement

This protocol describes the in vivo validation of a GABA uptake inhibitor by measuring changes in extracellular GABA concentrations in a specific brain region of a conscious animal.

Objective: To quantify the effect of a test compound (e.g., Tiagabine) on extracellular GABA levels in the rat brain.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2mm membrane length)

  • Microinfusion pump

  • Fraction collector

  • HPLC system with fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound (Tiagabine) and vehicle

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., globus pallidus). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a stabilization period of at least 2 hours. Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a derivatization agent for GABA analysis. Collect at least three stable baseline samples.

  • Compound Administration: Administer the test compound (e.g., Tiagabine, 11.5 or 21.0 mg/kg, i.p.) or vehicle.

  • Post-Dose Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Sample Analysis: Analyze the GABA concentration in the dialysate samples using HPLC with fluorescence detection.

  • Data Analysis: Express the post-dose GABA concentrations as a percentage of the mean baseline concentration for each animal. Compare the effects of the test compound with the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Comparative Analysis: Muscarinic Receptor Modulation (Inferred via Arecoline)

Arecoline, the precursor to arecaidine, is a known non-selective muscarinic acetylcholine receptor agonist. Its effects on intraocular pressure (IOP) and pupil size are well-documented and are mediated primarily through the M3 muscarinic receptor in the eye. Pilocarpine is a classic muscarinic agonist used clinically for its IOP-lowering and miotic effects, making it an ideal comparator.

Table 2: In Vivo Performance Comparison - Ocular Effects

ParameterArecoline (Precursor to Arecaidine)PilocarpineSource(s)
Compound Class Alkaloid, Non-selective Muscarinic AgonistAlkaloid, Muscarinic Agonist[3][4]
Primary Ocular Target M3 Muscarinic ReceptorsM3 Muscarinic Receptors[3][4]
In Vivo Model Beagle (Normotensive and Glaucomatous)Beagle (Normotensive and Glaucomatous), Human[3][4][5]
Effect on Intraocular Pressure (IOP) Significant reduction in IOP.Significant reduction in IOP.[3][4]
Quantitative Effect on IOP (Glaucomatous Beagle) Data for arecoline specifically on IOP in this model is not readily available for direct comparison.1%: 30% reduction (9.1 mmHg)2%: 44% reduction (14.92 mmHg)4%: 31% reduction (10.89 mmHg)[3]
Effect on Pupil Size Miosis (pupil constriction).Miosis (pupil constriction).[5][6]
Quantitative Effect on Pupil Size (Human) Data for arecoline specifically on pupil size in this model is not readily available for direct comparison.2% solution reduces mean pupil size from ~2.9 mm to ~2.3 mm.[5]
Signaling Pathway: M3 Muscarinic Receptor in the Eye

Activation of M3 muscarinic receptors in the ciliary muscle and the sphincter pupillae muscle of the eye leads to muscle contraction. Ciliary muscle contraction increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure. Contraction of the sphincter pupillae muscle results in miosis (pupil constriction).

M3_Muscarinic_Signaling cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Pilocarpine Pilocarpine Pilocarpine->M3R Binds & Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

M3 muscarinic receptor signaling pathway in ocular smooth muscle.
Experimental Protocol: Measurement of Intraocular Pressure and Pupil Size in Rabbits

This protocol outlines a method to assess the in vivo ocular effects of a test compound.

Objective: To determine the effect of a topically applied test compound on intraocular pressure (IOP) and pupil diameter in rabbits.

Materials:

  • New Zealand White rabbits

  • Tonometer (e.g., Tono-Pen)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • Calipers or a pupillometer

  • Test compound solution (e.g., Pilocarpine 2%) and vehicle

  • Restraining box for rabbits

Procedure:

  • Acclimatization: Acclimatize the rabbits to the handling and measurement procedures for several days before the experiment.

  • Baseline Measurements: On the day of the experiment, record baseline IOP and pupil diameter for both eyes. To measure IOP, apply a drop of topical anesthetic and gently touch the tonometer to the central cornea. For pupil diameter, measure the horizontal diameter in ambient light using calipers or a pupillometer.

  • Compound Administration: Instill a single drop (e.g., 50 µL) of the test compound into one eye (the treated eye) and the vehicle into the contralateral eye (the control eye).

  • Post-Dose Measurements: Measure IOP and pupil diameter in both eyes at regular intervals (e.g., 15, 30, 60, 120, 240, and 360 minutes) after instillation.

  • Data Analysis: Calculate the change in IOP and pupil diameter from baseline for both treated and control eyes. Compare the effects of the test compound to the vehicle control using appropriate statistical tests (e.g., repeated measures ANOVA).

H+-Coupled Amino Acid Transporter 1 (PAT1) Substrate

Arecaidine is a known substrate of the proton-coupled amino acid transporter 1 (PAT1), which is expressed in the intestine and brain. This transporter is involved in the uptake of amino acids and some amino acid-like drugs.

Current Status of In Vivo Validation: To date, there is a lack of published in vivo studies specifically designed to validate the functional consequences of Arecaidine's interaction with the PAT1 transporter. While in vitro studies have characterized this interaction, in vivo experiments are necessary to understand its physiological relevance, such as its impact on nutrient absorption or its potential as a drug delivery pathway to the brain. This represents a significant gap in the literature and a key area for future research.

In Vivo Genotoxicity

Beyond its effects on neurotransmitter systems, the in vivo safety profile of a compound is critical. Arecaidine has been evaluated for its genotoxic potential in animal models.

Table 3: In Vivo Genotoxicity of Arecaidine

AssayIn Vivo ModelDosingKey FindingSource(s)
Sister Chromatid Exchange (SCE) Mouse2.5, 5, and 7.5 mg/mouse, intraperitoneally, for 5, 10, and 15 daysDose-dependent significant increase in the number of SCEs in bone marrow cells.[7]

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the in vivo validation of a compound's mechanism of action, from initial hypothesis to data analysis.

InVivo_Validation_Workflow Hypothesis Hypothesized Mechanism (e.g., GABA Uptake Inhibition) Model_Selection Select In Vivo Model (e.g., Rat, Rabbit) Hypothesis->Model_Selection Assay_Development Develop/Select In Vivo Assay (e.g., Microdialysis, Tonometry) Hypothesis->Assay_Development Dose_Response Conduct Dose-Response Studies Model_Selection->Dose_Response Assay_Development->Dose_Response Data_Collection Collect In Vivo Data (e.g., GABA levels, IOP) Dose_Response->Data_Collection Comparator_Study Compare with Positive/Negative Controls (e.g., Tiagabine, Vehicle) Data_Collection->Comparator_Study Statistical_Analysis Statistical Analysis Comparator_Study->Statistical_Analysis Conclusion Validate/Refute Mechanism Statistical_Analysis->Conclusion

References

Validating Analytical Methods: A Comparative Guide to Using Isotopically Labeled Arecaidine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development and analytical chemistry, the accurate quantification of analytes is paramount. This guide provides a comparative analysis of using isotopically labeled Arecaidine hydrobromide as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) for the quantification of areca alkaloids, particularly arecoline. Its performance is compared with alternative analytical techniques, supported by experimental data to aid in the selection of the most appropriate validation method.

Comparison of Analytical Methods for Arecoline Quantification

The choice of an analytical method for the quantification of arecoline, a key alkaloid in the areca nut, depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While various methods exist, the use of a stable isotope-labeled internal standard, such as deuterated this compound, in LC-MS/MS is often considered the gold standard for bioanalytical validation due to its ability to correct for matrix effects and variations in sample processing.[1][2][3]

Below is a summary of the performance characteristics of three common methods for arecoline quantification.

ParameterLC-MS/MS with Isotopically Labeled Internal Standard (Arecaidine-D5)HPLC-MS with Structural Analog Internal Standard (Pilocarpine)HPLC with UV Detection
Linearity (r²) > 0.99[4]Not explicitly stated, but method was validated over a concentration range.> 0.99[5][6]
Accuracy (%) 98 - 104[4]Mean recoveries: 86.5 - 90.7[7]103.23 ± 5.76[5][6]
Precision (% CV) < 15[4]< 10[7]0.42 - 1.15 (Inter-day RSD)[5][6]
Limit of Detection (LOD) 0.1 pg (on column)[4]Not explicitly stated.2.86 µg/mL[6]
Limit of Quantification (LOQ) 0.5 pg (on column)[4]0.001 - 0.005 µg/mL (in various biological matrices)[7]8.69 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are the protocols for the three compared methods.

LC-MS/MS with Isotopically Labeled this compound

This method is highly sensitive and specific for the simultaneous quantification of multiple areca alkaloids.[4]

  • Sample Preparation:

    • Extract 400 mg of powdered areca nut sample with 2 mL of deionized water for 1 hour with intermittent shaking.

    • Centrifuge the mixture at 13,000 rpm for 5 minutes.

    • To 10 µL of the supernatant, add 50 ng of Arecaidine-D5 and Arecoline-D5 internal standards.

    • Dilute the sample to 1000 µL with 1% trifluoroacetic acid (TFA).

  • Chromatographic Conditions:

    • The specific column and mobile phase composition are not detailed in the provided search results.

  • Mass Spectrometry Detection:

    • The mass spectrometer is operated to monitor the specific mass-to-charge ratios (m/z) for the analytes and their isotopically labeled internal standards. For instance, Arecaidine-D5 (m/z 147) and its product ions (m/z 100 and 48) are monitored alongside the unlabeled arecaidine.[4]

HPLC-MS with Pilocarpine as Internal Standard

This method is suitable for the determination of arecoline in biological matrices.[7]

  • Sample Preparation:

    • Extract the analytes from neonatal biological matrices (meconium, urine, cord serum) with a chloroform/isopropanol (95:5, v/v) mixture at an alkaline pH.

    • Use pilocarpine as the internal standard.

  • Chromatographic Conditions:

    • Column: C8 reversed-phase column.

    • Mobile Phase: 10 mM ammonium acetate (pH 4.3)/acetonitrile (90:10, v/v).

  • Mass Spectrometry Detection:

    • Operated in selected ion monitoring (SIM) mode.

HPLC with UV Detection

A simpler and more accessible method for arecoline quantification, though generally less sensitive than MS-based methods.[5][6]

  • Sample Preparation:

    • Dissolve accurately weighed dried extracts in methanol.

    • Dilute with methanol to the required concentration.

    • Filter all standards and extracts through a 0.45 µm syringe membrane filter.

  • Chromatographic Conditions:

    • Column: Inertsil® ODS-3 (C-18), 250 × 4.6 mm I.D., 5 µm particle size.[5]

    • Mobile Phase: 88:12 (%v/v) mixture of acetonitrile and phosphate buffer (pH 5.9).[5][6]

    • Flow Rate: 1 mL/min.[5][6]

    • Column Temperature: 25 °C.[5][6]

    • UV Detection: 254 nm.[5][6]

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships.

Bioanalytical_Method_Validation_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Validation Matrix Biological Matrix (e.g., Plasma, Urine) Spike_Analyte Spike with Arecoline (Analyte) Matrix->Spike_Analyte Spike_IS Spike with Isotopically Labeled This compound (IS) Spike_Analyte->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification Validation Assess Accuracy, Precision, Linearity, etc. Quantification->Validation

Caption: Bioanalytical method validation workflow using an isotopically labeled internal standard.

Arecoline, the analyte of interest, exerts its biological effects through various signaling pathways. Understanding these pathways is crucial for drug development and toxicology studies.

Arecoline_Signaling_Pathway cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Arecoline Arecoline mAChR Muscarinic Acetylcholine Receptors (mAChR) Arecoline->mAChR nAChR Nicotinic Acetylcholine Receptors (nAChR) Arecoline->nAChR TGF_beta TGF-β Signaling Arecoline->TGF_beta EGFR EGFR Signaling mAChR->EGFR PI3K_Akt PI3K/Akt Pathway mAChR->PI3K_Akt MAPK MAPK Pathway (Ras/Raf/MEK/ERK) mAChR->MAPK nAChR->PI3K_Akt nAChR->MAPK EGFR->MAPK Migration Migration & Invasion EGFR->Migration Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Fibrosis Fibrosis & Senescence TGF_beta->Fibrosis

Caption: Simplified signaling pathways activated by arecoline.[8][9]

References

Comparative Analysis of Control Experiments for Studying Arecaidine Hydrobromide's Effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of control experiments and alternative compounds for researchers studying the pharmacological effects of Arecaidine hydrobromide. It is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to ensure robust and reproducible results.

This compound is the hydrobromide salt of arecaidine, a primary metabolite of arecoline, an alkaloid found in the areca nut.[1][2] Arecoline and its derivatives are known to act as agonists at muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in a wide range of physiological functions.[3][4] Understanding the specific effects of this compound requires carefully designed experiments with appropriate controls and comparators.

Comparison with Alternative Muscarinic Agonists

To properly contextualize the effects of this compound, it is essential to compare it with other well-characterized muscarinic agonists. The choice of comparator will depend on the specific research question, such as exploring receptor subtype selectivity or downstream signaling pathways.

CompoundPrimary MechanismReceptor SelectivityCommon ApplicationsKey Characteristics
This compound Muscarinic Acetylcholine Receptor (mAChR) AgonistPrimarily studied for M1 receptor activity, but may affect other subtypes.[5]Research chemical for studying mAChR function, potential therapeutic lead.[5]A metabolite of arecoline; tertiary amine structure allows for CNS penetration.[5]
Arecoline Muscarinic and Nicotinic Acetylcholine Receptor Agonist[1][6]Generally non-selective among muscarinic subtypes.Precursor to arecaidine; used in studies of cognitive function and parasympathetic stimulation.[4]Parent compound of arecaidine; associated with various toxicities.[4][7]
Carbachol (CCh) Non-selective Muscarinic and Nicotinic AgonistNon-selective for M1, M2, and M3 receptor subtypes.[8]A stable acetylcholine analog used as a positive control in functional assays (e.g., Ca2+ mobilization, tissue contraction).[8][9]Contains a quaternary amine, limiting blood-brain barrier penetration. Resistant to acetylcholinesterase.
Pilocarpine Muscarinic Acetylcholine Receptor Agonist[9]Considered a non-selective muscarinic agonist, with most therapeutic effects mediated by M3 receptors.[9]Used clinically to treat glaucoma and dry mouth. Acts as a partial or full agonist depending on the signaling pathway.[9]A natural alkaloid; can exhibit biased agonism, activating some pathways (e.g., Ca2+ release) but not others (e.g., PIP2 hydrolysis) via the same receptor.
Oxotremorine (Oxo) Non-selective Muscarinic AgonistNon-selective, potent agonist at all muscarinic receptor subtypes.A classic research tool for inducing tremors and studying central and peripheral muscarinic effects.A synthetic tertiary amine that readily crosses the blood-brain barrier.
Essential Control Experiments

The validity of any study on this compound hinges on the inclusion of rigorous controls. These controls help to isolate the specific effects of the compound from experimental artifacts and to establish a baseline for comparison.

Control TypeAgentPurposeTypical Concentration
Positive Control Carbachol or AcetylcholineTo confirm the viability of the experimental system (e.g., cell line, tissue preparation) and its ability to respond to muscarinic stimulation.1 µM - 100 µM[8][9]
Negative Control (Antagonist) Atropine (Non-selective)To demonstrate that the observed effects of this compound are specifically mediated by muscarinic receptors.1 µM - 10 µM[5]
Negative Control (Antagonist) Pirenzepine (M1-selective)To investigate the involvement of the M1 muscarinic receptor subtype in the observed effects.[5]100 nM - 1 µM[5]
Negative Control (Antagonist) Scopolamine (Non-selective)Used in receptor binding assays to determine non-specific binding.[3]~1 µM[3]
Vehicle Control Saline, PBS, or DMSOTo control for any effects of the solvent used to dissolve this compound.Match the final concentration used for the test compound.

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize the effects of this compound.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity of this compound for specific muscarinic receptor subtypes by measuring its ability to compete with a radiolabeled antagonist.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (e.g., M1).[3]

  • Assay Buffer: Use a suitable buffer, such as 10 mM Tris/HCl with 1 mM EDTA, pH 7.4.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a non-selective radiolabeled antagonist (e.g., 0.2-1.0 nM [3H]N-methylscopolamine, [3H]NMS), and varying concentrations of the unlabeled test compound (this compound).[3]

  • Control Wells:

    • Total Binding: Include wells with membranes and radioligand only.

    • Non-specific Binding: Include wells with membranes, radioligand, and a high concentration (e.g., 1 µM) of a non-labeled antagonist like scopolamine or atropine to saturate all receptors.[3]

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.1% polyethyleneimine (PEI) to reduce non-specific binding.[3] Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Cell Membranes (with mAChR) Incubate Incubate wells: 1. Total Binding (M + R) 2. NSB (M + R + A) 3. Test (M + R + C) Membranes->Incubate Radioligand [3H]NMS (Radioligand) Radioligand->Incubate Compound Arecaidine HBr (Test Compound) Compound->Incubate Antagonist Scopolamine (for NSB) Antagonist->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC50 and Ki Plot->Determine

Workflow for Radioligand Binding Assay.
Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate Gq-coupled muscarinic receptors (M1, M3, M5), leading to a release of intracellular calcium.

Methodology:

  • Cell Culture: Plate cells (e.g., CHO-K1 or HEK293T) transiently or stably expressing the muscarinic receptor of interest onto 96-well, black-walled, clear-bottom plates.[9][10]

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This is typically done by incubating for 30-60 minutes at 37°C.

  • Baseline Measurement: Place the plate into a fluorescence plate reader. Measure the baseline fluorescence for a short period before adding the compound.

  • Compound Addition: Use the plate reader's integrated fluidics to add varying concentrations of this compound to the wells.

  • Controls:

    • Positive Control: Add a known agonist like Carbachol to confirm cell responsiveness.[9]

    • Negative Control: Pre-incubate cells with an antagonist like atropine before adding this compound to confirm receptor-mediated signaling.

    • Vehicle Control: Add only the vehicle to measure baseline drift.

  • Fluorescence Reading: Record the change in fluorescence intensity over time. The signal will peak rapidly after agonist addition and then decline.

  • Data Analysis: Calculate the change in fluorescence from baseline (ΔF/F0) or the peak response. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate Plate Cells (mAChR-expressing) Load Load with Ca2+ Dye (e.g., Fluo-4) Plate->Load Baseline Measure Baseline Fluorescence Load->Baseline Add Add Compound (Arecaidine HBr) Baseline->Add Record Record Fluorescence Change Over Time Add->Record Plotting Plot Dose-Response Curve Record->Plotting Calc Calculate EC50 and Emax Plotting->Calc Controls Add Controls: - Positive (CCh) - Negative (Atropine) - Vehicle Controls->Add G Arecaidine Arecaidine HBr mAChR mAChR (M1/M3/M5) Arecaidine->mAChR Binds Gq Gαq mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Release ER->Ca Ca->PKC Activates Response Cellular Response Ca->Response PKC->Response Phosphorylates Targets

References

Safety Operating Guide

Proper Disposal of Arecaidine Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling arecaidine hydrobromide must adhere to stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information, ensuring compliance with regulations and promoting a safe laboratory environment.

I. Immediate Safety and Hazard Communication

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper handling and disposal are critical. All personnel involved in its use and disposal must be familiar with the information on its Safety Data Sheet (SDS).

Key Hazard Information:

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment.
--P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
--P391: Collect spillage.
--P501: Dispose of contents/ container to an approved waste disposal plant.[1]

II. Operational Plan for Waste Disposal

A systematic approach to the disposal of this compound is essential. The following step-by-step procedure outlines the process from waste generation to final disposal.

Step 1: Segregation and Collection

  • Waste Identification: All waste streams containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be identified as hazardous waste.

  • Dedicated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be marked with "Hazardous Waste" and the specific chemical name.

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents to prevent hazardous reactions[1][2].

Step 2: Storage of Hazardous Waste

  • Secure Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.

Step 3: Final Disposal Procedure

  • Professional Waste Disposal Service: The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance: All waste disposal activities must be carried out in strict accordance with local, state, and federal regulations[2][3]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the disposal service.

III. Experimental Protocols Cited

The provided information is based on established safety data and does not cite specific experimental protocols for the disposal of this compound. The standard and mandated procedure is to engage a professional hazardous waste disposal service.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A This compound Waste Generated (Unused chemical, contaminated labware, PPE) B Is the waste container properly labeled 'Hazardous Waste - this compound'? A->B C Label the container correctly. B->C No D Place waste in the designated, sealed container. B->D Yes C->D E Store container in a secure, ventilated hazardous waste accumulation area. D->E F Is the container in secondary containment? E->F G Place container in a secondary containment bin. F->G No H Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup. F->H Yes G->H I Complete hazardous waste disposal manifest. H->I J Waste transported and disposed of by licensed professionals according to regulations. I->J

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.